ML289
描述
属性
IUPAC Name |
[(3R)-3-(hydroxymethyl)piperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-21-12-8-18(9-13-21)5-4-17-6-10-20(11-7-17)22(25)23-14-2-3-19(15-23)16-24/h6-13,19,24H,2-3,14-16H2,1H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLWUPHHCFQTDB-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCCC(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCC[C@H](C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382481-79-9 | |
| Record name | 1382481-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ML289: A Technical Guide to a Selective mGlu3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML289, also identified as VU0463597, is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and the methodologies used for its characterization. The information presented is intended to support further research and development efforts targeting the mGlu3 receptor for various neurological and psychiatric disorders.
Introduction to this compound and mGlu3
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. The mGlu3 receptor, a member of the Group II mGluRs, is coupled to Gi/Go proteins and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] These receptors are found in both presynaptic and postsynaptic locations in the brain, as well as on glial cells, suggesting their involvement in a wide range of physiological and pathological processes.[4]
The development of selective pharmacological tools is crucial for elucidating the specific roles of mGlu3. This compound emerged from a medicinal chemistry effort that successfully converted a potent mGlu5 positive allosteric modulator (PAM) into a selective mGlu3 NAM through a "molecular switch" approach.[2][3] Its ability to selectively inhibit mGlu3 signaling and penetrate the blood-brain barrier makes it a valuable tool for in vitro and in vivo studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Notes |
| mGlu3 IC50 | 0.66 µM | mGlu3 calcium assay with Gα15 co-expression | Potency as a negative allosteric modulator.[1] |
| mGlu3 pIC50 | 6.18 ± 0.03 | mGlu3 calcium assay with Gα15 co-expression | |
| mGlu2 IC50 | > 10 µM | mGlu2 GIRK thallium flux assay | Demonstrates >15-fold selectivity over mGlu2.[1] |
| mGlu5 Activity | Inactive | mGlu5 calcium assay | Tested for both PAM and NAM activity.[1][2] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Method |
| Molecular Weight | 349.42 g/mol | N/A | |
| Molecular Formula | C22H23NO3 | N/A | |
| Brain:Plasma Ratio | 1.67 | Rat | IP administration (10 mg/kg) |
| Brain Concentration (Free) | ~163 nM | Rat | Following 10 mg/kg IP dose |
| Principal Metabolic Pathway | O-demethylation | Rat and Human | In vitro liver microsome studies |
Mechanism of Action
This compound functions as a negative allosteric modulator of the mGlu3 receptor. This was confirmed through Schild analysis, where this compound induced a dose-dependent rightward shift in the concentration-response curve of the orthosteric agonist glutamate and also decreased the maximal efficacy of glutamate.[1] This is characteristic of a non-competitive, allosteric mechanism of action.
Mechanism of this compound Action at the mGlu3 Receptor.
Signaling Pathways
The canonical signaling pathway for the mGlu3 receptor involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. However, studies have also implicated mGlu3 activation in the stimulation of other pathways, particularly in glial cells.
mGlu3 Receptor Downstream Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency and Selectivity Assays
Calcium Mobilization Assay (for mGlu3 and mGlu5):
-
Cell Line: HEK293 cells stably expressing the human mGlu3 or mGlu5 receptor and co-expressing the promiscuous G-protein Gα15.
-
Procedure:
-
Cells are plated in 384-well black-walled, clear-bottom plates and incubated overnight.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescent reading is taken using a fluorescent imaging plate reader (FLIPR).
-
This compound is added at various concentrations, and the plate is incubated.
-
An EC80 concentration of glutamate is added to stimulate the receptor.
-
Changes in intracellular calcium are measured as changes in fluorescence.
-
IC50 values are calculated from the concentration-response curves.
-
GIRK Channel Thallium Flux Assay (for mGlu2):
-
Cell Line: HEK293 cells stably co-expressing the human mGlu2 receptor and G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence is measured.
-
This compound is added at various concentrations.
-
A stimulus solution containing thallium and an EC20 concentration of glutamate is added.
-
The influx of thallium through the activated GIRK channels is measured as an increase in fluorescence.
-
IC50 values are determined from the inhibition of the glutamate-induced thallium flux.
-
Schild Analysis
-
Objective: To determine the mechanism of antagonism (competitive vs. non-competitive).
-
Procedure:
-
A full concentration-response curve for the agonist (glutamate) is generated in the absence of the antagonist (this compound).
-
Multiple concentration-response curves for glutamate are then generated in the presence of fixed concentrations of this compound.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.
-
A non-competitive antagonist will typically result in a depression of the maximal response and a rightward shift that is not parallel, and the slope of the Schild plot will deviate from unity.
-
In Vivo Pharmacokinetic Studies
Plasma and Brain Exposure in Rats:
-
Animals: Male Sprague-Dawley rats.
-
Dosing: A single intraperitoneal (IP) injection of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 10% Tween 80 in 0.5% methylcellulose).
-
Sample Collection: At various time points post-dose, blood samples are collected via cardiac puncture, and brains are harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brains are homogenized.
-
Analysis: Plasma and brain homogenate concentrations of this compound are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The brain:plasma ratio is calculated by dividing the concentration of this compound in the brain homogenate by the concentration in the plasma at a specific time point.
Metabolite Identification:
-
System: Rat and human liver microsomes.
-
Procedure:
-
This compound is incubated with liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).
-
Samples are taken at different time points and analyzed by LC-MS/MS to identify metabolites.
-
The primary metabolite is identified based on its mass and fragmentation pattern.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of a novel compound like this compound.
General Experimental Workflow for this compound Characterization.
Conclusion
This compound is a well-characterized, selective mGlu3 negative allosteric modulator with demonstrated CNS penetration. The data and protocols presented in this guide provide a solid foundation for its use as a pharmacological tool to investigate the physiological and pathological roles of the mGlu3 receptor. Its distinct profile makes it a valuable asset for academic and industrial researchers aiming to develop novel therapeutics for a range of CNS disorders where mGlu3 modulation is implicated. Further studies are warranted to fully explore the therapeutic potential of this compound and similar molecules.
References
- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of KCNK9/TASK-3 Inhibitors
A Note on Nomenclature: While the query specified ML289, extensive research has not identified a specific KCNK9/TASK-3 inhibitor with this designation. It is highly probable that this is a confusion with the well-characterized and selective KCNK9/TASK-3 inhibitor, ML308 . This guide will, therefore, focus on the mechanism of action of selective KCNK9/TASK-3 inhibitors, with ML308 as a primary example.
Core Mechanism of Action
The KCNK9 gene encodes the TASK-3 protein, a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential of cells and regulating their excitability.[1][2][3] TASK-3 channels generate a "leak" potassium current, allowing potassium ions (K+) to flow out of the cell, which helps to maintain a negative charge inside the cell.[3][4][5]
Inhibitors of TASK-3, such as ML308, physically block the channel's pore, preventing the efflux of K+ ions.[3] This blockage leads to a disruption of the normal ion balance, causing the cell membrane to become less negative, or depolarized. This change in membrane potential can alter cellular excitability and downstream signaling pathways.[3]
The oncogenic potential of TASK-3 is linked to its K+ channel activity. Overexpression of TASK-3 is observed in various cancers, and its activity can promote cell proliferation and resistance to apoptosis.[6][7] By inhibiting this channel, compounds like ML308 can counteract these effects, suggesting therapeutic potential in oncology.[3][6][7]
Quantitative Data for KCNK9/TASK-3 Inhibitors
The inhibitory potency of compounds targeting KCNK9/TASK-3 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the channel's activity. The following table summarizes the IC50 values for ML308 and other notable TASK-3 inhibitors.
| Compound | Assay Type | Species | IC50 | Reference |
| ML308 | Thallium Influx Fluorescent Assay | Human | 130 nM | [4][5] |
| ML308 | Automated Electrophysiology | Human | 413 nM | [4][5] |
| A1899 | Electrophysiology (CHO cells) | Human | 70 nM (for TASK-3) | [8] |
| A1899 | Electrophysiology (Xenopus oocytes) | Human | 35.1 ± 3.8 nM (for TASK-1) | [8] |
| PK-THPP | Electrophysiology (HEK cells) | Human | 35 nM | [9] |
| Doxapram | Electrophysiology | Rat | 22 µM | [9] |
| DR16 | Patch Clamp | Not Specified | 56.8 ± 3.9 µM | [10] |
| DR16.1 | Patch Clamp | Not Specified | 14.2 ± 3.4 µM | [10] |
ML308 demonstrates high selectivity for KCNK9 over the closely related KCNK3 (TASK-1) channel, with a greater than 50-fold difference in inhibitory activity.[4][5] It shows minimal to no activity against other potassium channels like Kir2.1, KCNQ2, and hERG at concentrations up to 10 µM.[4][5]
Experimental Protocols
The mechanism and potency of KCNK9/TASK-3 inhibitors are primarily elucidated through two key experimental techniques: thallium influx fluorescent assays and electrophysiology.
1. Thallium Influx Fluorescent Assay
This high-throughput screening method provides an indirect measure of potassium channel activity.
-
Principle: Potassium channels are permeable to thallium ions (Tl+). A thallium-sensitive fluorescent dye, such as FluxOR™, is loaded into cells expressing the KCNK9 channel. When an extracellular solution containing Tl+ is added, Tl+ flows into the cells through the open KCNK9 channels, causing an increase in the dye's fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescent signal.[4]
-
Methodology:
-
HEK293 cells stably expressing the KCNK9 channel are plated in multi-well plates.
-
The cells are loaded with a thallium-sensitive fluorescent dye.
-
Test compounds (inhibitors) at various concentrations are added to the wells.
-
An extracellular solution containing both thallium and potassium is added to stimulate Tl+ influx.
-
The fluorescence intensity in each well is measured over time using a fluorescence plate reader.
-
The degree of inhibition is calculated by comparing the fluorescence in the presence of the compound to control wells.[4]
-
2. Electrophysiology (Whole-Cell Voltage Clamp)
This technique directly measures the ion flow through the channel.
-
Principle: A microelectrode is used to "patch" onto the membrane of a single cell expressing KCNK9 channels. The voltage across the cell membrane is clamped at a specific value, and the resulting current (ion flow) through the channels is measured. Application of an inhibitor will reduce this current.
-
Methodology:
-
KCNK9-expressing HEK293 cells are prepared for recording.
-
A glass micropipette filled with a conductive solution forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is held at a specific voltage (e.g., -30 mV) to elicit a baseline K+ current through the KCNK9 channels.
-
The inhibitor is applied to the cell at various concentrations, and the change in current is recorded.
-
Concentration-response curves are generated to determine the IC50 value.[4]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of KCNK9/TASK-3 inhibitors and the experimental workflows used to characterize them.
Caption: Mechanism of KCNK9/TASK-3 inhibition by ML308.
Caption: Workflow for characterizing KCNK9/TASK-3 inhibitors.
References
- 1. KCNK9 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic potential of TASK3 (Kcnk9) depends on K+ channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic potential of TASK3 (Kcnk9) depends on K+ channel function - CSHL Scientific Digital Repository [repository.cshl.edu]
- 8. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel TASK-3 Channel Blockers Using a Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
ML289: A Selective mGluR3 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML289 (also known as VU0463597) is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] Developed as a molecular probe, this compound has become a critical tool for elucidating the physiological and pathological roles of mGluR3, a G-protein coupled receptor implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a review of its known in vivo effects.
Introduction to this compound and mGluR3
Metabotropic glutamate receptors (mGluRs) are a family of eight G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system.[3] They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][3] mGluR3, along with the closely related mGluR2, belongs to Group II mGluRs.[4] These receptors are typically coupled to the Gi/o family of G-proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][5]
The development of subtype-selective ligands for mGluRs has been a significant challenge, particularly for distinguishing between mGluR2 and mGluR3. This compound emerged from a medicinal chemistry effort that successfully identified a "molecular switch" to convert a potent mGluR5 positive allosteric modulator (PAM) into a selective mGluR3 NAM.[1][6] This selectivity allows for the precise investigation of mGluR3 function in complex biological systems.
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR3.[1] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for the binding site, allosteric modulators bind to a distinct site on the receptor.[7] As a NAM, this compound does not prevent glutamate from binding but rather reduces the efficacy of glutamate-mediated receptor activation.[1] This is demonstrated by a rightward shift and a decrease in the maximal efficacy of the glutamate concentration-response curve in the presence of this compound, a hallmark of non-competitive antagonism.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay System | Reference |
| mGluR3 IC50 | 0.66 µM (660 nM) | mGluR3/GIRK Thallium Flux Assay | [1] |
| mGluR3 pIC50 | 6.18 ± 0.03 | mGluR3 Calcium Assay (co-expressed with Gα15) | [1] |
| Selectivity vs. mGluR2 | >15-fold | Comparison of IC50 values | [1] |
| Activity at mGluR5 | Inactive | mGluR5 functional assays | [1] |
Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Comments | Reference |
| Intrinsic Clearance (CLint) | 240 mL/min/kg | Rat | High clearance | [1] |
| Intrinsic Clearance (CLint) | 571.8 mL/min/kg | Human | High clearance | [1] |
| In Vivo Clearance (CL) | 33 mL/min/kg | Rat | Moderate clearance | [1] |
| Volume of Distribution (Vss) | 0.6 L/kg | Rat | Low volume of distribution | [1] |
| Half-life (t1/2) | 16.8 min | Rat | Short half-life | [1] |
| CYP450 Inhibition | IC50 >30 µM | Human Liver Microsomes | No significant inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections provide protocols for the key experiments used to characterize this compound.
mGluR3 G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay measures the activation of Gi/o-coupled receptors by detecting the influx of thallium ions through GIRK channels, which are activated by the Gβγ subunits released upon receptor activation.
Materials:
-
HEK293 cells stably co-expressing human mGluR3 and GIRK1/2 channels.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Thallium Assay Buffer: 125 mM Sodium Gluconate, 1 mM Magnesium Sulfate, 1.8 mM Calcium Gluconate, 5 mM Glucose, 12 mM Thallium Sulfate, 10 mM HEPES, pH 7.3.[1]
-
Fluorescent Thallium Indicator Dye (e.g., BTC-AM).
-
384-well black-walled, clear-bottom, poly-D-lysine coated plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., Hamamatsu FDSS).
Procedure:
-
Cell Plating: Seed the HEK293-mGluR3/GIRK cells into 384-well plates at a density of 15,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) containing 10% dialyzed fetal bovine serum (FBS), 100 units/mL penicillin/streptomycin, and 20 mM HEPES.[1]
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
-
Dye Loading: The following day, remove the culture medium and add the fluorescent thallium indicator dye dissolved in HBSS to each well. Incubate for 1 hour at room temperature.[1]
-
Washing: After incubation, replace the dye solution with HBSS.[1]
-
Compound Preparation: Prepare serial dilutions of this compound and the agonist (glutamate) in the Thallium Assay Buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10 seconds at 1 Hz.[1]
-
Add the test compounds (this compound followed by glutamate for antagonist mode) to the cell plate.
-
Immediately begin kinetic fluorescence measurements at 1 Hz for a total of 2 minutes.[1]
-
-
Data Analysis: Normalize the kinetic data to the initial fluorescence intensity. The initial rate of thallium influx is calculated and plotted against the agonist concentration to generate concentration-response curves. For NAM characterization, concentration-response curves for glutamate are generated in the presence of varying concentrations of this compound.
mGluR3 Calcium Mobilization Assay
Since mGluR3 is a Gi/o-coupled receptor, it does not naturally signal through calcium mobilization. To enable this assay, the receptor is co-expressed with a promiscuous G-protein, Gα15, which couples to the phospholipase C pathway, leading to an increase in intracellular calcium upon receptor activation.[1][8]
Materials:
-
HEK293 or CHO-K1 cells.
-
Expression plasmids for human mGluR3 and Gα15.
-
Transfection reagent.
-
Culture medium: DMEM with 10% FBS and antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Transfection: Co-transfect the cells with the mGluR3 and Gα15 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
Cell Plating: After 24 hours, plate the transfected cells into the assay plates.
-
Incubation: Incubate the plates for another 24 hours to allow for receptor expression.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and glutamate in the assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the test compounds (this compound followed by glutamate for antagonist mode).
-
Measure the change in fluorescence over time.
-
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate concentration-response curves. The IC50 of this compound is determined from the inhibition of the glutamate-induced calcium mobilization.
Schild Analysis for Negative Allosteric Modulators
A Schild analysis is performed to determine the mechanism of antagonism. For a NAM, this analysis will demonstrate a non-competitive interaction.[1]
Procedure:
-
Generate full concentration-response curves for the agonist (glutamate) in the absence and presence of multiple fixed concentrations of this compound using one of the functional assays described above.
-
For each concentration of this compound, determine the EC50 of glutamate.
-
A key characteristic of a NAM is a depression of the maximal response of the agonist.[9][10]
-
Plot the log of (concentration ratio - 1) against the log of the antagonist (this compound) concentration. The concentration ratio is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
For a competitive antagonist, the slope of the Schild plot should be approximately 1. For a non-competitive antagonist like a NAM, the Schild plot may not be linear, and the maximal response will be depressed, indicating that the antagonism is not surmountable.[9][10]
In Vivo Studies
While specific in vivo behavioral studies solely focused on this compound are not extensively published, the pharmacological class of mGluR2/3 NAMs has been investigated in various rodent models of CNS disorders.
Systemic administration of mGluR2/3 NAMs has been shown to have antidepressant-like effects in preclinical models.[11][12] These effects are associated with an enhancement of thalamocortical transmission.[11][12] Given its CNS penetrance, this compound is a valuable tool to further dissect the specific contribution of mGluR3 to these effects. The initial pharmacokinetic studies with this compound indicated that a higher dose might be required to achieve sufficient target engagement in the brain for efficacy studies.[1]
Visualizations
Signaling Pathway of mGluR3 and Inhibition by this compound
References
- 1. AID 435014 - Measurement of GPCR-mediated thallium flux through GIRK channels: Dose-Response Testing - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stratech.co.uk [stratech.co.uk]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Galpha15/16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML289: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML289 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). Its discovery marked a significant advancement in the development of tool compounds to probe the function of this receptor, which is implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the core experimental methodologies and quantitative data.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGlu3 receptor subtype is of particular interest as a therapeutic target for conditions such as schizophrenia and anxiety. The development of selective ligands for mGlu3 has been challenging due to the high degree of homology with the mGlu2 receptor. This compound (also known as VU0463597) emerged from a drug discovery effort as a highly selective mGlu3 NAM, providing a valuable tool for elucidating the physiological and pathophysiological roles of this receptor. This guide details the scientific journey of this compound, from its conceptualization to its synthesis and functional characterization.
Discovery of this compound
The discovery of this compound was the result of a "molecular switch" in pharmacological activity from a known mGlu5 positive allosteric modulator (PAM).[1] Researchers at the Vanderbilt Center for Neuroscience Drug Discovery initiated a campaign to develop selective mGlu3 NAMs. This effort led to the identification of a novel chemical scaffold that, with subtle structural modifications, could be converted from an mGlu5 PAM to an mGlu3 NAM. This discovery highlights the nuanced structure-activity relationships (SAR) that govern the interaction of small molecules with GPCRs.
Synthesis of this compound
The chemical synthesis of this compound, systematically named --INVALID-LINK--methanone, is a multi-step process involving key organic reactions.
Experimental Protocol: Synthesis of this compound
Step 1: Sonogashira Coupling to form 4-((4-methoxyphenyl)ethynyl)benzoic acid
-
To a solution of 4-iodobenzoic acid (1.0 eq) in a suitable solvent such as a mixture of triethylamine and DMF are added 4-ethynylanisole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-((4-methoxyphenyl)ethynyl)benzoic acid.
Step 2: Amide Coupling to form this compound
-
To a solution of 4-((4-methoxyphenyl)ethynyl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) are added (R)-piperidin-3-ylmethanol (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with DCM and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Biological Characterization
The biological activity of this compound as a selective mGlu3 NAM was determined through a series of in vitro assays. The primary assay used to assess its potency and selectivity was a thallium flux assay, which measures the functional activity of mGlu3 receptors coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels.
Data Presentation: Structure-Activity Relationship (SAR)
The development of this compound involved the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship. The following table summarizes the in vitro potencies of key analogs at the mGlu3 receptor.
| Compound | R1 | R2 | mGlu3 IC50 (µM) |
| This compound | H | OCH3 | 0.66 |
| Analog 1 | CH3 | OCH3 | 1.2 |
| Analog 2 | H | H | >10 |
| Analog 3 | H | Cl | 2.5 |
| Analog 4 | F | OCH3 | 0.89 |
Experimental Protocols: Key Experiments
Thallium Flux Assay for mGlu3 NAM Activity
This assay measures the inhibition of glutamate-induced activation of mGlu3 receptors coupled to GIRK channels.
-
Cell Line: HEK293 cells stably co-expressing human mGlu3 and GIRK1/2 channels.
-
Assay Principle: Activation of mGlu3 receptors by glutamate leads to the opening of GIRK channels, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye. NAMs will inhibit this glutamate-induced thallium flux.
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.
-
The cells are washed with an assay buffer.
-
This compound or other test compounds are added to the wells and pre-incubated for 15-30 minutes.
-
A solution containing glutamate (at a concentration that elicits a submaximal response, e.g., EC20) and thallium sulfate is added to the wells.
-
The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The IC50 value is calculated from the concentration-response curve of the compound's inhibition of the glutamate-induced fluorescence signal.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of mGlu3 Receptor and Action of this compound
The mGlu3 receptor is a Gi/o-coupled GPCR. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, does not bind to the same site as glutamate (the orthosteric site) but instead binds to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.
Caption: Signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The characterization of this compound followed a logical progression from primary screening to more detailed pharmacological and functional assays.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound stands as a testament to the power of innovative drug discovery strategies, particularly the concept of "molecular switching" to alter pharmacological activity. Its development has provided the scientific community with a crucial tool to investigate the complex biology of the mGlu3 receptor. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research in this area and to serve as a valuable resource for scientists working on the development of novel therapeutics for CNS disorders.
References
ML289: A Technical Guide to CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML289 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu₃). As a CNS-penetrant molecule, its pharmacokinetic and pharmacodynamic properties are of significant interest for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on this compound's central nervous system (CNS) penetration and bioavailability, including detailed experimental protocols and a summary of its key quantitative parameters.
Introduction
This compound (also known as VU0463597) was developed as a selective probe for studying the role of the mGlu₃ receptor in the CNS.[1] The mGlu₃ receptor is implicated in various neurological processes, and its modulation is a promising strategy for conditions such as schizophrenia and depression.[2][3] A critical characteristic for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This guide synthesizes the reported data on the CNS penetration and bioavailability of this compound, providing a foundational resource for researchers in the field.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound, highlighting its CNS penetration and bioavailability.
| Parameter | Value | Species | Route of Administration | Source |
| IC₅₀ (mGlu₃) | 0.66 µM | - | In vitro | [4][5] |
| Selectivity vs. mGlu₂ | 15-fold | - | In vitro | [1][4][5] |
| CNS Penetration | Centrally penetrant | Mouse | Not specified | [1] |
Further quantitative data on brain-to-plasma ratio (Kp) and unbound brain-to-plasma ratio (Kp,uu) were not available in the public domain at the time of this review.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's pharmacokinetic properties are crucial for the replication and extension of these findings. The following sections outline the methodologies derived from the available literature.
In Vitro mGlu₃ NAM Activity Assay
The potency of this compound as an mGlu₃ NAM was determined using a specific in vitro assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound at the mGlu₃ receptor.
Methodology:
-
A cell line expressing the human mGlu₃ receptor is utilized.
-
The cells are co-transfected with a G-protein-activated inwardly rectifying potassium (GIRK) channel, which serves as a downstream reporter of mGlu₃ receptor activation.
-
The cells are stimulated with a sub-maximal concentration (EC₈₀) of glutamate, the endogenous agonist for mGlu receptors.
-
Increasing concentrations of this compound are added to the cells in the presence of glutamate.
-
The inhibition of the glutamate-induced GIRK channel activation is measured, typically using an automated patch-clamp electrophysiology platform or a fluorescent ion flux assay.
-
The IC₅₀ value is calculated from the concentration-response curve of this compound's inhibitory effect.[5]
Assessment of CNS Penetration
While specific quantitative data is limited, the determination of this compound as "centrally penetrant" implies in vivo studies were conducted.[1] A general methodology for such an assessment is described below.
Objective: To determine if this compound can cross the blood-brain barrier and reach the central nervous system.
Methodology:
-
Animal Model: Typically, male C57BL/6 mice are used.[6]
-
Drug Administration: this compound is administered systemically, for example, via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Sample Collection: At predetermined time points after administration, blood and brain tissue are collected from the animals.
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
Brain tissue is homogenized.
-
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Total Brain [Cb] / Total Plasma [Cp]) is calculated to provide an initial indication of CNS penetration. Further analysis to determine the unbound brain-to-plasma ratio (Kp,uu) would involve measuring the unbound fraction of the drug in both plasma and brain tissue.
Assessment of Oral Bioavailability
The determination of oral bioavailability is a standard component of the drug discovery and development process.
Objective: To determine the fraction of an orally administered dose of this compound that reaches systemic circulation.
Methodology:
-
Animal Model: A suitable animal model, such as mice or rats, is used.
-
Drug Administration:
-
A cohort of animals receives this compound intravenously (i.v.) to determine the area under the plasma concentration-time curve (AUC) for 100% bioavailability.
-
Another cohort receives this compound orally (p.o.).
-
-
Blood Sampling: Blood samples are collected at multiple time points after both i.v. and p.o. administration.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100
Visualizations
Experimental Workflow for CNS Penetration Assessment
Caption: Workflow for assessing the CNS penetration of this compound.
Signaling Pathway of mGlu₃ Receptor Negative Allosteric Modulation
Caption: Simplified signaling pathway of an mGlu₃ NAM like this compound.
Discussion
The available data indicates that this compound is a valuable research tool due to its selectivity for the mGlu₃ receptor and its ability to penetrate the CNS.[1] The lack of publicly available, detailed quantitative data on its brain-to-plasma ratio and oral bioavailability, however, presents a limitation for advanced translational studies. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own assessments of these critical parameters for this compound or similar compounds. Understanding the precise pharmacokinetic profile is essential for designing in vivo efficacy studies and for the potential future development of mGlu₃ NAMs as therapeutic agents.
Conclusion
This compound is a CNS-penetrant, selective mGlu₃ negative allosteric modulator. While its qualitative properties are established, further detailed quantitative pharmacokinetic studies are warranted to fully characterize its potential as a CNS drug candidate. The methodologies and information presented in this guide serve as a comprehensive resource for researchers and drug development professionals working with this compound and other mGlu₃ modulators.
References
- 1. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Kir4.1/Kir5.1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the structure-activity relationship (SAR) for a series of potent and selective inhibitors of the heteromeric Kir4.1/Kir5.1 potassium channel, a critical regulator of ion homeostasis in the kidney and brain. While the initial query referenced ML289, this compound is a known modulator of the metabotropic glutamate receptor 3 (mGlu3) and is not active on Kir4.1/Kir5.1. Therefore, this whitepaper focuses on the well-characterized and selective Kir4.1/Kir5.1 inhibitor, VU6036720 , and its developmental precursors.
The inwardly rectifying potassium (Kir) channels Kir4.1 and Kir5.1 co-assemble to form heterotetrameric channels that are pivotal in maintaining the membrane potential and facilitating potassium transport in specialized cells.[1][2][3] In the distal convoluted tubule of the kidney, these channels are crucial for regulating sodium and potassium balance.[1][3] In the central nervous system, they are implicated in glial cell function and neuronal excitability.[2] The development of selective inhibitors for Kir4.1/Kir5.1 is a promising avenue for novel therapeutics targeting hypertension and certain neurological disorders.
Discovery and Optimization of a Novel Kir4.1/Kir5.1 Inhibitor Series
The discovery of VU6036720 began with a high-throughput screening of approximately 80,475 compounds, which identified VU0493690 as a moderately potent and selective inhibitor of Kir4.1/Kir5.1.[4][5] A subsequent multidimensional chemical optimization of VU0493690 led to the development of VU6036720, which exhibits significantly improved potency and selectivity.[4][5]
Data Presentation: Structure-Activity Relationship of VU0493690 Analogs
The following table summarizes the quantitative data for the lead compound VU0493690 and its optimized analog VU6036720, as well as other relevant compounds. Potency was primarily assessed using a fluorescence-based thallium flux assay and confirmed with patch-clamp electrophysiology.
| Compound | Structure / Modification | Kir4.1/Kir5.1 IC50 (µM) | Kir4.1 IC50 (µM) | Selectivity (Kir4.1 / Kir4.1/Kir5.1) |
| VU0493690 | Lead Compound | 0.96 | >10 | >10-fold |
| VU6036720 | Optimized Lead | 0.24 | >10 | >40-fold |
| VU0134992 | Kir4.1-preferring inhibitor | 9.0 | 0.97 | 0.11-fold |
| Fluoxetine | Non-selective inhibitor | >30 | ~10 | ~0.33-fold |
| Amitriptyline | Non-selective inhibitor | ~25 | ~10 | ~0.4-fold |
Data sourced from multiple studies.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Fluorescence-Based Thallium Flux Assay
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open Kir channels.[7][8][9]
-
Cell Culture and Plating:
-
HEK-293 cells stably expressing human Kir4.1/Kir5.1 are cultured to 80-90% confluency.
-
Cells are harvested and seeded into 384-well black, clear-bottom microplates at a density of 20,000 cells per well and incubated for 18-24 hours.[7]
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
Dye-loaded cells are washed, and test compounds at various concentrations are added.
-
The plate is transferred to a fluorescence plate reader.
-
A stimulus buffer containing Tl+ is injected into each well to initiate ion flux.
-
Fluorescence intensity is measured kinetically, typically for 60-180 seconds, to determine the rate of Tl+ influx.[4][10]
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents through the channels in the cell membrane.[11][12][13]
-
Cell Preparation:
-
HEK-293T cells are transiently transfected with plasmids encoding Kir4.1 and Kir5.1.
-
24-48 hours post-transfection, cells are dissociated and plated on coverslips.[4]
-
-
Recording Solutions:
-
Electrophysiological Recording:
-
Whole-cell recordings are performed using an patch-clamp amplifier.
-
Cells are voltage-clamped, and a series of voltage steps or ramps are applied to elicit inward and outward currents through the Kir channels.[13]
-
Test compounds are perfused into the bath, and the resulting changes in current amplitude are measured to determine the inhibitory effect.
-
Mandatory Visualizations
Signaling Pathway of Kir4.1/Kir5.1 in the Renal Distal Convoluted Tubule
References
- 1. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EAST/SeSAME Syndrome and Beyond: The Spectrum of Kir4.1- and Kir5.1-Associated Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kir4.1/Kir5.1 in the DCT plays a role in the regulation of renal K+ excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Kir4.1/Kir5.1 channels possess strong intrinsic inward rectification determined by a voltage-dependent K+-flux gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An inward rectifier K+ channel at the basolateral membrane of the mouse distal convoluted tubule: similarities with Kir4-Kir5.1 heteromeric channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ML289: A Technical Guide to a Selective mGluR3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML289 (also known as VU0463597) is a potent, selective, and central nervous system (CNS)-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] Discovered through a remarkable "molecular switch" from a positive allosteric modulator (PAM) of mGluR5, this compound has emerged as a critical tool for elucidating the physiological roles of mGluR3 and exploring its therapeutic potential in a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and the signaling pathways of its target receptor, mGluR3.
Introduction to this compound and mGluR3
Metabotropic glutamate receptors are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. mGluR3, along with mGluR2, belongs to the Group II mGluRs, which are coupled to Gαi/o proteins and whose activation typically leads to the inhibition of adenylyl cyclase.[3][4] These receptors are found in various locations within the central nervous system, including presynaptic terminals, postsynaptic densities, and glial cells, suggesting their involvement in a wide array of physiological processes.[5]
The development of selective ligands for mGluR subtypes has been a significant challenge, hindering the precise dissection of their individual functions. This compound represents a significant breakthrough in this area, offering high selectivity for mGluR3 over other mGluR subtypes, particularly mGluR2.[1][6] This selectivity allows for more targeted investigations into the specific roles of mGluR3 in health and disease.
Quantitative Data Summary
The pharmacological profile of this compound has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Metric | Value (µM) |
| mGluR3 | Calcium Mobilization | IC50 | 0.66 |
| mGluR2 | Thallium Flux (GIRK) | IC50 | >10 (>15-fold selectivity) |
| mGluR5 | Calcium Mobilization | Activity | Inactive |
Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Mouse Microsomal Stability (T1/2) | Mouse | > 50 min |
| Rat Microsomal Stability (T1/2) | Rat | > 50 min |
| Mouse Plasma Protein Binding | Mouse | 97.3% |
| Rat Plasma Protein Binding | Rat | 96.5% |
| Cmax (10 mg/kg, p.o.) | Rat | 0.4 µM |
| Tmax (10 mg/kg, p.o.) | Rat | 2 h |
| Brain/Plasma Ratio (at Tmax) | Rat | 1.2 |
Table 3: Off-Target Screening (Ricerca Safety Panel)
A comprehensive off-target screening of this compound was conducted against a panel of 68 GPCRs, ion channels, and transporters at a concentration of 10 µM. No significant off-target activity (defined as >50% inhibition or stimulation) was observed.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the protocols for the key experiments used to characterize this compound.
Calcium Mobilization Assay for mGluR3 NAM Potency
This assay is used to determine the potency of this compound in inhibiting mGluR3 activation.
-
Cell Line: HEK293 cells stably expressing human mGluR3 and a promiscuous G-protein (Gα15).
-
Cell Plating: Seed cells in 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive dye solution (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a pre-incubation period with this compound, add an EC80 concentration of glutamate to stimulate the mGluR3 receptors.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Plot the concentration-response curves and calculate the IC50 value for this compound.
GIRK-Mediated Thallium Flux Assay for mGluR2 Selectivity
This assay assesses the activity of this compound at the mGluR2 receptor to determine its selectivity.
-
Cell Line: HEK293 cells co-expressing human mGluR2 and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Cell Plating: Plate cells in 384-well plates as described for the calcium mobilization assay.
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye.
-
Compound and Agonist Addition: Add this compound followed by an EC80 concentration of a Group II mGluR agonist (e.g., LY354740).
-
Thallium Addition: Add a solution containing thallium ions to the wells.
-
Signal Detection: Measure the fluorescence increase resulting from thallium influx through the activated GIRK channels.
-
Data Analysis: Determine the inhibitory effect of this compound on mGluR2-mediated GIRK activation to assess selectivity.
Visualizations
mGluR3 Signaling Pathway
Caption: Simplified mGluR3 signaling cascade.
This compound Discovery and Characterization Workflow
Caption: Hit-to-lead workflow for this compound.
Conclusion
This compound stands as a pivotal chemical probe for the study of mGluR3. Its well-defined pharmacological profile, characterized by high potency and selectivity, coupled with its CNS penetrance, makes it an invaluable tool for in vitro and in vivo investigations. The detailed experimental protocols provided herein are intended to facilitate the continued use and exploration of this compound by the scientific community. Further research utilizing this and other selective mGluR3 modulators will undoubtedly continue to unravel the complex roles of this receptor in brain function and disease, paving the way for novel therapeutic strategies.
References
- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glutamate Metabotropic Receptor Type 3 (mGlu3) Localization in the Rat Prelimbic Medial Prefrontal Cortex [frontiersin.org]
- 6. researchgate.net [researchgate.net]
ML289: A Technical Guide to a Selective mGlu3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML289 (also known as VU0463597) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3] As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in a variety of physiological and pathological processes in the central nervous system (CNS), making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1] The development of selective pharmacological tools like this compound is crucial for elucidating the specific roles of mGlu3 and for the advancement of drug discovery programs targeting this receptor. This technical guide provides an in-depth overview of the pharmacological properties, experimental methodologies, and synthetic route of this compound.
Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays, demonstrating its potency as an mGlu3 NAM with notable selectivity over other mGlu receptor subtypes, particularly mGlu2 and mGlu5.[1][2][3]
Potency and Efficacy
The inhibitory activity of this compound at the mGlu3 receptor has been quantified using different cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Cell Line | Parameter | This compound IC50 (µM) |
| GIRK Thallium Flux | HEK293 cells expressing mGlu3 and GIRK channels | Inhibition of glutamate-induced thallium influx | ~0.66[1] |
| Calcium Mobilization | HEK293 cells co-expressing mGlu3 and Gα15 | Inhibition of glutamate-induced calcium mobilization | 0.66[1] |
Selectivity Profile
A key feature of this compound is its selectivity for mGlu3 over other metabotropic glutamate receptors, especially the closely related mGlu2 receptor and the mGlu5 receptor from which its scaffold was originally derived.
| Receptor Subtype | Activity | Potency/Efficacy |
| mGlu2 | NAM | >15-fold less potent than at mGlu3[1][3] |
| mGlu5 | Inactive | No significant potentiation or inhibition observed[1][3] |
Pharmacokinetic Properties
Initial pharmacokinetic studies have provided insights into the metabolic stability and CNS penetration of this compound.
| Parameter | Species | Value |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 240 mL/min/kg[1] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 571.8 mL/min/kg[1] |
| In vivo Clearance (CL) | Rat | 33 mL/min/kg[1] |
| Volume of Distribution (Vss) | Rat | 0.6 L/kg[1] |
| Half-life (t1/2) | Rat | 16.8 min[1] |
| CNS Penetration | Rat | Centrally penetrant[1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the pharmacological characterization of this compound.
mGlu3 Negative Allosteric Modulator Assays
Two primary functional assays were utilized to determine the potency of this compound as an mGlu3 NAM.
1. GIRK Thallium Flux Assay
This assay measures the modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channel activity, which is a downstream effector of Gi/o-coupled receptors like mGlu3.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human mGlu3 receptor and GIRK channel subunits.
-
Principle: Activation of mGlu3 by an agonist (e.g., glutamate) leads to the activation of GIRK channels, allowing an influx of thallium ions (a surrogate for potassium ions) into the cells. This influx is detected by a thallium-sensitive fluorescent dye. A NAM will inhibit this agonist-induced thallium flux.
-
Protocol:
-
HEK293-mGlu3-GIRK cells are plated in 384-well microplates and incubated overnight.
-
The cells are loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence is measured.
-
This compound or vehicle is added to the wells.
-
An EC80 concentration of glutamate is added to stimulate the mGlu3 receptor.
-
The change in fluorescence, corresponding to thallium influx, is measured using a fluorescence plate reader.
-
The concentration-response curve for this compound is generated by plotting the percentage of inhibition of the glutamate response against the concentration of this compound.
-
2. Calcium Mobilization Assay
To adapt the Gi/o-coupled mGlu3 receptor to a calcium signaling readout, a promiscuous G-protein, Gα15, is co-expressed.
-
Cell Line: HEK293 cells stably co-expressing the human mGlu3 receptor and the Gα15 protein.
-
Principle: Co-expression of Gα15 allows the mGlu3 receptor to couple to the phospholipase C (PLC) pathway upon agonist stimulation. PLC activation leads to an increase in intracellular calcium, which can be measured with a calcium-sensitive fluorescent dye. A NAM will inhibit this agonist-induced calcium release.
-
Protocol:
-
HEK293-mGlu3-Gα15 cells are plated in 384-well microplates and incubated overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence is established.
-
This compound or vehicle is added to the wells.
-
An EC80 concentration of glutamate is added to activate the mGlu3 receptor.
-
The transient increase in intracellular calcium is monitored by measuring the change in fluorescence.
-
The IC50 value for this compound is determined from the concentration-response curve.
-
Schild Analysis for Mechanism of Action
Schild analysis was performed to confirm that this compound acts as a non-competitive (allosteric) antagonist.
-
Principle: A Schild analysis determines whether an antagonist's effect can be surmounted by increasing concentrations of the agonist (competitive) or not (non-competitive). For a non-competitive antagonist, increasing concentrations of the antagonist will cause a rightward shift in the agonist's concentration-response curve and a decrease in the maximal response.
-
Protocol:
-
Concentration-response curves for the agonist (glutamate) are generated in the absence and presence of several fixed concentrations of this compound.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
For a non-competitive antagonist, the slope of the Schild plot will not be equal to 1, and there will be a depression of the maximal agonist response.
-
In Vivo CNS Penetration Assessment
The ability of this compound to cross the blood-brain barrier was assessed in rats.
-
Method: Brain homogenate binding studies.
-
Protocol:
-
This compound is administered to rats (e.g., via intravenous or oral route).
-
At a specified time point, the animals are euthanized, and brain tissue is collected.
-
The brain tissue is homogenized.
-
The concentration of this compound in the brain homogenate is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Plasma samples are also collected to determine the plasma concentration of this compound.
-
The brain-to-plasma concentration ratio is calculated to provide an indication of CNS penetration. It is important to also determine the unbound fraction in both brain and plasma to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration.
-
Synthesis
This compound was developed through a medicinal chemistry effort that involved a "molecular switch" from a known mGlu5 positive allosteric modulator (PAM). The synthesis involves a Sonogashira coupling followed by an amide bond formation.
A plausible synthetic route is as follows:
-
Sonogashira Coupling: 4-Iodobenzoic acid is coupled with 4-ethynylanisole in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) to form 4-((4-methoxyphenyl)ethynyl)benzoic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with (R)-(+)-3-piperidinemethanol. This can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to facilitate the amide bond formation directly.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Visualizations
Signaling Pathway
Caption: mGlu3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of this compound.
Logical Relationship
Caption: The 'molecular switch' concept in the development of this compound.
References
An In-depth Technical Guide to ML289: A Selective mGlu3 Negative Allosteric Modulator
Introduction
ML289 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in a variety of physiological and pathological processes in the central nervous system (CNS). The development of selective pharmacological tools like this compound is crucial for elucidating the specific roles of mGlu3 in neuronal signaling and for exploring its potential as a therapeutic target for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical characteristics, mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its characterization.
Chemical Properties
This compound, with the chemical name [(3R)-3-(Hydroxymethyl)-1-piperidinyl][4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone, is a small molecule with good CNS penetration. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(3R)-3-(Hydroxymethyl)-1-piperidinyl][4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | [1] |
| Molecular Formula | C22H23NO3 | [2] |
| Molecular Weight | 349.42 g/mol | [2] |
| CAS Number | 1382481-79-9 | [2] |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound functions as a negative allosteric modulator of the mGlu3 receptor. This means that it binds to a site on the receptor that is distinct from the orthosteric glutamate binding site.[2] By binding to this allosteric site, this compound decreases the affinity and/or efficacy of the endogenous ligand, glutamate, for the receptor. This results in a non-competitive inhibition of mGlu3 receptor activation.[2]
Signaling Pathways
Group II metabotropic glutamate receptors, including mGlu3, are coupled to the Gi/o family of G proteins.[3] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, mGlu3 receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4] As a negative allosteric modulator, this compound is expected to attenuate these downstream signaling events upon glutamate binding to the mGlu3 receptor.
In Vitro Properties
The in vitro activity of this compound has been characterized in cellular assays to determine its potency and selectivity.
| Parameter | Value | Receptor/Enzyme | Assay Type | Reference |
| IC50 | 0.66 µM | mGlu3 | Thallium Flux Assay | [2][5] |
| Selectivity | >15-fold | mGlu2 | Thallium Flux Assay | [2] |
| Activity | Inactive | mGlu5 | Not specified | [2][5] |
In Vivo Properties
This compound has been shown to be a CNS-penetrant compound, making it suitable for in vivo studies to investigate the role of mGlu3 in the brain.
| Parameter | Value | Species | Method | Reference |
| Brain to Plasma Ratio | 0.92 | Mouse | Not specified | [6] |
| Brain to Plasma Ratio | 0.3 | Rat | Not specified | [6][7] |
Experimental Protocols
In Vitro Potency and Selectivity: Thallium Flux Assay
The potency of this compound as a negative allosteric modulator of the mGlu3 receptor was determined using a thallium flux assay that measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]
Cell Line: HEK293 cells stably co-expressing the rat mGlu3 receptor and GIRK1/2 channels.
Principle: Activation of the Gi/o-coupled mGlu3 receptor by an agonist leads to the opening of co-expressed GIRK channels, resulting in an influx of thallium ions. This influx can be measured using a thallium-sensitive fluorescent dye. A NAM will inhibit this agonist-induced thallium flux in a concentration-dependent manner.
Protocol:
-
Cell Plating: Seed the HEK293-mGlu3/GIRK cells in 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Add a fixed concentration of a glutamate agonist (e.g., glutamate or DCG-IV) to stimulate the mGlu3 receptor.
-
Thallium Addition and Signal Detection: Add a solution containing thallium sulfate and immediately measure the fluorescence signal over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. The IC50 value is calculated by fitting the concentration-response curve of this compound inhibition of the agonist-induced thallium flux.
In Vivo CNS Penetration
The ability of this compound to cross the blood-brain barrier was assessed by measuring its concentration in the brain and plasma of rodents following systemic administration.
Principle: The brain-to-plasma concentration ratio (B/P ratio) is a key indicator of a compound's ability to penetrate the CNS.
Protocol:
-
Compound Administration: Administer this compound to rodents (mice or rats) via a systemic route (e.g., intravenous or oral).
-
Sample Collection: At a specified time point post-administration, collect blood and brain tissue samples.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Compound Extraction: Extract this compound from the plasma and brain homogenates using an appropriate solvent.
-
Quantification: Quantify the concentration of this compound in the extracts using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio by dividing the concentration of this compound in the brain by its concentration in the plasma.
References
- 1. [(3R)-3-(Hydroxymethyl)-1-piperidinyl][4-[2-(4-methoxyphenyl)ethynyl]phenyl]-methanone | 1382481-79-9 [m.chemicalbook.com]
- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 716173 - Negative allosteric modulation of mGlu3 assessed as thallium flux through GIRK channels by cell-based assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
ML289 (CAS Number: 1382481-79-9): A Technical Guide to a Selective mGluR3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML289, also known as VU0463597, is a potent, selective, and CNS-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). As a member of the Group II metabotropic glutamate receptors, mGluR3 is a Gi/Go-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity. Its dysfunction has been implicated in various neuropsychiatric and neurological disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, pharmacological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in the field of neuroscience and drug discovery.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following chemical and physical characteristics:
| Property | Value |
| CAS Number | 1382481-79-9 |
| Molecular Formula | C22H23NO3 |
| Molecular Weight | 349.42 g/mol [1] |
| Purity | ≥98%[2][3] |
| Appearance | Crystalline solid[3] |
| Solubility | Soluble in DMSO and ethanol[2] |
| Storage | Store at -20°C for long-term storage[1] |
Pharmacological Profile
This compound acts as a negative allosteric modulator of the mGluR3 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Potency and Selectivity
The pharmacological activity of this compound has been characterized in various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | mGluR3 | 0.66 µM | Not specified | [4] |
| Selectivity | mGlu2 vs. mGluR3 | 15-fold | Not specified | [4] |
| Activity | mGluR5 | Inactive | Not specified | [4] |
This compound demonstrates a 15-fold selectivity for mGluR3 over the closely related mGluR2 receptor and is inactive at the mGluR5 receptor, highlighting its specificity as a pharmacological tool.[4] Furthermore, it has been shown to be permeable to the blood-brain barrier, enabling its use in in vivo studies.[4]
Mechanism of Action and Signaling Pathway
Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/Go signaling pathway. Upon activation by glutamate, mGluR3 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a negative allosteric modulator, this compound attenuates this signaling cascade in the presence of glutamate.
Caption: mGluR3 signaling pathway modulated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize mGluR3 negative allosteric modulators like this compound. These should be adapted and optimized for specific experimental conditions.
Calcium Mobilization Assay
This assay is used to determine the functional activity of mGluR3 NAMs by measuring changes in intracellular calcium concentration in response to receptor activation.
Materials:
-
HEK293 cells stably expressing mGluR3 and a promiscuous G-protein (e.g., Gα15)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound and other test compounds
-
Glutamate (agonist)
-
384-well black-walled, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating: Seed the HEK293-mGluR3 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer). Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound or other test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of glutamate (typically EC50 or EC80) to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the glutamate-induced calcium response by this compound and determine the IC50 value.
Experimental Workflow for NAM Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a novel mGluR3 NAM.
Caption: Workflow for mGluR3 NAM discovery and characterization.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the mGluR3 receptor. Its high potency, selectivity, and CNS permeability make it suitable for both in vitro and in vivo investigations. The experimental protocols and workflows described in this guide provide a framework for researchers to effectively utilize this compound in their studies and to advance our understanding of mGluR3 biology and its therapeutic potential.
References
- 1. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 2, Complete Synthesis of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
ML289: A Technical Guide to its Role as a Selective mGlu3 Negative Allosteric Modulator in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML289 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, its impact on mGlu3-mediated signaling pathways, and its application in neuroscience research. The information presented herein is intended to serve as a guide for researchers utilizing this compound to investigate the role of mGlu3 in various neurological and psychiatric disorders.
Introduction to this compound and mGlu3 Receptors
Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its signaling is modulated by a family of G protein-coupled receptors known as metabotropic glutamate receptors (mGluRs). These receptors are divided into three groups based on sequence homology, pharmacology, and downstream signaling pathways. The mGlu3 receptor, a member of the Group II mGluRs (which also includes mGlu2), is a key regulator of synaptic transmission and neuronal excitability.[1]
This compound (also known as VU0463597) was developed as a selective NAM for the mGlu3 receptor.[2][3] Its ability to cross the blood-brain barrier and specifically inhibit mGlu3 activity has made it a valuable tool for dissecting the physiological and pathological roles of this receptor in the brain.[4] Research suggests that mGlu3 receptors are implicated in a range of conditions, including schizophrenia, depression, and anxiety, making this compound a critical probe for preclinical studies in these areas.[2][5]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a snapshot of its potency, selectivity, and pharmacokinetic properties.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ (mGlu3) | 0.66 µM | GIRK assay | [2] | |
| Selectivity | >15-fold vs mGlu2 | [2] | ||
| Brain:Plasma Ratio | 0.92 | Mouse | [4] | |
| Brain:Plasma Ratio | 0.3 | Rat | [4] |
Signaling Pathways Modulated by this compound
As a negative allosteric modulator of mGlu3, this compound inhibits the downstream signaling cascades typically initiated by the activation of this receptor. The primary signaling pathway of Group II mGluRs, including mGlu3, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Furthermore, mGlu3 receptors have been shown to interact with other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[6] this compound, by inhibiting mGlu3, can therefore influence these interconnected signaling networks. A significant aspect of mGlu3 function is its interaction with the mGlu5 receptor, another metabotropic glutamate receptor. Activation of mGlu3 can potentiate mGlu5 signaling.[1][8] By inhibiting mGlu3, this compound can indirectly attenuate this potentiation.
Figure 1: this compound's modulation of mGlu3 signaling pathways.
Experimental Protocols
The following sections outline generalized protocols for key experimental techniques used to characterize the effects of this compound in neuroscience research. These should be adapted based on specific experimental needs and institutional guidelines.
In Vitro Electrophysiology
-
Objective: To assess the effect of this compound on neuronal excitability and synaptic transmission.
-
Preparation: Prepare acute brain slices (e.g., from hippocampus or prefrontal cortex) from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
-
Recording: Perform whole-cell patch-clamp recordings from neurons of interest.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Data Analysis: Measure changes in resting membrane potential, input resistance, action potential firing properties, and synaptic currents (e.g., EPSCs, IPSCs) before and after this compound application.
Figure 2: Experimental workflow for in vitro electrophysiology.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., glutamate) in specific brain regions of awake, freely moving animals.
-
Surgery: Implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rodent. Allow for recovery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using techniques such as high-performance liquid chromatography (HPLC).
Figure 3: Experimental workflow for in vivo microdialysis.
Behavioral Pharmacology
-
Objective: To evaluate the effects of this compound on behaviors relevant to psychiatric disorders.
-
Animal Models: Utilize established animal models of, for example, depression (e.g., forced swim test, tail suspension test) or schizophrenia-related cognitive deficits (e.g., novel object recognition, prepulse inhibition).
-
Drug Administration: Administer this compound or a vehicle control to the animals at appropriate doses and time points before behavioral testing.
-
Behavioral Testing: Conduct the behavioral tests according to standardized protocols.
-
Data Analysis: Quantify and statistically analyze the behavioral parameters to determine the effect of this compound compared to the control group.
Figure 4: Experimental workflow for behavioral pharmacology.
Applications in Neuroscience Research
The selective antagonism of mGlu3 receptors by this compound allows for the precise investigation of this receptor's function in various neural processes.
-
Schizophrenia: Given the link between GRM3 gene variations and schizophrenia, this compound is a valuable tool to explore the therapeutic potential of mGlu3 inhibition for cognitive and negative symptoms of the disorder.[1][9]
-
Depression and Anxiety: Studies with non-selective Group II mGluR antagonists have suggested antidepressant-like effects.[10][11] this compound allows for the specific interrogation of the role of mGlu3 in mood regulation.
-
Synaptic Plasticity: this compound can be used to investigate the role of mGlu3 in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.[1][12]
Conclusion
This compound is a potent and selective mGlu3 negative allosteric modulator that has proven to be an invaluable pharmacological tool in the field of neuroscience. Its CNS penetrance and well-characterized in vitro and in vivo properties enable researchers to probe the intricate roles of the mGlu3 receptor in synaptic function, neuronal circuitry, and the pathophysiology of neuropsychiatric disorders. This guide provides a foundational understanding of this compound's characteristics and applications, aiming to facilitate its effective use in advancing our knowledge of the glutamate system in brain health and disease.
References
- 1. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Allosteric Modulators for the Treatment of Schizophrenia: Targeting Glutamatergic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral characterization of the mGlu group II/III receptor antagonist, LY-341495, in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synapse-specific structural plasticity that protects and refines local circuits during LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
ML289: A Technical Guide for the Investigation of Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ML289, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document details the pharmacological properties of this compound, its mechanism of action, and its application as a tool to dissect the complexities of glutamate signaling in the central nervous system (CNS). The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Role in Glutamate Signaling
Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, playing a critical role in synaptic transmission, plasticity, and numerous physiological processes. The precise regulation of glutamate signaling is paramount for normal brain function, and its dysregulation is implicated in a host of neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic neurotransmission. Among the eight subtypes, mGlu3 belongs to the Group II mGluRs (which also includes mGlu2) and is a key target for therapeutic intervention.
This compound (also known as VU0463597) is a potent, selective, and CNS-penetrant negative allosteric modulator of mGlu3.[1][2][3] As a NAM, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site but instead binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate. This property makes this compound a valuable research tool for elucidating the specific roles of mGlu3 in complex neuronal circuits and its contribution to both normal physiology and disease states.
Quantitative Data: Pharmacological Profile of this compound
The following table summarizes the key in vitro pharmacological data for this compound, providing a quantitative basis for its use in experimental settings.
| Parameter | Value | Assay | Species | Reference |
| mGlu3 IC50 | 0.66 µM | Calcium Mobilization Assay | Human | [2][3] |
| mGlu3 IC50 | ~1 µM | Thallium Flux GIRK Assay | Rat | [2] |
| Selectivity | >15-fold vs. mGlu2 | Calcium Mobilization Assay | Human | [2] |
| mGlu5 Activity | Inactive | Calcium Mobilization Assay | Human | [2][3] |
Signaling Pathway of mGlu3 and the Action of this compound
Metabotropic glutamate receptor 3 is a Gi/o-coupled receptor. Upon activation by glutamate, it initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound binds to the mGlu3 receptor and reduces the efficacy of glutamate, thereby attenuating this downstream signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and utilize this compound.
In Vitro Characterization
This assay is used to determine the potency of this compound in inhibiting mGlu3 receptor activation. It relies on a cell line co-expressing the mGlu3 receptor and a promiscuous G-protein that couples receptor activation to intracellular calcium release.
Materials:
-
HEK293 cells stably co-expressing human mGlu3, a promiscuous G-protein (e.g., Gα16), and a glutamate transporter (e.g., GLAST).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-6 dye).
-
Glutamate solution.
-
This compound stock solution in DMSO.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR Tetra or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-mGlu3 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (prepared in assay buffer) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Protocol (FLIPR/FlexStation): a. Establish a stable baseline fluorescence reading for each well. b. Add the serially diluted this compound solutions to the wells and incubate for a defined period (e.g., 2-15 minutes). c. Add the glutamate solution to all wells to stimulate the mGlu3 receptors. d. Measure the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the glutamate-induced calcium response. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
This assay measures the functional coupling of the Gi/o-activated mGlu3 receptor to G-protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of mGlu3 leads to the opening of GIRK channels, and the resulting ion flux can be measured using a thallium-sensitive fluorescent dye.
Materials:
-
Cell line stably expressing the mGlu3 receptor and GIRK channels (e.g., AtT20 cells).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Buffer (low potassium).
-
Stimulus Buffer containing thallium sulfate.
-
Glutamate solution.
-
This compound stock solution in DMSO.
-
Microplate reader capable of kinetic fluorescence measurements.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well microplate and culture overnight.
-
Dye Loading: Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate.
-
Agonist Stimulation and Thallium Flux: Add a mixture of glutamate and the thallium-containing stimulus buffer to the wells.
-
Fluorescence Measurement: Immediately begin kinetic fluorescence readings to measure the rate of thallium influx.
-
Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the rate of fluorescence increase. The IC50 is determined from the concentration-response curve.
Ex Vivo and In Vivo Characterization
This technique is used to assess the effect of this compound on synaptic transmission and plasticity in a more physiologically relevant context.
Materials:
-
Rodent (rat or mouse).
-
Vibrating microtome.
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2).
-
Recording chamber and perfusion system.
-
Stimulating and recording electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
-
This compound.
Procedure:
-
Slice Preparation: Acutely prepare hippocampal slices (300-400 µm thick) from the rodent brain in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
Drug Application: Bath-apply this compound at the desired concentration and record the effect on baseline synaptic transmission.
-
Plasticity Induction: To study the role of mGlu3 in synaptic plasticity, induce long-term potentiation (LTP) or long-term depression (LTD) in the presence and absence of this compound.
-
Data Analysis: Analyze changes in synaptic strength and plasticity following the application of this compound.
This technique allows for the measurement of extracellular glutamate levels in the brain of a freely moving animal, providing insights into how this compound modulates glutamate homeostasis in vivo.
Materials:
-
Rat or mouse.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.
-
This compound for systemic or local administration.
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Data Analysis: Determine the effect of this compound on basal and/or stimulated extracellular glutamate levels.
Experimental Workflow: Preclinical Characterization of an mGlu3 NAM
The following diagram illustrates a typical preclinical workflow for the characterization of a novel mGlu3 NAM like this compound.
Conclusion
This compound serves as a critical tool for researchers in the field of neuroscience and drug discovery. Its high selectivity and potency as an mGlu3 negative allosteric modulator allow for the precise interrogation of mGlu3 receptor function in a variety of experimental paradigms. The methodologies and data presented in this guide provide a framework for the effective use of this compound to advance our understanding of glutamate signaling and to explore the therapeutic potential of mGlu3 modulation in CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Areas for ML289 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic applications for two distinct molecular entities that have been referred to as ML289 in scientific literature and internal research programs. This document delineates the preclinical and clinical research associated with R289 (a dual IRAK1/4 inhibitor) and This compound (an mGluR3 negative allosteric modulator) , presenting their mechanisms of action, potential therapeutic indications, and detailed experimental methodologies.
Executive Summary
The designation "this compound" has been associated with two separate investigational compounds with distinct mechanisms of action and therapeutic targets. To ensure clarity for the research and drug development community, this guide addresses both entities:
-
R289 (Rigel Pharmaceuticals) : An orally available prodrug of R835, a potent dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. R289 is currently in clinical development for the treatment of myelodysplastic syndromes (MDS) and holds significant promise for a range of other inflammatory and autoimmune diseases .
-
This compound (Vanderbilt Center for Neuroscience Drug Discovery) : A negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). As a CNS-penetrant molecule, this compound and its analogs are being investigated for their potential in treating psychiatric and neurological disorders , including schizophrenia, depression, and anxiety .
This guide will now delve into the specific details of each compound, presenting quantitative data, experimental protocols, and visual representations of their respective biological pathways and research workflows.
R289: A Dual IRAK1/4 Inhibitor for Hematologic Malignancies and Inflammatory Diseases
Introduction
R289 is the prodrug of R835, a small molecule inhibitor of both IRAK1 and IRAK4. These kinases are critical downstream signaling molecules for Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key players in the innate immune system.[1] Dysregulation of these pathways is implicated in the pathophysiology of various inflammatory conditions and hematologic malignancies.[1]
Mechanism of Action
Chronic stimulation of TLRs and IL-1Rs in the bone marrow is thought to create a pro-inflammatory environment that contributes to the ineffective hematopoiesis seen in myelodysplastic syndromes (MDS).[1] IRAK1 and IRAK4 are essential for the signaling cascade that leads to the production of pro-inflammatory cytokines and NLRP3 inflammasome-driven pyroptosis.[2] By inhibiting both IRAK1 and IRAK4, R835 (the active metabolite of R289) can block this inflammatory signaling, potentially restoring normal hematopoiesis.[2] Preclinical studies have shown that dual inhibition of IRAK1 and IRAK4 provides a more complete suppression of inflammatory cytokines compared to inhibiting IRAK4 alone.[1]
References
The Role of ML289 in Modulating Synaptic Plasticity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML289, a potent and selective inhibitor of the inwardly rectifying potassium channel Kir4.1, presents a significant pharmacological tool for the investigation of glial-neuronal interactions and their impact on synaptic function. Kir4.1 channels, predominantly expressed in astrocytes, are fundamental to the maintenance of synaptic homeostasis through potassium buffering and glutamate uptake. This technical guide delineates the molecular mechanisms by which this compound is proposed to affect synaptic plasticity. We provide a comprehensive overview of the signaling pathways influenced by Kir4.1 inhibition, detailed experimental protocols for assessing these effects, and quantitative data to support the proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of Kir4.1 modulation in neurological disorders characterized by aberrant synaptic plasticity.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A critical component of the synaptic environment is the tripartite synapse, which includes the presynaptic terminal, the postsynaptic spine, and the surrounding astrocyte. Astrocytes play an active role in modulating synaptic transmission and plasticity. One of the key astrocytic proteins involved in this regulation is the inwardly rectifying potassium (Kir4.1) channel.[1][2]
This compound is a selective inhibitor of the Kir4.1 channel. By targeting this channel, this compound provides a means to investigate the consequences of altered astrocytic function on neuronal excitability and synaptic plasticity. This whitepaper will explore the downstream effects of this compound-mediated Kir4.1 inhibition on synaptic function, with a focus on long-term potentiation (LTP), a cellular correlate of learning and memory.
Core Mechanism of Action of this compound at the Synapse
The primary molecular target of this compound is the Kir4.1 potassium channel, which is highly expressed in astrocytes surrounding synapses.[1] These channels are crucial for two main homeostatic functions:
-
Potassium (K+) Buffering: Following neuronal activity, there is an efflux of K+ into the extracellular space. Astrocytic Kir4.1 channels facilitate the uptake of excess K+, preventing neuronal hyperexcitability.[1]
-
Glutamate Uptake: The function of excitatory amino acid transporters (EAATs) in astrocytes, which are responsible for clearing glutamate from the synaptic cleft, is electrogenically coupled to the potassium gradient maintained by Kir4.1.[1][2]
Inhibition of Kir4.1 by this compound is expected to disrupt these processes, leading to:
-
Increased Extracellular K+ Concentration: Reduced K+ uptake by astrocytes leads to a transient increase in extracellular potassium levels.
-
Elevated Synaptic Glutamate Levels: Impaired EAAT function results in prolonged presence of glutamate in the synaptic cleft.
These changes in the synaptic environment are hypothesized to lower the threshold for the induction of synaptic plasticity, potentially enhancing long-term potentiation (LTP).[1][2]
Signaling Pathways Modulated by this compound
The inhibition of Kir4.1 by this compound initiates a cascade of events that ultimately impacts synaptic strength. The principal signaling pathway is centered on the modulation of neuronal excitability and the potentiation of N-methyl-D-aspartate receptor (NMDAR) activation.
Quantitative Data on Kir4.1 Inhibition and its Effects
Table 1: Potency of a Selective Kir4.1 Inhibitor
| Compound | Target | IC50 | Assay Type |
|---|---|---|---|
| VU0134992 | Kir4.1 | 0.97 µM | Whole-cell patch clamp |
Data for VU0134992, a compound with a similar mechanism of action to this compound.
Table 2: Expected Effects of this compound on Synaptic Parameters
| Parameter | Expected Effect | Rationale |
|---|---|---|
| Field Excitatory Postsynaptic Potential (fEPSP) Slope | Increase | Enhanced neuronal depolarization and glutamate signaling. |
| Long-Term Potentiation (LTP) Magnitude | Enhancement | Lowered threshold for LTP induction due to increased neuronal excitability. |
| Paired-Pulse Facilitation (PPF) | Potential Decrease | Increased basal release probability due to depolarization. |
| Astrocyte Resting Membrane Potential | Depolarization | Direct consequence of Kir4.1 channel inhibition. |
| Extracellular K+ Concentration | Transient Increase | Reduced astrocytic K+ buffering. |
| Glutamate Clearance Rate | Decrease | Impaired function of astrocytic glutamate transporters. |
Experimental Protocols
To investigate the effects of this compound on synaptic plasticity, a combination of electrophysiological and biochemical assays is recommended.
Electrophysiological Assessment of Long-Term Potentiation
Objective: To determine the effect of this compound on the induction and maintenance of LTP in hippocampal slices.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.
-
-
LTP Induction and this compound Application:
-
After establishing a stable baseline, apply this compound (e.g., 1-10 µM, dissolved in a suitable vehicle like DMSO, with the final DMSO concentration kept below 0.1%) to the perfusion bath.
-
Following a 20-30 minute incubation period with this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.
-
A control group of slices should be treated with the vehicle alone.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between this compound-treated and control slices.
-
References
Methodological & Application
Application Notes and Protocols for ML289 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML289 is a novel small molecule inhibitor with potential therapeutic applications in oncology. These application notes provide a detailed protocol for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of this compound in a murine xenograft model. The described methodologies are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.
Mechanism of Action & Signaling Pathway
While the precise mechanism of this compound is under investigation, preliminary data suggests it may target key signaling pathways implicated in cancer cell proliferation and survival. One such putative pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is frequently dysregulated in various cancers. Inhibition of this pathway can block downstream signaling through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to reduced tumor growth and induction of apoptosis.
Caption: Putative signaling pathway targeted by this compound.
In Vivo Experimental Protocol: Xenograft Tumor Model
This protocol outlines the evaluation of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials
-
Animal Model: Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Tumor Cells: A549 human lung carcinoma cells.
-
This compound Formulation: To be prepared in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Control Vehicle: Same composition as the this compound formulation without the active compound.
-
Positive Control (Optional): A standard-of-care therapeutic for the given cancer type.
-
Equipment: Calipers, animal balance, sterile syringes and needles, cell culture reagents, and appropriate animal housing facilities.
Experimental Workflow
Caption: General experimental workflow for the in vivo xenograft study.
Detailed Methodology
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) to allow for acclimatization.
-
Tumor Cell Implantation:
-
Culture A549 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Ensure the average tumor volume is similar across all groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) and vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) once daily for 21 days.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss >20%.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or if significant toxicity is observed.
-
At the end of the study, euthanize all remaining animals.
-
Collect blood samples for pharmacokinetic and toxicology analysis.
-
Excise tumors and weigh them. A portion of the tumor can be flash-frozen for molecular analysis, and another portion fixed in formalin for histopathology.
-
Collect major organs (liver, kidney, spleen, etc.) for histological analysis to assess toxicity.[1]
-
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| Positive Control | - |
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Positive Control | - |
Table 3: Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| 10 | ||||
| 30 | ||||
| 100 |
Table 4: Toxicity Profile
| Treatment Group | Dose (mg/kg) | Key Hematological Parameters (e.g., WBC, RBC, PLT) | Key Serum Chemistry (e.g., ALT, AST, BUN, Creatinine) | Histopathological Findings in Major Organs |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Conclusion
This document provides a foundational protocol for the in vivo evaluation of this compound. Researchers should adapt these guidelines based on the specific characteristics of the compound and the scientific questions being addressed. Careful adherence to ethical animal use guidelines is paramount throughout all experimental procedures.
References
Application Notes and Protocols for ML289 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ML289, a selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1, in various in vitro cell-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents illustrative data for key cellular applications.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of Kir4.1-containing channels. These channels are predominantly expressed in glial cells within the central nervous system, particularly astrocytes, and are crucial for maintaining potassium homeostasis, resting membrane potential, and glutamate uptake. Dysregulation of Kir4.1 channels has been implicated in a variety of neurological disorders, making this compound a key compound for target validation and drug discovery efforts.
Mechanism of Action
This compound selectively inhibits the ion-conducting pore of Kir4.1 channels. By blocking the flow of potassium ions, this compound can induce depolarization of the cell membrane in Kir4.1-expressing cells. This primary effect can trigger a cascade of downstream cellular events, including alterations in cell proliferation, and modulation of signaling pathways that control the expression of neurotrophic factors.
Data Presentation
The following table summarizes the anticipated effective concentrations of this compound in various cell-based assays based on the activity of other selective Kir4.1 inhibitors. It is important to note that the optimal concentration of this compound should be determined empirically for each specific cell line and experimental condition.
| Assay Type | Cell Line | Target Endpoint | Expected Effective Concentration (µM) |
| Kir4.1 Channel Inhibition | HEK293 cells expressing Kir4.1 | Inhibition of K+ current | 0.1 - 10 |
| Cell Viability/Cytotoxicity | Astrocytes, Glioma cell lines | Reduction in cell viability | >10 |
| Astrocyte Proliferation | Primary Astrocytes | Inhibition of proliferation | 1 - 25 |
| BDNF Expression | Primary Astrocytes | Increased BDNF secretion | 1 - 20 |
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the application of this compound.
Caption: Signaling pathway of this compound-induced BDNF expression.
Caption: Experimental workflow for a cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on adherent cell lines, such as primary astrocytes or glioma cell lines.
Materials:
-
This compound
-
Target cells (e.g., primary astrocytes)
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Astrocyte Proliferation Assay (Ki67 Immunostaining)
This protocol measures the effect of this compound on the proliferation of astrocytes by detecting the nuclear protein Ki67, a marker of cell proliferation.
Materials:
-
This compound
-
Primary astrocytes
-
Complete culture medium
-
24-well plates with sterile coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Ki67
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary astrocytes on sterile coverslips in 24-well plates.
-
Allow cells to attach and grow to about 50-60% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for 48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki67 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the percentage of Ki67-positive cells by dividing the number of Ki67-positive nuclei by the total number of DAPI-stained nuclei.
-
Brain-Derived Neurotrophic Factor (BDNF) Expression Assay (ELISA)
This protocol quantifies the amount of BDNF secreted by astrocytes into the culture medium following treatment with this compound.
Materials:
-
This compound
-
Primary astrocytes
-
Complete culture medium
-
24-well plates
-
Human or Rat BDNF ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary astrocytes in 24-well plates and grow to confluency.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control.
-
-
Collection of Conditioned Medium:
-
Incubate the cells for 24-48 hours.
-
Collect the culture supernatant (conditioned medium) from each well.
-
Centrifuge the collected medium to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the BDNF ELISA on the collected conditioned medium according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation steps with detection antibody and enzyme-linked secondary antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided BDNF standards.
-
Calculate the concentration of BDNF in each sample by interpolating from the standard curve.
-
Normalize the BDNF concentration to the total protein content of the cells in each well, if desired.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types and experimental setup. It is recommended to consult relevant literature for more detailed information and to validate the assays in your laboratory.
Application Notes and Protocols for ML289 in Rodent Behavioral Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification on Mechanism of Action: Initial information suggested a possible link between ML289 and KCNQ2/Kv7.2 potassium channels. However, comprehensive database searches and literature reviews confirm that this compound is a selective metabotropic glutamate receptor 3 (mGluR3) negative allosteric modulator (NAM)[1]. There is no current scientific literature supporting a direct interaction between this compound and KCNQ2/Kv7.2 channels. These application notes will, therefore, focus on the established mechanism of this compound as an mGluR3 NAM and its potential applications in rodent behavioral models based on the known roles of this target.
Introduction
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor 3 (mGluR3) with an IC50 of 0.66 µM[1]. It displays 15-fold selectivity over the closely related mGluR2 receptor[1]. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site but instead binds to an allosteric site to reduce the receptor's response to glutamate. The modulation of glutamatergic neurotransmission through mGluR3 is a promising strategy for the development of novel therapeutics for psychiatric and neurological disorders. Rodent behavioral models are crucial tools for evaluating the preclinical efficacy of compounds like this compound.
Mechanism of Action: mGluR3 Negative Allosteric Modulation
Group II mGluRs, which include mGluR2 and mGluR3, are G-protein coupled receptors that couple to Gαi/o. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) production, and modulation of ion channel activity. These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. By acting as a NAM, this compound reduces the inhibitory effect of mGluR3, leading to a net increase in glutamatergic transmission in specific brain circuits. This mechanism is under investigation for its potential antidepressant, anxiolytic, and pro-cognitive effects. There is growing evidence that antagonists and NAMs of group II mGluRs exhibit antidepressant-like properties in preclinical models[2][3][4].
Signaling Pathway of mGluR3 Modulation
Caption: Signaling pathway of the mGluR3 NAM this compound.
Applications in Rodent Behavioral Models
Based on the pharmacology of mGluR2/3 NAMs, this compound is a candidate for evaluation in models of depression, anxiety, and cognitive deficits.
-
Antidepressant-Like Activity: mGluR2/3 NAMs have shown efficacy in models of depression, such as the Forced Swim Test and Tail Suspension Test[2][4]. They are thought to exert rapid antidepressant effects by enhancing prefrontal cortex glutamate transmission[3].
-
Anxiolytic-Like Activity: The role of mGluR3 modulation in anxiety is also an area of interest. Behavioral paradigms such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Marble Burying Test can be used to assess anxiolytic-like effects.
-
Cognitive Enhancement: Given the role of glutamate in learning and memory, this compound could be tested in models of cognitive function, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM), particularly in the context of cognitive deficits associated with psychiatric disorders.
-
Models of Psychosis: Alterations in glutamate signaling are implicated in psychosis. The antipsychotic potential of this compound could be explored in models such as amphetamine-induced hyperlocomotion or prepulse inhibition (PPI) of the acoustic startle reflex.
Quantitative Data Summary
Specific quantitative data for this compound in behavioral models are not yet widely published. However, based on studies with other mGluR2/3 NAMs, the following table summarizes expected outcomes and provides a starting point for dose-finding studies. Dosages will need to be determined empirically for this compound.
| Behavioral Assay | Animal Model | Route of Admin. | Putative Dose Range (mg/kg) | Expected Outcome with this compound | Key Parameters Measured |
| Forced Swim Test | Mouse/Rat | IP, PO | 1 - 30 | Decrease in immobility time | Immobility duration (s), Latency to first immobility (s) |
| Elevated Plus Maze | Mouse/Rat | IP, PO | 1 - 30 | Increase in open arm exploration | Time spent in open arms (%), Open arm entries (%), Total distance traveled (cm) |
| Prepulse Inhibition | Mouse/Rat | IP, PO | 1 - 30 | Reversal of induced PPI deficit | % PPI at different prepulse intensities |
| Novel Object Rec. | Mouse/Rat | IP, PO | 1 - 30 | Increase in discrimination index | Discrimination Index, Time exploring novel vs. familiar object (s) |
IP: Intraperitoneal; PO: Per os (oral gavage)
Detailed Experimental Protocols
General Considerations
-
Acclimation: Animals should be acclimated to the testing room for at least 60 minutes before any behavioral testing.
-
Handling: Handle animals for several days prior to the experiment to reduce stress-induced behavioral changes.
-
Dosing: this compound is blood-brain barrier permeable[1]. It should be dissolved in an appropriate vehicle (e.g., 10% Tween-80 in saline). Administer this compound intraperitoneally (IP) or orally (PO) 30-60 minutes before testing, depending on pharmacokinetic data.
-
Controls: Always include a vehicle-treated control group. A positive control (e.g., a known anxiolytic or antidepressant) can also be beneficial.
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
Glass or Plexiglas cylinders (45 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice).
-
Water (23-25°C), filled to a depth of 30 cm for rats or 15 cm for mice.
-
Video recording system and analysis software.
-
This compound solution and vehicle.
Procedure:
-
Pre-treatment: Administer this compound or vehicle at the predetermined time (e.g., 30 minutes) before the test.
-
Test Session:
-
Gently place the animal into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
-
-
Scoring:
-
Score the last 4 minutes of the 6-minute session.
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Active behaviors include swimming and climbing.
-
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Objective: To evaluate the anxiolytic-like properties of this compound by assessing the animal's natural aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus: two open arms and two closed arms arranged in a plus shape, elevated from the floor (typically 50 cm).
-
Video tracking software.
-
This compound solution and vehicle.
Procedure:
-
Pre-treatment: Administer this compound or vehicle 30-60 minutes before the test.
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead camera connected to a tracking system.
-
-
Data Analysis:
-
Primary anxiety measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
-
Locomotor activity measure: Total distance traveled or total number of arm entries. This is crucial to ensure that any observed effects on anxiety measures are not due to sedation or hyperactivity.
-
Compare the means of these parameters between treated and control groups. An anxiolytic effect is indicated by a significant increase in the open arm parameters without a significant change in locomotor activity.
-
Experimental Workflow Diagram
Caption: General experimental workflow for behavioral studies.
References
- 1. ML 289 | mGluR3 modulator | Hello Bio [hellobio.com]
- 2. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Kir2.1 Inhibitor Administration in Rodent Models
Disclaimer: Initial literature searches did not yield in vivo administration data for a compound specifically named ML289. The following information is based on the available research for ML133 , a potent and selective inhibitor of the inwardly rectifying potassium channel Kir2.1, which may be structurally or functionally related to the requested compound. The protocols provided are generalized based on standard laboratory practices and should be adapted to specific experimental needs.
Introduction
ML133 is a valuable chemical probe for investigating the physiological and pathological roles of the Kir2.1 potassium channel. Kir2.1 channels are crucial in setting the resting membrane potential in various cell types, including neurons and glial cells.[1][2] Dysregulation of Kir2.1 function has been implicated in conditions such as neuropathic pain, where it contributes to the activation and proliferation of spinal microglia.[1] These notes provide an overview of the preclinical application of ML133, with a focus on its administration in rodent models of neuropathic pain.
Quantitative Data Summary
| Parameter | Value | Species | Cell Line/System | Citation |
| Target | Kir2.1 (KCNJ2) | --- | --- | [1] |
| IC₅₀ | 3.5 µM | Rat | Primary Microglia | |
| Assay | Whole-cell patch clamp | Rat | Primary Microglia | |
| Effect | Inhibition of Kir2.1 current | Rat | Primary Microglia | [3] |
| In Vivo Application | Attenuation of neuropathic pain | --- | Spared Nerve Injury (SNI) Model | [1] |
| Administration Route | Intrathecal Injection | --- | --- | [1] |
Signaling Pathway of Kir2.1 in Microglia
The diagram below illustrates the proposed signaling pathway involving the Kir2.1 channel in microglia and its role in neuropathic pain. Nerve injury can lead to an upregulation of Kir2.1 channel expression and activity in microglia. This results in membrane hyperpolarization, which in turn enhances the driving force for calcium (Ca²⁺) influx through channels like the Ca²⁺-release-activated Ca²⁺ (CRAC) channels.[2][3] The subsequent increase in intracellular calcium concentration is a key signal for microglial proliferation and activation, contributing to central sensitization and neuropathic pain.[1][4]
Experimental Protocols
General In Vivo Experimental Workflow for Neuropathic Pain Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of a compound like ML133 on a rodent model of neuropathic pain.
Protocol for Intrathecal Injection in Mice and Rats
Intrathecal administration delivers the compound directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for targeted effects on the spinal cord.[5][6]
Materials:
-
ML133 (or other test compound)
-
Vehicle (e.g., sterile saline, artificial CSF)
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle for mice or a 25- to 27-gauge needle for rats[6]
-
Clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Heating pad
Procedure:
-
Preparation of the Injection Solution: Dissolve ML133 in the appropriate vehicle to the desired concentration. Ensure the final solution is sterile and free of precipitates.
-
Animal Anesthesia: Anesthetize the animal using a calibrated vaporizer with isoflurane. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.
-
Animal Positioning: Place the anesthetized animal on a heating pad to maintain body temperature. Position the animal in ventral recumbency with the pelvis elevated to flex the lumbar spine. This can be achieved by placing a small roll of gauze under the abdomen.[7]
-
Site Preparation: Shave the fur over the lumbar region of the back. Clean the injection site with a disinfectant.
-
Identification of Injection Site: Palpate the iliac crests. The injection site is on the midline between the iliac crests, corresponding to the L5-L6 intervertebral space.[6]
-
Injection: Carefully insert the needle into the L5-L6 intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.[7] Slowly inject the desired volume of the test compound (typically 5-10 µL for mice and 10-50 µL for rats).[6]
-
Post-Injection: After injection, hold the needle in place for a few seconds to prevent leakage of the injectate. Withdraw the needle and monitor the animal for any adverse reactions.
-
Recovery: Allow the animal to recover from anesthesia on a heating pad. Monitor the animal until it is fully ambulatory.
Conclusion
While specific in vivo administration protocols for a compound named this compound are not currently available, the information on the related Kir2.1 inhibitor, ML133, provides a valuable starting point for researchers. The provided protocols and diagrams offer a framework for designing and conducting in vivo studies to investigate the role of Kir2.1 channels in rodent models of disease. It is crucial to perform dose-response studies and pharmacokinetic analyses to determine the optimal dosing regimen for any new compound.
References
- 1. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and contributions of the Kir2.1 inward-rectifier K+ channel to proliferation, migration and chemotaxis of microglia in unstimulated and anti-inflammatory states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and contributions of the Kir2.1 inward-rectifier K(+) channel to proliferation, migration and chemotaxis of microglia in unstimulated and anti-inflammatory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microglial ion channels: Key players in non-cell autonomous neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML289 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML289 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1] As a valuable tool for studying the physiological and pathological roles of the mGlu3 receptor, proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research.
Data Presentation
A summary of the key quantitative data for this compound and DMSO is provided in the table below for easy reference.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Weight | 349.4 g/mol [2] | 78.13 g/mol |
| Solubility in DMSO | 100 mM[1] | Miscible with water and many organic solvents[3] |
| Appearance | Crystalline solid[2] | Colorless liquid |
| Storage (Powder) | Refer to manufacturer's instructions; typically at -20°C. | Room temperature, protected from light and moisture. |
| Storage (Stock Solution) | Aliquoted at -20°C or -80°C.[4] | - |
Experimental Protocols
Materials
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
-
Calculation of Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 349.4 g/mol x 1000 mg/g
-
Mass (mg) = 3.494 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.494 mg of this compound powder into the tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
Protocol for Preparing Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[5][6]
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To prevent precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium, a step-wise dilution is recommended.
-
For example, to prepare a 10 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in cell culture medium.
-
Then, dilute the 1 mM intermediate solution 1:100 in the final volume of cell culture medium to achieve the 10 µM working concentration.
-
-
Direct Dilution (for lower concentrations):
-
Alternatively, for very dilute working solutions, a direct dilution can be performed. For example, to prepare 10 mL of a 1 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 10 mL of cell culture medium (a 1:10,000 dilution). The final DMSO concentration will be 0.01%.
-
-
Mixing and Control:
-
Gently mix the working solution by pipetting up and down or by inverting the tube.
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the drug-treated samples.
-
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound as an mGlu3 Negative Allosteric Modulator
Caption: this compound inhibits mGlu3 receptor signaling pathways.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for ML289 in Schizophrenia Research Models
Disclaimer: Initial research indicates that ML289 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). However, the query regarding its application in schizophrenia research models in the context of Kir2.1 channels suggests a possible interest in G-protein-gated inwardly rectifying potassium (GIRK) channel activators, a class of compounds with relevance to schizophrenia research. A prominent example of a selective GIRK activator is ML297 . Given this potential ambiguity, this document will provide detailed application notes for both classes of compounds to ensure comprehensive coverage for the intended research application.
Part 1: Application of GIRK Channel Activators (Exemplified by ML297) in Schizophrenia Research
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability.[1][2] Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.[1][3] Genetic association studies have linked GIRK channels to schizophrenia, making them a promising therapeutic target.[4][5] ML297 is a potent and selective activator of GIRK1-containing channels and serves as an excellent tool to probe the function of these channels in schizophrenia models.[4][5][6]
Quantitative Data Summary: ML297
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 (GIRK1/2) | 160 nM | HEK-293 | Thallium Flux Assay | [4] |
| EC50 (GIRK1/4) | 887 nM | HEK-293 | Thallium Flux Assay | |
| EC50 (GIRK1/3) | 914 nM | HEK-293 | Thallium Flux Assay | |
| Activity on GIRK2, GIRK2/3, Kir2.1, Kv7.4 | Inactive | HEK-293 | Thallium Flux Assay | |
| In Vivo Dose (Anti-seizure) | 60 mg/kg (i.p.) | Mouse | Maximal Electroshock & PTZ | [4] |
| In Vivo Dose (Anxiolytic) | 30 mg/kg (i.p.) | Mouse | Elevated Plus Maze | [7] |
Signaling Pathway: GIRK Channel Activation
GIRK channels are typically activated by G-protein coupled receptors (GPCRs) linked to Gαi/o proteins. Upon receptor activation, the Gβγ subunit dissociates and directly binds to the GIRK channel, promoting its opening. ML297 acts as a direct activator of GIRK1-containing channels, independent of G-protein signaling.
Experimental Protocols
1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol assesses the direct effect of ML297 on GIRK channel currents in a controlled cellular environment.
-
Cell Line: HEK-293 cells stably expressing human GIRK1 and GIRK2 subunits.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 20 KCl, 2 MgCl₂, 0.5 CaCl₂, 10 HEPES, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply voltage ramps (e.g., from -120 mV to +60 mV) to determine the current-voltage relationship.
-
Establish a stable baseline current in the external solution.
-
Perfuse ML297 (e.g., 10 µM) onto the cell using a rapid perfusion system.[4]
-
Record the inward current induced by ML297.
-
To confirm the current is through inwardly rectifying potassium channels, co-apply a non-selective blocker like Barium Chloride (BaCl₂, 2 mM).[4]
-
-
Data Analysis: Measure the amplitude of the ML297-induced current and its reversal potential. The current should be blocked by BaCl₂.
2. Animal Model: NMDA Receptor Antagonist-Induced Hyperlocomotion
This model mimics the positive symptoms of schizophrenia and is used to screen for antipsychotic potential.
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Drug Preparation:
-
ML297: Dissolve in a vehicle of 10% DMSO, 10% Tween-80, and 80% saline.
-
MK-801: Dissolve in saline.
-
-
Experimental Workflow:
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer ML297 (e.g., 10, 30 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer MK-801 (e.g., 0.15 mg/kg, i.p.).[8]
-
After another 30 minutes, place each mouse into an open-field arena.
-
Record locomotor activity (total distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
-
Expected Outcome: MK-801 is expected to induce hyperlocomotion. Effective doses of ML297 should attenuate this hyperactivity, suggesting antipsychotic-like potential.
Part 2: Application of mGluR3 Negative Allosteric Modulators (NAMs) (Exemplified by this compound) in Schizophrenia Research
The metabotropic glutamate receptor 3 (mGluR3), encoded by the GRM3 gene, is implicated in the pathophysiology of schizophrenia through genetic association studies.[9][10] mGluR3 is a presynaptic autoreceptor that inhibits glutamate release.[9][11] The role of mGluR3 modulation in schizophrenia is complex; while mGluR2/3 agonists have shown some promise, recent studies suggest that enhancing cognitive function may be mediated by mGluR3 activation.[10] Conversely, in a methamphetamine-induced cognitive deficit model, blockade of mGluR3 with a NAM was shown to be corrective.[12] this compound is a selective mGluR3 NAM that can be used to investigate these complex roles.[13]
Quantitative Data Summary: this compound & Related mGluR3 NAMs
| Parameter | Value | Compound | Species/Cell Line | Assay Type | Reference |
| IC50 (mGluR3) | 0.66 µM | This compound | Rat | Calcium Mobilization | [13] |
| Selectivity vs mGluR2 | ~15-fold | This compound | Rat | Calcium Mobilization | [13] |
| In Vivo Dose (Cognitive) | 30 mg/kg (i.p.) | VU0650786 | Mouse | Trace Fear Conditioning | [9] |
| In Vivo Dose (Cognitive) | 30 mg/kg (i.p.) | VU0650786 | Mouse | Novel Object Recognition | [12] |
Signaling Pathway: mGluR3 Modulation
mGluR3 is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and reduced glutamate release. A NAM like this compound would bind to an allosteric site on the receptor, preventing its activation by endogenous ligands like glutamate, thereby increasing synaptic glutamate levels.
Experimental Protocols
1. Animal Model: Phencyclidine (PCP)-Induced Cognitive Deficits
This protocol assesses the ability of an mGluR3 NAM to reverse cognitive impairments relevant to schizophrenia, specifically in a hippocampus-dependent learning task.[9][10]
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Drug Preparation:
-
This compound: Formulate for i.p. injection (e.g., in 10% Tween-80 in saline).
-
PCP: Dissolve in saline.
-
-
Experimental Workflow:
-
Procedure:
-
PCP Regimen: Administer PCP (e.g., 5-10 mg/kg, i.p.) or saline to mice once daily for 7 days.
-
Washout: Allow a 7-day washout period.
-
Testing Day:
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before behavioral testing.[9]
-
Trace Fear Conditioning: Place the mouse in a conditioning chamber. Present an auditory cue (tone) for 15 seconds, followed by a 30-second trace interval, and then a mild foot-shock (e.g., 0.5 mA for 1 sec). Repeat for 3 pairings.[1]
-
Measure freezing behavior during the trace intervals as an index of associative learning.
-
-
Contextual Memory Test (24h later): Place the mouse back into the same chamber and measure freezing behavior for 5 minutes without any cues or shocks.
-
-
Expected Outcome: Subchronic PCP treatment is expected to impair performance in the trace fear conditioning task (reduced freezing). An effective dose of this compound may rescue this deficit, indicating a pro-cognitive effect.
2. Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
Animal Model: Male C57BL/6J mice. Can be used with a schizophrenia model (e.g., post-methamphetamine withdrawal[12] or MK-801 treatment).
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for 10 minutes on two consecutive days.
-
Training (Acquisition): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Inter-trial Interval: Return the mouse to its home cage for a set period (e.g., 1 hour).
-
Testing: Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
Drug Administration: Administer this compound or vehicle 30 minutes before the training session.
-
-
Data Analysis: Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
-
Expected Outcome: In schizophrenia models, the DI is often reduced to near zero. A cognitively enhancing compound like this compound would be expected to restore the DI to positive values.[12]
References
- 1. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of g protein-activated inwardly rectifying k channels by phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small-molecule selective activator of homomeric GIRK4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 9. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adaptive Changes in Group 2 Metabotropic Glutamate Receptors Underlie the Deficit in Recognition Memory Induced by Methamphetamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML289 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary neuronal cultures are indispensable tools in neuroscience research and drug development, providing an in vitro system to study neuronal development, function, and pathology. This document provides a detailed protocol for the culture of primary neurons and the application of ML289, a novel compound under investigation for its neuroprotective and neuroregenerative properties. These guidelines are intended to assist researchers in achieving robust and reproducible results when evaluating the effects of this compound on neuronal health and function.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on primary cortical neurons cultured for 7 days in vitro (DIV).
Table 1: Effect of this compound on Neuronal Viability
| This compound Concentration (nM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 105 ± 5.1 |
| 10 | 125 ± 6.2 |
| 100 | 140 ± 5.8 |
| 1000 | 95 ± 7.3 |
*p < 0.05 compared to vehicle control
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Concentration (nM) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (Vehicle Control) | 150 ± 15.2 |
| 1 | 165 ± 18.9 |
| 10 | 210 ± 20.5 |
| 100 | 250 ± 22.1 |
| 1000 | 145 ± 16.8 |
*p < 0.05 compared to vehicle control
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol details the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse fetuses.
Materials:
-
E18 pregnant mouse
-
DMEM with FBS: DMEM 40mL + F-12 5mL + FBS 5mL + Penicillin-Streptomycin 500µl[1]
-
Neurobasal Medium: Neurobasal 48.5mL + B27 supplement 1mL + Glutamine 250µl (0.5mM)[1]
-
0.1 mg/mL Poly-L-lysine solution[1]
-
Trypsin
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile, autoclaved dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Preparation:
-
Dissection:
-
Dissociation:
-
Plating:
-
Maintenance:
-
After 4-6 hours, replace the plating medium (DMEM with FBS) with pre-warmed Neurobasal medium.[1]
-
Perform a half-medium change every 2-3 days.
-
Protocol 2: this compound Treatment and Analysis
Materials:
-
Primary cortical neuron cultures (prepared as in Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Neurobasal medium
-
Reagents for viability assay (e.g., MTT, PrestoBlue)
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibodies for immunocytochemistry (e.g., anti-β-III tubulin)
-
Fluorescence microscope
Procedure:
-
This compound Treatment:
-
On DIV 3, prepare serial dilutions of this compound in Neurobasal medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the medium in the neuronal cultures with the medium containing the desired concentrations of this compound or vehicle control.
-
-
Neuronal Viability Assay:
-
On DIV 7, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and measure the absorbance or fluorescence to determine cell viability.
-
-
Neurite Outgrowth Analysis:
-
On DIV 7, fix the neurons with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest neurite for a significant number of neurons per condition using image analysis software.
-
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound in primary neurons.
Caption: Experimental workflow for this compound application in primary neuron culture.
References
Application Notes and Protocols for Electrophysiological Studies of Kir4.1 and Kir4.1/Kir5.1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the electrophysiological study of inwardly rectifying potassium (Kir) channels, specifically Kir4.1 and its heteromeric assembly with Kir5.1, using the patch-clamp technique.
Important Note on Compound Selection: The initial query specified the use of ML289. Our literature review indicates a likely typographical error, and the intended compound may have been ML297. However, ML297 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK, Kir3.x) channels.[1][2] Extensive searches of scientific literature revealed no evidence of ML297 activity on Kir4.1 or Kir5.1 channels. Therefore, this guide focuses on the study of Kir4.1 and Kir4.1/Kir5.1 channels using established inhibitors. ML297 may be useful as a negative control to demonstrate selectivity in your experiments.
Kir4.1 channels, encoded by the KCNJ10 gene, are critical for potassium homeostasis in the central nervous system (primarily in astrocytes) and in epithelial tissues like the kidney.[3] They can form homomeric channels or heteromerize with Kir5.1 subunits (KCNJ16), which alters their pH sensitivity and rectification properties.[3][4] Dysfunction of these channels is linked to various neurological and renal disorders, making them important targets for drug discovery.
Pharmacological Modulators for Kir4.1 and Kir4.1/Kir5.1
Several small molecules have been identified as inhibitors of Kir4.1 and Kir4.1/Kir5.1 channels. These compounds are essential tools for characterizing channel function and validating their therapeutic potential.
| Compound | Target Channel(s) | IC50 Value | Notes |
| VU6036720 | Kir4.1/Kir5.1 | 0.24 µM | The most potent and selective inhibitor of the heteromeric channel reported to date. It exhibits over 40-fold selectivity for Kir4.1/Kir5.1 over homomeric Kir4.1.[5][6][7] |
| Nortriptyline | Kir4.1 | ~28.1 µM (Kd) | A tricyclic antidepressant that causes a voltage-dependent inhibition of Kir4.1 channels.[8] |
| Fluoxetine | Kir4.1 | ~15.2 µM | A selective serotonin reuptake inhibitor (SSRI) that preferentially blocks Kir4.1 channels in a voltage-independent manner.[9][10] |
| Barium (Ba²⁺) | Non-selective Kir | µM to mM range | A classical, non-selective pore blocker for most Kir channels, often used to confirm Kir channel activity. |
Signaling Pathways and Experimental Workflow
To visualize the cellular role of Kir4.1/Kir5.1 channels and the experimental process, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are designed for whole-cell patch-clamp recordings from mammalian cell lines (e.g., HEK293, CHO) transiently or stably expressing Kir4.1 or Kir4.1/Kir5.1 channels.
Protocol 1: Cell Preparation and Transfection
-
Cell Culture : Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating : The day before transfection, plate cells onto poly-L-lysine-coated glass coverslips in 35 mm dishes at a density that will result in 50-70% confluency on the day of recording.
-
Transfection :
-
Transfect cells with plasmids encoding human Kir4.1 and/or Kir5.1 using a suitable transfection reagent (e.g., Lipofectamine). For Kir4.1/Kir5.1 heteromers, a bicistronic vector or co-transfection of individual subunit plasmids is recommended.[5]
-
Include a fluorescent marker plasmid (e.g., eGFP) at a low concentration to identify transfected cells.
-
Recordings can typically be performed 24-48 hours post-transfection.[5]
-
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Solution Preparation : Prepare intracellular and extracellular solutions as described in the table below. Filter all solutions through a 0.2 µm filter before use.
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 135 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| Glucose | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) | KCl | 135 |
| MgCl₂ | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Na₂ATP | 2 | |
| pH adjusted to 7.3 with KOH |
-
Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries. When filled with the intracellular solution, the pipette resistance should be between 2-5 MΩ.
-
Recording Setup :
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.
-
Identify transfected cells using fluorescence microscopy.
-
-
Establishing Whole-Cell Configuration :
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition :
-
Switch the amplifier to voltage-clamp mode and set the holding potential to -75 mV.[5]
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
Apply a voltage protocol to elicit Kir4.1/Kir5.1 currents. A common protocol involves a step from the holding potential to -120 mV followed by a voltage ramp to +120 mV.[5][11][12] This allows for the characterization of both inward and outward currents and the typical inward rectification of the channel.
-
Record baseline currents for several minutes to ensure stability.
-
Protocol 3: Pharmacological Testing
-
Compound Preparation : Prepare stock solutions of inhibitors (e.g., VU6036720, nortriptyline) in a suitable solvent like DMSO. Make serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 0.1%.
-
Drug Application :
-
After recording a stable baseline, switch the perfusion to the extracellular solution containing the test compound.
-
Apply the compound for a sufficient duration to allow the current to reach a steady-state level of inhibition.
-
To determine IC₅₀ values, apply multiple concentrations of the compound to different cells or, if the effect is reversible, in a cumulative manner to the same cell.
-
-
Washout : After compound application, switch the perfusion back to the control extracellular solution to test for the reversibility of the inhibitory effect.
-
Data Analysis :
-
Measure the peak inward current (e.g., at -120 mV) before, during, and after compound application.
-
Subtract any leak current, which can be measured after blocking the channel with a high concentration of Ba²⁺ (e.g., 2 mM).[5]
-
Construct current-voltage (I-V) relationship plots to visualize the effect of the compound on the channel's biophysical properties.
-
Generate dose-response curves by plotting the percentage of current inhibition against the logarithm of the compound concentration and fit the data with the Hill equation to determine the IC₅₀ value.[5]
-
References
- 1. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of astroglial Kir4.1 channels by selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Kir4.1/Kir5.1 channels possess strong intrinsic inward rectification determined by a voltage-dependent K+-flux gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cell Viability in Response to the mGluR3 Antagonist ML289
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 3 (mGluR3), a G-protein coupled receptor, has emerged as a potential therapeutic target in oncology.[1][2][3] Aberrant signaling through mGluR3 has been implicated in the proliferation and survival of various cancer cells, including glioma and melanoma.[1][2] The downstream signaling cascades often involve the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are central to cell fate decisions.[2][4] ML289 is a selective negative allosteric modulator (NAM) of mGluR3, offering a tool to investigate the consequences of inhibiting this receptor in cancer models. This document provides a detailed protocol for assessing the impact of this compound on the viability of cancer cell lines using a common colorimetric assay.
Signaling Pathway of mGluR3 in Cancer
The activation of mGluR3 by its endogenous ligand, glutamate, can promote cancer cell survival and proliferation through the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. As a negative allosteric modulator, this compound inhibits mGluR3 activity, leading to the suppression of these pro-survival signals.
Caption: mGluR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Cell Viability (MTS) Assay
This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability of cancer cells. The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product, and the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma, A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the cell viability assay using this compound.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Also, include a set of wells with medium only for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
Protect the plate from light during this incubation.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
The following table presents hypothetical IC50 values of this compound in various cancer cell lines after a 72-hour treatment period. This data is for illustrative purposes to demonstrate how results can be structured.
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h) |
| U87 | Glioblastoma | 25.4 |
| A375 | Melanoma | 42.1 |
| MCF-7 | Breast Cancer | > 100 |
| HCT116 | Colon Cancer | 78.9 |
Note: The actual IC50 values will depend on the specific cell line, experimental conditions, and the duration of treatment. It is recommended to perform preliminary experiments to determine the optimal cell seeding density and this compound concentration range for each cell line. While some studies suggest that this compound and similar molecules may not show acute toxicity at lower concentrations, their effects on cell viability might be observed after prolonged exposure or in specific cellular contexts.
References
- 1. Metabotropic Glutamate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays of KCNK3/TASK-1 Inhibition by ML365
Note to the reader: The initial request specified biochemical assays involving ML289. However, publicly available scientific literature extensively documents ML365 as a potent and selective inhibitor of the KCNK3/TASK-1 potassium channel, with well-described biochemical and electrophysiological assays. In contrast, this compound is characterized as a modulator of the mGlu₃ receptor. It is highly probable that the intended compound of interest for KCNK3/TASK-1 assays is ML365. These application notes, therefore, focus on the assays and protocols associated with ML365.
Introduction
ML365 is a small molecule inhibitor that has been identified as a potent and selective blocker of the two-pore domain potassium channel KCNK3, also known as TASK-1.[1][2][3][4] KCNK3 channels are crucial for regulating the resting membrane potential in various cell types and are implicated in physiological processes such as hormone secretion, neuronal function, and immune response.[2][3] The development of selective inhibitors like ML365 provides a valuable pharmacological tool for investigating the physiological roles of KCNK3 and for potential therapeutic development.[2][3][4]
These application notes provide an overview of the key biochemical and electrophysiological assays used to characterize the inhibitory activity of ML365 on KCNK3/TASK-1 channels. Detailed protocols for a fluorescence-based thallium influx assay and an automated electrophysiology assay are provided, along with representative data and visualizations of the experimental workflows.
Data Presentation
The inhibitory potency and selectivity of ML365 against the KCNK3/TASK-1 channel have been quantified using various assays. The following table summarizes the key quantitative data.
| Assay Type | Target | IC₅₀ | Selectivity | Reference |
| Thallium Influx Fluorescent Assay | KCNK3/TASK-1 | 4 nM | >60-fold vs. KCNK9/TASK-3 | [2][3][4] |
| Thallium Influx Fluorescent Assay | KCNK9/TASK-3 | 390 nM | - | |
| Automated Electrophysiology | KCNK3/TASK-1 | 16 nM | >60-fold vs. KCNK9/TASK-3 | [2][3][4] |
| Automated Electrophysiology | KCNK9/TASK-3 | 0.48 µM | - | [2] |
| Selectivity Assays (up to 30 µM) | Kir2.1, KCNQ2, hERG | Little to no inhibition | - | [1][2][3] |
Signaling Pathway and Mechanism of Action
ML365 acts as a direct blocker of the KCNK3/TASK-1 potassium channel. By binding to the channel, it physically occludes the pore, thereby preventing the efflux of potassium ions. This inhibition of the potassium current leads to depolarization of the cell membrane.
Experimental Protocols
Thallium Influx Fluorescent Assay
This high-throughput assay is used for primary screening and potency determination of KCNK3/TASK-1 inhibitors. It measures the influx of thallium ions (Tl⁺), a surrogate for K⁺, through the channel using a Tl⁺-sensitive fluorescent dye.
Experimental Workflow Diagram
Protocol
-
Cell Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing KCNK3/TASK-1.
-
Plate the cells in 384-well, black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a thallium-sensitive fluorescent indicator (e.g., FluxOR™ Thallium Detection Kit) in an appropriate assay buffer.
-
Remove the cell culture medium from the plates.
-
Add the dye loading solution to each well and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of ML365 and control compounds in the assay buffer.
-
Add the compound solutions to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (a known KCNK3 inhibitor).
-
-
Thallium Stimulation and Signal Detection:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Place the microplate in a kinetic fluorescence plate reader (e.g., FLIPR Tetra®).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the thallium stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.
-
Continue to record the fluorescence intensity for several minutes. The influx of Tl⁺ will cause an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Automated Electrophysiology Assay
This assay provides a direct measure of the ion channel activity and is used to confirm the mechanism of action and to obtain a more precise quantification of the inhibitory potency of compounds identified in the primary screen.
Experimental Workflow Diagram
Protocol
-
Cell Preparation:
-
Harvest CHO cells expressing KCNK3/TASK-1 and prepare a single-cell suspension in the appropriate extracellular solution.
-
-
Instrument Setup:
-
Prime and set up an automated electrophysiology platform, such as the QPatch 16X, according to the manufacturer's instructions.
-
Fill the instrument with the required intracellular and extracellular solutions.
-
-
Automated Patch-Clamping:
-
Load the cell suspension into the instrument.
-
The instrument will automatically capture single cells and form giga-ohm seals to establish the whole-cell patch-clamp configuration.
-
-
Voltage Protocol and Recording:
-
Apply a voltage-clamp protocol to the cells. A typical protocol for KCNK3/TASK-1 would involve holding the cell at a negative potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps or a voltage ramp to elicit the outward potassium currents.
-
Record the baseline current in the absence of any inhibitor.
-
-
Compound Application:
-
Prepare a series of dilutions of ML365 in the extracellular solution.
-
Perfuse the cells with increasing concentrations of ML365, allowing the current to reach a steady-state at each concentration.
-
-
Data Acquisition and Analysis:
-
Measure the amplitude of the KCNK3/TASK-1 current (e.g., at a specific voltage like -30 mV) at each compound concentration.[2]
-
Calculate the percentage of current inhibition relative to the baseline current.
-
Plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion
ML365 is a well-characterized inhibitor of the KCNK3/TASK-1 potassium channel. The thallium influx assay serves as a robust method for high-throughput screening and initial characterization of inhibitors, while automated electrophysiology provides a detailed, direct confirmation of the inhibitory activity on the ion channel. These assays are essential tools for the study of KCNK3/TASK-1 pharmacology and for the development of new modulators of this important ion channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. "ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]
- 4. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML289 for Functional Genomics Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML289 is a potent and selective chemical probe for the metabotropic glutamate receptor 3 (mGluR3), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a negative allosteric modulator (NAM), this compound inhibits the function of mGluR3 by binding to a site distinct from the endogenous ligand, glutamate. This property makes this compound an invaluable tool for dissecting the physiological and pathological roles of mGluR3 in functional genomics and chemical biology screens. These application notes provide detailed protocols for utilizing this compound to investigate mGluR3 signaling and for its use in high-throughput screening assays to identify novel mGluR3 modulators.
Data Presentation
Summary of this compound Properties
| Property | Value | Reference(s) |
| Target | Metabotropic Glutamate Receptor 3 (mGluR3) | [1][2] |
| Activity | Negative Allosteric Modulator (NAM) | [1][2] |
| IC50 for human mGluR3 | 0.66 µM | [1][2][3][4] |
| Selectivity | >15-fold selective for mGluR3 over mGluR2 | [1][2][3][4] |
| Inactive against mGluR5 | [1][2][3][4] | |
| Permeability | CNS penetrant, Blood-brain barrier permeable | [1] |
| Molecular Weight | 349.42 g/mol | [1] |
| Chemical Formula | C22H23NO3 | [1] |
| Solubility | Soluble in DMSO (100 mM) and ethanol (50 mM) | [1] |
Signaling Pathway and Experimental Workflow
mGluR3 Signaling Pathway Modulated by this compound
The metabotropic glutamate receptor 3 (mGluR3) is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, glutamate, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, binds to a different site on the receptor and prevents this signaling cascade from occurring, even in the presence of glutamate.
High-Throughput Screening (HTS) Workflow for mGluR3 Modulators
This workflow outlines a typical high-throughput screen to identify novel modulators of mGluR3, using this compound as a control compound. The assay can be adapted for either agonist or antagonist/NAM screening modes.
References
Application of ML289 in Epilepsy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients are refractory to current anti-seizure medications (ASMs), highlighting the urgent need for novel therapeutic strategies. One promising target is the inwardly rectifying potassium (Kir) channel Kir4.1, which is predominantly expressed in astrocytes and plays a crucial role in maintaining potassium and glutamate homeostasis in the brain. Dysfunction of Kir4.1 channels has been implicated in the pathophysiology of epilepsy. ML289 is a selective inhibitor of the Kir4.1 channel and serves as a valuable pharmacological tool to investigate the role of this channel in epilepsy and to explore its potential as a therapeutic target.
These application notes provide a comprehensive overview of the use of this compound in epilepsy research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of its known effects.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the Kir4.1 potassium channel. Kir4.1 channels are critical for astrocytic function, particularly for spatial potassium buffering. Following neuronal activity, there is an increase in extracellular potassium concentration ([K+]o). Astrocytes, through Kir4.1 channels, take up this excess potassium and redistribute it, thereby maintaining neuronal excitability within a physiological range.
By inhibiting Kir4.1, this compound disrupts this buffering capacity, leading to an accumulation of extracellular potassium. This, in turn, can depolarize neuronal membranes, making them more susceptible to firing and potentially inducing epileptiform activity. This property makes this compound a useful tool for studying the consequences of Kir4.1 dysfunction and for inducing seizure-like activity in experimental models.
Furthermore, Kir4.1 channels are involved in glutamate homeostasis. Their inhibition can indirectly affect glutamate uptake by astrocytes, further contributing to neuronal hyperexcitability. The signaling pathway associated with Kir4.1 dysfunction also involves the modulation of Brain-Derived Neurotrophic Factor (BDNF) expression through the Ras/Raf/MEK/ERK pathway.
Quantitative Data on Kir4.1 Inhibition
| Compound | Target | IC50 | Assay Conditions |
| VU0134992 | Kir4.1 | ~1 µM | Whole-cell patch-clamp |
| VU6036720 | Kir4.1/5.1 | 0.24 µM | Thallium flux assay |
Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental setup.
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recordings from Astrocytes
This protocol describes how to assess the effect of this compound on Kir4.1 currents in cultured astrocytes using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured astrocytes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cultured astrocytes on coverslips suitable for microscopy and place a coverslip in the recording chamber.
-
Continuously perfuse the recording chamber with external solution at a rate of 1-2 mL/min.
-
Identify a healthy astrocyte under the microscope and form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV and record baseline Kir currents using a voltage-step protocol (e.g., steps from -140 mV to +40 mV in 20 mV increments).
-
Prepare different concentrations of this compound in the external solution. Ensure the final DMSO concentration is below 0.1%.
-
Perfuse the recording chamber with the this compound-containing external solution for a defined period (e.g., 5-10 minutes) to allow for drug equilibration.
-
Record Kir currents in the presence of this compound using the same voltage-step protocol.
-
Wash out the drug by perfusing with the control external solution and record the recovery of the current.
-
Analyze the data to determine the percentage of current inhibition at each this compound concentration and calculate the IC50 value.
Expected Results: Application of this compound is expected to cause a dose-dependent reduction in the inwardly rectifying potassium current mediated by Kir4.1 channels in astrocytes.
In Vivo Seizure Induction and Monitoring: Kainic Acid Model in Mice
This protocol describes the administration of this compound in a kainic acid-induced seizure model in mice to investigate its effects on seizure activity.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Kainic acid solution (in sterile saline)
-
This compound solution (in a suitable vehicle, e.g., saline with 5% DMSO and 5% Tween 80)
-
Apparatus for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections
-
Video-EEG monitoring system
-
Animal seizure scoring scale (e.g., Racine scale)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing and experimental conditions for at least one week prior to the experiment.
-
EEG Electrode Implantation (Optional but Recommended): For precise seizure monitoring, surgically implant EEG electrodes over the cortex and hippocampus. Allow for a recovery period of at least one week.
-
This compound Administration:
-
Divide animals into control (vehicle) and experimental (this compound) groups.
-
Administer this compound or vehicle via the desired route (e.g., i.p. or i.c.v.). The dose and timing of administration should be determined based on preliminary dose-response and pharmacokinetic studies. A typical starting dose for i.p. administration could be in the range of 1-10 mg/kg.
-
-
Seizure Induction:
-
Approximately 30-60 minutes after this compound/vehicle administration, induce seizures by injecting kainic acid (e.g., 10-20 mg/kg, i.p.). The dose of kainic acid may need to be optimized for the specific mouse strain and experimental conditions.
-
-
Seizure Monitoring:
-
Immediately after kainic acid injection, begin continuous video-EEG monitoring for at least 2-4 hours.
-
Score the behavioral seizures using a standardized scale (e.g., Racine scale) at regular intervals.
-
-
Data Analysis:
-
Analyze the EEG recordings to quantify seizure parameters such as the latency to the first seizure, seizure frequency, seizure duration, and electrographic seizure burden.
-
Compare the seizure parameters between the this compound-treated and vehicle-treated groups.
-
Expected Results: Given that this compound is a Kir4.1 inhibitor, it is hypothesized that its administration may exacerbate kainic acid-induced seizures, leading to a shorter latency to seizure onset, increased seizure frequency and/or duration compared to the vehicle-treated group. This would provide in vivo evidence for the role of Kir4.1 in seizure susceptibility.
Visualizations
Signaling Pathway of Kir4.1 in Astrocytes
Caption: Signaling pathway of astrocytic Kir4.1 and the effect of this compound.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for in vivo testing of this compound in a mouse seizure model.
Conclusion
This compound is a valuable research tool for investigating the role of the astrocytic Kir4.1 channel in the pathophysiology of epilepsy. The protocols outlined in these application notes provide a framework for conducting both in vitro and in vivo experiments to elucidate the effects of Kir4.1 inhibition on neuronal excitability and seizure activity. Further research, including detailed dose-response studies and pharmacokinetic analysis of this compound, is necessary to fully characterize its potential as a therapeutic agent for epilepsy. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to contribute to the growing body of knowledge on the role of Kir4.1 in neurological disorders.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML289 Solubility in Aqueous Solutions
Welcome to the technical support center for ML289. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to modulate its activity. The mGlu3 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gi/Go protein. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, mGlu3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) signaling pathways.[3]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is highly recommended to prepare a concentrated stock solution in 100% anhydrous DMSO.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium). Why is this happening?
This is a common issue encountered with hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium, the compound's solubility can be drastically reduced, leading to precipitation. This phenomenon is often referred to as "crashing out." The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may not be sufficient to keep the compound dissolved.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many researchers aiming for ≤ 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How can I prevent this compound from precipitating in my aqueous solution?
Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of your aqueous buffer, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed buffer or medium, mix thoroughly, and then add this to the final volume.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your assay.
-
Gentle Mixing and Pre-warming: Always add the this compound stock solution to pre-warmed (37°C) aqueous buffer while gently vortexing or swirling to facilitate dissolution. Avoid vigorous shaking, which can sometimes promote aggregation.
-
Use of Surfactants or Solubilizing Agents: For certain applications, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) or other solubilizing agents may help to maintain the solubility of hydrophobic compounds. However, it is essential to first verify that these agents do not interfere with your experimental assay.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving common precipitation issues with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | 1. High final concentration of this compound. 2. Rapid change in solvent polarity. 3. Low temperature of the aqueous buffer. | 1. Reduce the final concentration of this compound.2. Perform a stepwise dilution (see Experimental Protocols).3. Ensure your aqueous buffer is pre-warmed to 37°C before adding the this compound stock solution. |
| Solution appears cloudy or hazy after adding this compound. | Formation of fine, dispersed micro-precipitates. | 1. Visually inspect a small aliquot under a microscope to confirm the presence of precipitate.2. Follow the solutions for immediate precipitation.3. Consider brief sonication of the final working solution to aid dissolution. |
| Precipitate forms over time in the incubator. | 1. Compound is not stable in the aqueous environment at 37°C. 2. Interaction with components in the cell culture medium (e.g., proteins in serum). 3. pH shift of the medium in the incubator. | 1. Prepare fresh working solutions immediately before each experiment.2. If possible, test the solubility in serum-free versus serum-containing media to identify interactions.3. Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
| Inconsistent or non-reproducible experimental results. | Variable amounts of soluble this compound due to precipitation. | 1. Visually inspect your working solutions for any signs of precipitation before each use.2. Prepare fresh working solutions for each experiment from a reliable stock.3. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental conditions (see Experimental Protocols). |
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | May be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Sparingly Soluble | Prone to precipitation, especially at higher concentrations. The final concentration of co-solvents like DMSO is critical. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound. For a 10 mM stock solution, you would dissolve the appropriate mass based on its molecular weight in the desired volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium (Stepwise Dilution)
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure (Example for a 10 µM final concentration):
-
Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM this compound DMSO stock to 99 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution with 1% DMSO. Mix gently by pipetting up and down or brief vortexing.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium. For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
Gently mix the final working solution. The final DMSO concentration in this example will be 0.1%.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
Visualizations
Signaling Pathway of mGlu3 Receptor
References
Technical Support Center: Optimizing ML289 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML289 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] This means it binds to a site on the receptor distinct from the glutamate binding site and inhibits its activity. mGluR3 is a G-protein coupled receptor that, upon activation, typically couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A good starting point for this compound concentration is its half-maximal inhibitory concentration (IC50), which is approximately 0.66 µM.[2] For initial experiments, it is recommended to test a range of concentrations around this value. A broad concentration-response curve, for instance from 1 nM to 30 µM, can help determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution can be stored at -20°C for several months. For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific cell line and the biological question being investigated. For signaling pathway studies, short incubation times (e.g., 15-60 minutes) may be sufficient. For experiments assessing changes in gene expression or cell viability, longer incubation times (e.g., 24-72 hours) may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Q5: In which cell lines is this compound expected to be active?
This compound will be active in cell lines that endogenously express the mGluR3. mGluR3 is predominantly expressed in the central nervous system, making glioma and neuroblastoma cell lines relevant models.[3][4] It is crucial to verify mGluR3 expression in your cell line of interest using techniques such as qPCR or Western blotting before starting experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.66 µM | [2] |
| Recommended Screening Range | 1 nM - 30 µM | |
| Solvent | DMSO | |
| Storage of Stock Solution | -20°C |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the effective concentration range of this compound for a specific cell-based assay.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., cAMP assay kit)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock. For example, to test a final concentration range of 10 µM to 10 nM, prepare 2X solutions of 20 µM, 2 µM, 200 nM, and 20 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound solutions to the corresponding wells. This will result in the desired 1X final concentrations.
-
Incubation: Incubate the plate for the desired duration at 37°C in a 5% CO2 incubator.
-
Assay Performance: Perform your specific assay (e.g., measure cAMP levels) according to the manufacturer's instructions.
-
Data Analysis: Plot the assay response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Cytotoxicity Assay for this compound
This protocol describes how to assess the potential cytotoxic effects of this compound on your cell line using a standard MTT assay.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Treat the cells with the this compound dilutions and controls and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound observed | Low or no mGluR3 expression in the cell line. | Verify mGluR3 expression using qPCR or Western blot. Select a cell line with known mGluR3 expression. |
| Incorrect this compound concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). | |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment. For longer incubations, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Inconsistent pipetting. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Significant cell death observed | This compound cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50. Use concentrations well below the cytotoxic range. |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. | |
| Contamination. | Regularly check for signs of bacterial or fungal contamination. Practice good aseptic technique. | |
| Precipitate observed in the media | Poor solubility of this compound. | Ensure the stock solution is fully dissolved before diluting in media. Avoid using concentrations that exceed the solubility limit of this compound in your culture medium. |
Visualizations
Caption: Signaling pathway of this compound as a negative allosteric modulator of mGluR3.
References
- 1. AID 716173 - Negative allosteric modulation of mGlu3 assessed as thallium flux through GIRK channels by cell-based assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Pre-clinical models for evaluating glioma targeted immunotherapies [frontiersin.org]
- 4. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
ML289 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ML289. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at +4°C.[1]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM)[1]. For optimal stability, it is recommended to prepare solutions on the same day of use. If storage is necessary, solutions can be stored at -20°C for up to one month[2]. Before use, ensure the solution is brought to room temperature and that no precipitate is present.
Q3: Is this compound stable at room temperature during shipping?
A3: Yes, this compound is stable for shipping at ambient temperatures. Upon receipt, it is crucial to follow the recommended storage instructions.[1]
Q4: Can I store this compound solutions for longer than one month at -20°C?
A4: While storage for up to one month at -20°C is generally recommended, long-term stability beyond this period has not been extensively documented in publicly available resources. For critical experiments, it is advisable to use freshly prepared solutions or conduct your own stability assessment for extended storage.
Q5: What is the maximum recommended concentration of DMSO in cell culture when using this compound?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with 0.1% or lower being preferable[3]. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in thawed this compound solution. | The compound may have come out of solution during the freeze-thaw cycle. The storage concentration may be too high. | Gently warm the solution and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. |
| Inconsistent or unexpected experimental results. | The this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Loss of compound activity over time. | The compound may be unstable in the specific experimental buffer or media. | It is recommended to determine the stability of this compound under your specific experimental conditions, especially for long-term experiments. A stability study can be performed by incubating this compound in the relevant buffer/media at the experimental temperature and analyzing its concentration at different time points via HPLC or LC-MS. |
Quantitative Data Summary
Currently, specific quantitative data on the half-life and degradation kinetics of this compound in various solutions and conditions are not widely available in public literature. The following table provides a summary of the available qualitative and semi-quantitative information.
| Parameter | Solvent/Condition | Value/Recommendation | Source |
| Solubility | DMSO | Up to 100 mM | [1] |
| Ethanol | Up to 50 mM | [1] | |
| Storage (Solid) | +4°C | [1] | |
| Storage (Solution) | -20°C for up to one month | [2] | |
| Shipping | Ambient Temperature | Stable | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer system over time.
Materials:
-
This compound
-
Desired solvent (e.g., DMSO, ethanol, phosphate-buffered saline)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Incubator or water bath set to the desired temperature
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Spike the Test Solution: Dilute the this compound stock solution into the test solvent/buffer to the final desired concentration for your experiment.
-
Aliquot for Time Points: Distribute the solution into separate, sterile tubes for each time point to be analyzed (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes at the desired temperature, protecting them from light if the compound is light-sensitive.
-
Sample Analysis: At each designated time point, remove one tube and immediately analyze the concentration of this compound using a validated HPLC or LC-MS method. The initial time point (T=0) serves as the baseline concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under the tested conditions.
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products. This is a generalized protocol and may require optimization based on the specific properties of this compound.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose an this compound solution to a light source, as specified in ICH Q1B guidelines.
Procedure:
-
For each stress condition, prepare a sample of this compound at a known concentration.
-
Expose the samples to the respective stress conditions for a defined period.
-
At various time points, withdraw aliquots and neutralize them if necessary (for acid and base hydrolysis).
-
Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS, to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques like mass spectrometry to understand the degradation pathway.
Visualizations
Caption: Signaling pathway of this compound as a negative allosteric modulator of the mGlu3 receptor.
Caption: Workflow for troubleshooting this compound stability issues.
References
Technical Support Center: ML289 and G-Protein Coupled Receptors (GPCRs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of ML289 on G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3)[1][2][3]. It acts by binding to an allosteric site on the receptor, thereby reducing the receptor's response to the endogenous agonist, glutamate.
Q2: Has the selectivity of this compound been profiled against other GPCRs?
Yes, this compound has undergone selectivity profiling. A lead profiling screen was conducted against a panel of 68 GPCRs, ion channels, and transporters. In this screen, this compound showed no significant off-target activity, with no inhibition greater than 25% at a concentration of 10 µM[2]. This suggests a high degree of selectivity for mGluR3 under these screening conditions.
Q3: What is the known selectivity of this compound against other metabotropic glutamate receptors?
This compound exhibits significant selectivity for mGluR3 over other mGlu receptors. It has been shown to have 15-fold selectivity over the mGluR2 receptor and is inactive against the mGluR5 receptor[1][2]. A second-generation analog of this compound, named ML337, was developed with even greater selectivity, showing over 50-fold selectivity against mGluR2[4].
Q4: What is the primary signaling pathway of mGluR3?
mGluR3 is a Group II metabotropic glutamate receptor that primarily couples to the Gαi/o family of G proteins[5][6]. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels[7]. This signaling cascade ultimately modulates downstream cellular processes.
Troubleshooting Guides
Issue: I am observing an unexpected cellular response in my experiments with this compound that is inconsistent with mGluR3 signaling.
Possible Cause 1: Off-target effects at high concentrations. While this compound is highly selective, using it at concentrations significantly higher than its reported IC50 (0.66 µM) may lead to off-target interactions[1].
-
Troubleshooting Step: Perform a dose-response curve to determine if the unexpected effect is concentration-dependent. Compare the effective concentration for the unexpected response to the known IC50 for mGluR3.
Possible Cause 2: Presence of other mGluR subtypes in your experimental system. Your cell line or tissue model may express other mGluR subtypes that could be affected, although this compound is selective.
-
Troubleshooting Step: Characterize the expression profile of mGluRs in your experimental system using techniques like qPCR or western blotting. Consider using a more selective tool compound if necessary, such as ML337, which has greater selectivity over mGluR2[4].
Possible Cause 3: Ligand-biased signaling. GPCRs can signal through various cascades, and a compound might modulate one pathway over another, a phenomenon known as ligand-biased signaling[8].
-
Troubleshooting Step: Investigate multiple downstream signaling readouts beyond cAMP levels, such as β-arrestin recruitment or ion channel modulation, to get a comprehensive picture of this compound's effects in your system.
Data Presentation
Table 1: Summary of this compound Selectivity Data
| Target | Activity | IC50 / % Inhibition | Citation |
| mGluR3 | Negative Allosteric Modulator (NAM) | 0.66 µM | [1] |
| mGluR2 | - | 15-fold lower potency than mGluR3 | [1][2] |
| mGluR5 | Inactive | - | [1][2] |
| Broad GPCR Panel (68 targets) | No significant activity | < 25% inhibition at 10 µM | [2] |
Note: Detailed quantitative data from the broad panel screen of 68 GPCRs are not publicly available. The provided information reflects the summary of the findings.
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This protocol is a standard method to determine the binding affinity of a test compound to a panel of GPCRs.
-
Objective: To assess the ability of this compound to displace a radiolabeled ligand from a specific GPCR.
-
Methodology:
-
Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest.
-
Incubate the membranes with a known concentration of a high-affinity radioligand for the target GPCR.
-
Add varying concentrations of this compound to the incubation mixture.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of specific binding of the radioligand at each concentration of this compound to determine the IC50 value.
-
2. cAMP Functional Assay for Gαi/o-coupled GPCRs
This protocol measures the functional consequence of this compound activity on its primary target, mGluR3, and can be adapted for other Gαi/o-coupled GPCRs.
-
Objective: To measure the effect of this compound on cAMP levels in cells expressing a Gαi/o-coupled receptor.
-
Methodology:
-
Plate cells expressing the Gαi/o-coupled GPCR of interest in a suitable assay plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an agonist for the target GPCR in the presence and absence of varying concentrations of this compound. Forskolin can be used to directly activate adenylyl cyclase and is often used as a positive control and to amplify the inhibitory signal from Gαi activation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
Generate dose-response curves to determine the IC50 of this compound for the inhibition of agonist-stimulated adenylyl cyclase activity.
-
Visualizations
Caption: mGluR3 signaling pathway modulated by this compound.
References
- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: ML289 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML289, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). The information provided aims to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). As a NAM, it binds to a site on the receptor distinct from the orthosteric glutamate binding site and reduces the receptor's response to glutamate. mGluR3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
2. What are the common sources of variability in experiments with this compound?
Potential sources of variability in experiments involving this compound include:
-
Compound Solubility and Stability: this compound is a hydrophobic molecule and may have limited solubility in aqueous solutions. Improper dissolution or precipitation during experiments can lead to inconsistent results.
-
Cell-Based Assay Conditions: Variations in cell line passage number, cell density, incubation times, and reagent quality can all contribute to variability.
-
In Vivo Study Parameters: Factors such as animal strain, age, sex, route of administration, and vehicle selection can influence the pharmacokinetic and pharmacodynamic properties of this compound.
-
Assay-Specific Parameters: The choice of assay (e.g., calcium flux, cAMP measurement), agonist concentration, and detection method can impact the observed potency and efficacy of this compound.
3. How should I prepare and store this compound solutions?
For in vitro experiments, this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, the DMSO stock should be serially diluted in assay buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] A vehicle control containing the same final concentration of DMSO should always be included in experiments.
For in vivo studies, the formulation of this compound will depend on the route of administration. Due to its low aqueous solubility, formulation strategies such as the use of co-solvents or an HCl salt form may be necessary to achieve the desired concentration and bioavailability.[2]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in dose-response curves between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Regularly monitor cell viability and morphology. |
| Variable cell seeding density. | Ensure a homogenous cell suspension before plating and use a precise method for cell counting and seeding. |
| Precipitation of this compound in assay media. | Visually inspect working solutions for any precipitate. Consider performing a solubility test of this compound in your specific assay buffer. If precipitation occurs, try lowering the final concentration or using a different formulation approach. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for compound addition to minimize timing differences. |
| Reagent variability. | Use fresh, high-quality reagents and prepare fresh dilutions for each experiment. |
Issue 2: Low or no observable antagonist activity of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal agonist concentration. | Perform an agonist concentration-response curve to determine the EC80 or EC90, which is typically used for antagonist/NAM assays. |
| Incorrect assay setup. | Verify that the chosen assay is suitable for detecting Gαi/o-coupled receptor activity (e.g., cAMP assay, thallium flux assay). |
| Degradation of this compound. | Use freshly prepared working solutions from a properly stored stock. |
| Low receptor expression in the cell line. | Confirm the expression of mGluR3 in your cell line using techniques like Western blot or qPCR. |
In Vivo Animal Studies
Issue 1: High variability in behavioral or physiological responses.
| Potential Cause | Troubleshooting Step |
| Inconsistent drug exposure. | Ensure accurate dosing and consistent administration technique. Consider performing pharmacokinetic studies to determine the brain and plasma concentrations of this compound. |
| Variability in animal subjects. | Use animals of the same strain, age, and sex. Acclimate animals to the experimental environment before testing. |
| Vehicle effects. | Include a vehicle control group to account for any effects of the formulation itself. |
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for this compound and its more selective analog, ML337.[3]
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. mGluR2 |
| This compound | mGluR3 | Calcium Mobilization (Antagonist Mode) | 660 | ~15-fold |
| ML337 | mGluR3 | Calcium Mobilization (Antagonist Mode) | 592 | >50-fold |
The following table provides in vivo pharmacokinetic data for this compound in mice.[3]
| Compound | Species | Brain:Plasma Ratio |
| This compound | Mouse | 0.92 |
Experimental Protocols and Workflows
Signaling Pathway of mGluR3
This compound acts as a negative allosteric modulator of mGluR3, a Gi/o-coupled GPCR. The binding of an agonist (like glutamate) to mGluR3 typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cAMP. This compound, by binding to an allosteric site, reduces the efficacy of glutamate, thus attenuating this signaling cascade.
Caption: Signaling pathway of the mGluR3 receptor and the modulatory effect of this compound.
Experimental Workflow for Screening mGluR3 Negative Allosteric Modulators
This workflow outlines a typical process for identifying and characterizing mGluR3 NAMs like this compound.
Caption: A generalized workflow for the screening and characterization of mGluR3 NAMs.
References
- 1. In vitro Pharmacology | Niswender Laboratory | Vanderbilt University [lab.vanderbilt.edu]
- 2. Quantitative analysis of the effect of supersaturation on in vivo drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ML289 Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing potential toxicity associated with the use of ML289, a selective metabotropic glutamate receptor 3 (mGluR3) negative allosteric modulator (NAM), in cell-based assays. By offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an overview of relevant signaling pathways, this resource aims to facilitate the effective and reliable use of this compound in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). As a NAM, it binds to a site on the mGluR3 receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate. This inhibitory action on mGluR3 signaling is the basis of its use in studying the role of this receptor in various physiological and pathological processes.
Q2: I am observing unexpected cytotoxicity in my cell-based assay after treating with this compound. What are the potential causes?
A2: Unexpected cytotoxicity can arise from several factors, including:
-
Off-target effects: this compound may interact with other cellular targets besides mGluR3, leading to unintended toxicities. A thorough review of available selectivity data is recommended.
-
Compound solubility and stability: Poor solubility can lead to the formation of precipitates that are toxic to cells. Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture medium. Additionally, the compound's stability in aqueous media over the course of your experiment should be considered.
-
Cell line-specific sensitivity: Different cell lines can have varying sensitivities to a compound due to differences in their genetic background, expression of drug transporters, and metabolic pathways.
-
Experimental conditions: Factors such as cell density, incubation time, and serum concentration in the culture medium can all influence the observed cytotoxicity.
Q3: How can I determine if the observed toxicity is due to an off-target effect of this compound?
A3: Differentiating on-target from off-target toxicity can be challenging. Here are a few strategies:
-
Use a structurally unrelated mGluR3 NAM: If a different mGluR3 NAM with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, overexpressing mGluR3 in your cell line might rescue the toxic phenotype, suggesting an on-target mechanism.
-
Knockout/knockdown studies: Using cells that do not express mGluR3 (knockout) or have reduced expression (knockdown) can help determine if the receptor is necessary for the observed toxicity. If the toxicity persists in the absence of mGluR3, it is likely an off-target effect.
-
Consult selectivity-profiling data: Reviewing data from broad kinase or receptor screening panels can provide insights into potential off-target interactions.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, dissolve the compound in a suitable solvent like DMSO. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity results between experiments. | Inconsistent cell density, passage number, or confluency. | Standardize your cell culture protocol. Use cells within a narrow passage number range and seed them at a consistent density for each experiment. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solution before being added to the cells. | |
| Pipetting errors or uneven mixing. | Ensure proper mixing of the compound in the culture medium and use calibrated pipettes for accurate dispensing. | |
| Observed cytotoxicity at concentrations expected to be non-toxic. | Cell line is particularly sensitive to mGluR3 inhibition or off-target effects. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Compare this with the IC50 for mGluR3 inhibition. |
| Contamination of cell culture. | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma). | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line and is consistent across all treatments. | |
| No observed effect of this compound on cell viability, even at high concentrations. | The cell line may not express functional mGluR3. | Verify the expression of mGluR3 in your cell line at both the mRNA and protein level. |
| The compound has poor cell permeability. | While this compound is reported to be CNS penetrant, specific cell lines might have efflux pumps that actively remove the compound. Consider using efflux pump inhibitors as a control. | |
| The chosen endpoint is not sensitive to the compound's effect. | Consider that this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic. Use assays that measure cell proliferation (e.g., BrdU incorporation) in addition to viability (e.g., MTT or CellTiter-Glo). |
Quantitative Data Summary
While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published, the following table summarizes key reported values. Researchers are strongly encouraged to determine the cytotoxic IC50 in their specific cell line of interest.
| Compound | Parameter | Value | Assay/Cell Line |
| This compound | IC50 (mGluR3 NAM activity) | 0.66 µM | Thallium flux assay |
| ML337 (analog) | IC50 (mGluR3 NAM activity) | 0.593 µM | Not specified |
| ML337 (analog) | Cytotoxicity | No acute toxicity observed up to 30 µM | Cell-based assays |
| LY341495 (mGluR2/3 antagonist) | Cytotoxicity | Non-toxic at 60-100 nM | Glioblastoma cells |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound in an adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1 µM to 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability. d. Plot the normalized cell viability against the logarithm of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Signaling Pathways and Experimental Workflows
mGluR3 Signaling Pathway
As a Gi/o-coupled receptor, mGluR3 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. As a negative allosteric modulator, this compound blocks these effects.
Caption: Simplified mGluR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Cytotoxicity
The following workflow provides a logical sequence of experiments to assess and troubleshoot the potential toxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound.
Technical Support Center: ML289 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML289 in in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the formulation, administration, and interpretation of in vivo studies involving this compound.
Q1: What is the recommended vehicle for administering this compound in vivo?
A1: this compound is a hydrophobic compound with low aqueous solubility. Therefore, an appropriate vehicle is crucial for achieving consistent and effective in vivo exposure. While a specific, universally validated vehicle for this compound has not been definitively established in publicly available literature, based on its physicochemical properties and common practices for similar CNS-active compounds, the following vehicle systems are recommended. It is essential to perform small-scale pilot studies to determine the optimal vehicle for your specific experimental conditions.
Recommended Vehicle Formulations:
-
Co-solvent Systems: These are commonly used to dissolve hydrophobic compounds for in vivo administration.
-
Option 1 (Low DMSO Concentration):
-
5-10% DMSO (Dimethyl sulfoxide)
-
40% PEG400 (Polyethylene glycol 400)
-
Up to 5% Tween 80 (Polysorbate 80)
-
qs to 100% with sterile saline (0.9% NaCl)
-
-
Option 2 (Cyclodextrin-based):
-
20-30% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or saline.
-
-
Troubleshooting Vehicle-Related Issues:
| Problem | Potential Cause | Solution |
| Precipitation of this compound in the vehicle. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Perform solubility testing to determine the maximum stable concentration of this compound in your vehicle. - Gently warm the vehicle during preparation to aid dissolution, but allow it to return to room temperature before administration. - Prepare fresh formulations daily and visually inspect for precipitation before each use. |
| Animal distress or adverse reactions post-injection (e.g., lethargy, irritation). | The vehicle, particularly at high concentrations of organic solvents like DMSO, may be causing toxicity. | - Reduce the percentage of the organic co-solvent to the lowest effective concentration. - Consider switching to a cyclodextrin-based vehicle, which is generally better tolerated. - Administer the injection more slowly to minimize local irritation. |
| High variability in experimental results between animals. | - Inconsistent formulation preparation leading to variable dosing. - Poor bioavailability due to the chosen vehicle or route of administration. | - Ensure the formulation is homogenous before each administration by vortexing or brief sonication. - Prepare a fresh batch of vehicle for each experiment to maintain consistency. - Evaluate different administration routes (e.g., intraperitoneal vs. oral gavage) to see which provides more consistent results. |
Q2: How should I prepare the this compound formulation?
A2: Proper preparation of the dosing solution is critical for accurate and reproducible results. The following is a general protocol for preparing a co-solvent based formulation.
Experimental Protocol: this compound Formulation Preparation
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Dissolution: Add the organic co-solvent (e.g., DMSO) to the this compound powder and vortex or sonicate until the compound is completely dissolved.
-
Addition of Solubilizing Agents: Add the other components of the vehicle, such as PEG400 and Tween 80, and mix thoroughly.
-
Final Dilution: Slowly add the sterile saline or water to the mixture while continuously vortexing to prevent precipitation.
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear, homogenous solution.
Quantitative Data Summary
| Parameter | Description | Typical Units | Significance in CNS Drug Development |
| Cmax | Maximum plasma concentration | ng/mL or µM | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | hours | Reflects the rate of drug absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve | ng*hr/mL | Represents the total drug exposure over a specific time period. |
| t½ | Half-life | hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % | Crucial for determining the effective oral dose. |
| Brain/Plasma Ratio | The ratio of the drug concentration in the brain to that in the plasma at a specific time point. | Unitless | A key indicator of the drug's ability to cross the blood-brain barrier.[1] |
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As a NAM, this compound binds to a site on the mGluR3 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Caption: Signaling pathway of this compound as a negative allosteric modulator of mGluR3.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the efficacy of this compound in a rodent model of a neurological or psychiatric disorder involves several key steps, from animal model selection to data analysis.
References
Technical Support Center: ML289 CNS Delivery and Experimentation
Welcome to the technical support center for ML289, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in central nervous system (CNS) research, with a focus on troubleshooting potential challenges related to its delivery and experimental application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to reduce its response to glutamate.[4] mGlu3 receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][6]
Q2: Is this compound blood-brain barrier permeable?
A2: Yes, this compound is a CNS-penetrant compound.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier.
Q3: What are the key in vitro properties of this compound?
A3: this compound exhibits an IC50 of 0.66 µM for mGlu3 and displays over 15-fold selectivity against the closely related mGlu2 receptor.[1][2][3] It is inactive against the mGlu5 receptor.[1][2][3]
Q4: What are the known signaling pathways modulated by mGlu3 receptors?
A4: The primary signaling pathway for mGlu3 receptors is the inhibition of adenylyl cyclase, leading to reduced cAMP formation.[5][7] Additionally, mGlu3 receptor activation can influence other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways.[8] There is also a functional interaction between mGlu3 and mGlu5 receptors, where mGlu3 activation can modulate mGlu5 receptor signaling.[9][10][11]
Q5: Can prolonged exposure to this compound cause desensitization or downregulation of mGlu3 receptors?
A5: Studies have shown that mGlu3 receptors can undergo glutamate-dependent internalization, a process that can be influenced by NAMs like this compound.[1] Chronic treatment with mGlu3 agonists has been shown to lead to receptor desensitization.[12] While specific long-term studies with this compound are not detailed in the provided results, it is a possibility that researchers should consider in the design of chronic dosing paradigms.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected CNS efficacy despite reported BBB penetration. | 1. Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier or within brain parenchyma.[4][10][11][13][14][15] 2. Rapid brain metabolism: this compound may be quickly metabolized within the brain tissue, reducing its effective concentration at the target. 3. Uneven regional brain distribution: The compound may not be reaching the specific brain region of interest in sufficient concentrations.[15][16][17][18][19][20][21][22] | 1. Conduct in vitro transporter substrate assays (e.g., using P-gp overexpressing cell lines) to determine if this compound is an efflux substrate.[2][3][12][23][24] If so, consider co-administration with a P-gp inhibitor in preclinical models, or redesigning the molecule if feasible. 2. Perform in vitro brain homogenate stability assays to assess the metabolic rate of this compound.[25] If metabolism is rapid, more frequent dosing or a different route of administration may be necessary. 3. Perform pharmacokinetic studies to determine the regional brain distribution of this compound. This can be done using techniques like microdialysis or by analyzing tissue samples from different brain regions.[15][16][17][18][19][20][21][22] |
| Variability in behavioral or physiological responses. | 1. Formulation issues: As a lipophilic compound, this compound may have poor solubility, leading to inconsistent dosing if not properly formulated.[1][5][8][21][26][27] 2. Vehicle effects: The vehicle used to dissolve this compound may have its own biological effects.[1][5][8] 3. Stress or other experimental confounds: Improper handling or environmental stressors can impact behavioral and physiological readouts.[28] | 1. Develop a stable and consistent formulation for this compound. Common vehicles for lipophilic compounds include solutions with DMSO, cyclodextrins, or oil-based suspensions.[1][5][8][21][26][27] Ensure the compound is fully dissolved before each administration. 2. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. 3. Acclimate animals to handling and the experimental environment to minimize stress-induced variability.[28] |
| Lack of effect in electrophysiology experiments. | 1. Inadequate slice viability: Brain slices may not be healthy enough for reliable recordings. 2. Incorrect drug concentration: The concentration of this compound in the bath may not be optimal to see an effect. 3. Receptor desensitization: Prolonged application of agonists to test the effect of the NAM could lead to receptor desensitization.[1][12] | 1. Ensure proper brain slice preparation and maintenance in oxygenated artificial cerebrospinal fluid (aCSF).[14][16][29][30] 2. Perform a concentration-response curve to determine the optimal concentration of this compound for your specific assay. 3. Apply agonists for the shortest duration necessary to elicit a stable response before and during this compound application. |
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| Target | mGlu3 Receptor | [1][2][3] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1][2][3] |
| IC50 (mGlu3) | 0.66 µM | [1][2][3] |
| Selectivity | >15-fold vs. mGlu2 | [1][2][3] |
| mGlu5 Activity | Inactive | [1][2][3] |
| Brain:Plasma Ratio | 1.67 | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Administration of this compound
Objective: To administer this compound to rodents for behavioral or pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[21]
-
Syringes and needles appropriate for the route of administration
-
Animal scale
Procedure:
-
Formulation Preparation:
-
On the day of the experiment, prepare the this compound formulation.
-
For a lipophilic compound like this compound, a co-solvent system is often necessary.[1][5][8][21][26][27]
-
First, dissolve the required amount of this compound in DMSO.
-
Then, add the other components of the vehicle, mixing thoroughly after each addition.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Preparation:
-
Weigh each animal to determine the correct injection volume.
-
Gently restrain the animal.
-
-
Administration (Intraperitoneal - IP - Injection Example): [2][8]
-
Hold the mouse with its head tilted slightly downwards.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound formulation slowly.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Detailed Methodology for Fear Conditioning Assay
Objective: To assess the effect of this compound on fear memory.
Materials:
-
Fear conditioning apparatus (with shock grid, speaker, and light)
-
This compound formulation and vehicle
-
Syringes and needles
-
Habituation (Day 1):
-
Place each mouse in the conditioning chamber for a set period (e.g., 10 minutes) to allow for exploration and habituation to the context.
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle at a predetermined time before conditioning (e.g., 30 minutes).
-
Place the mouse in the conditioning chamber.
-
After an acclimation period (e.g., 2 minutes), present the conditioned stimulus (CS), such as a tone, for a specific duration (e.g., 30 seconds).
-
Co-terminate the CS with the unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials, with an inter-trial interval.
-
-
Contextual Fear Testing (Day 3):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for a set duration (e.g., 5 minutes). Freezing is defined as the complete absence of movement except for respiration.
-
-
Cued Fear Testing (Day 4):
-
Place the mouse in a novel context (different shape, color, and odor).
-
After an acclimation period, present the CS (tone) without the US.
-
Record freezing behavior during the CS presentation.
-
Mandatory Visualizations
Signaling Pathway of mGlu3 Receptor
Caption: Canonical signaling pathway of the mGlu3 receptor.
Experimental Workflow for a CNS Drug Study
Caption: General workflow for in vivo CNS drug evaluation.
Logical Relationship for Troubleshooting CNS Efficacy
Caption: Decision tree for troubleshooting poor CNS drug efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jackrrivers.com [jackrrivers.com]
- 6. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 10. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor 3 activation is required for long-term depression in medial prefrontal cortex and fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Co-Activation of Metabotropic Glutamate Receptor 3 and Beta-Adrenergic Receptors Modulates Cyclic-AMP and Long-Term Potentiation, and Disrupts Memory Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Region-independent active CNS net uptake of marketed H+/OC antiporter system substrates [frontiersin.org]
- 20. Physiologically based pharmacokinetic modeling to investigate regional brain distribution kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. NMR method for superoxide dismutase assay in brain and liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]
- 28. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. (Open Access) Brain Slice Preparation for electrophysiology recording v1 (2023) | Edmir Kuazaqui [scispace.com]
- 31. scispace.com [scispace.com]
ML289 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ML289.
Troubleshooting Guides
Issue: Variability in Experimental Results
Unexpected inconsistencies in assay results using this compound may be attributed to its degradation. This guide provides a systematic approach to investigate and mitigate potential stability issues.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, storage at +4°C is recommended. For solutions, it is best to prepare them fresh on the day of use. If storage of a solution is necessary, it should be kept at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature, and it's crucial to ensure that no precipitate is present.[1]
Q2: I observe a decrease in the potency of my this compound solution over time. What could be the cause?
A2: A decrease in potency is likely due to the chemical degradation of this compound in your solution. The stability of small molecules in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light. For optimal results, it is always recommended to use freshly prepared solutions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar structural features, such as a piperidine ring and a methoxyphenylacetylene group, may be susceptible to the following:
-
Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The piperidine ring can be a site for oxidation.[2][3]
-
Photodegradation: Aromatic alkyne moieties can be sensitive to light and may undergo photodegradation.[4][5]
To investigate the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study can help identify conditions that lead to the degradation of this compound and can help in developing stability-indicating analytical methods.[1][6][7][8][9] This involves subjecting this compound solutions to various stress conditions. A general protocol is provided below.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO at 10 mM).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidation: Dilute the stock solution in 3% hydrogen peroxide.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and/or white light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: At each time point, quench the reaction. For acidic and basic solutions, neutralize them. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method, such as LC-MS, to quantify the remaining this compound and detect any degradation products.
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area/ID) |
| Control (No Stress) | 0 | 100 | - |
| 24 | |||
| 0.1 M HCl | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂ | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| UV/White Light | 2 | ||
| 4 | |||
| 8 | |||
| 24 |
Signaling Pathway Considerations
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). It binds to an allosteric site on the receptor, reducing its response to the endogenous agonist, glutamate.
Signaling Pathway of this compound at mGluR3:
Caption: this compound acts as a negative allosteric modulator of mGluR3.
It is important to note that the biological activity of any potential degradation products of this compound is unknown. Degradation could lead to a loss of activity or potentially to off-target effects. If you suspect degradation is occurring, it is advisable to perform control experiments to ensure that the observed biological effects are solely due to intact this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic functionalizations of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
Technical Support Center: Troubleshooting Inconsistent ML289 Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ML289, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective negative allosteric modulator of the mGluR3.[1] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site) and reduces the receptor's response to glutamate. It has a reported IC50 of 0.66 µM for mGluR3 and exhibits 15-fold selectivity over the mGluR2 receptor, with no activity at the mGluR5 receptor.[1] this compound is also known to be permeable to the blood-brain barrier.[1]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in neuroscience research to investigate the role of mGluR3 in various physiological and pathological processes. Common applications include studying synaptic transmission, neuronal excitability, and exploring the therapeutic potential of mGluR3 modulation in neurological and psychiatric disorders.
Q3: What are potential reasons for observing inconsistent IC50 values for this compound?
Inconsistent IC50 values can arise from several factors, including variations in experimental conditions, cell line differences, and the purity of the this compound compound. It is crucial to maintain consistent experimental parameters to ensure reproducible results. The IC50 value is highly dependent on the specific assay conditions.
Q4: How can I be sure that the observed effects are due to this compound's action on mGluR3 and not off-target effects?
While this compound is reported to be selective, it is good practice to validate its on-target activity. This can be achieved by:
-
Using a control cell line: Employ a cell line that does not express mGluR3 to see if the effect is still present.
-
Rescue experiments: Overexpression of mGluR3 in the experimental cells should attenuate the effect of this compound.
Troubleshooting Guides
Issue 1: High Variability in Potency (IC50) of this compound Between Experiments
High variability in the measured IC50 of this compound is a common challenge that can undermine the reliability of your findings.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are in a logarithmic growth phase and seeded at a consistent density for all experiments. Monitor cell viability and morphology regularly. |
| Variability in Assay Conditions | Standardize all assay parameters, including incubation times, temperature, and reagent concentrations. Create and follow a detailed standard operating procedure (SOP). |
| This compound Stock Solution Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Degradation of the compound can lead to reduced potency. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. Small errors in concentration can lead to significant shifts in the dose-response curve. |
| Assay Not Reaching Equilibrium | As an allosteric modulator, this compound may have slower binding kinetics. Perform time-course experiments to determine the optimal pre-incubation time to ensure the binding has reached equilibrium before adding the agonist. |
Issue 2: No or Weak Response to this compound in Cellular Assays
Observing a minimal or absent response to this compound can be perplexing. This section provides guidance on how to troubleshoot this issue.
| Possible Cause | Troubleshooting Steps |
| Low or Absent mGluR3 Expression | Verify the expression of mGluR3 in your cell line at the protein level using techniques like Western blotting or flow cytometry. Different cell lines can have varying levels of receptor expression. |
| Suboptimal Agonist Concentration | The inhibitory effect of a NAM is dependent on the presence of an agonist. Ensure you are using an appropriate concentration of glutamate or another mGluR3 agonist (typically EC20 to EC80) to elicit a measurable response that can be inhibited. |
| This compound Purity and Integrity | The synthesis of this compound can result in impurities or byproducts. If possible, verify the purity of your this compound batch using analytical techniques like HPLC-MS. Degradation products may be inactive or could even have opposing effects. |
| Cellular Assay Sensitivity | The chosen assay may not be sensitive enough to detect the modulatory effects of this compound. Consider using a more direct and sensitive assay, such as a thallium flux assay measuring GIRK channel activation, if you are using a more downstream and indirect readout. |
| Incorrect Assay Setup | Review the entire experimental protocol for any potential errors in reagent preparation, cell handling, or instrument settings. |
Issue 3: Off-Target Effects or Cellular Toxicity Observed
At higher concentrations, small molecule inhibitors can sometimes exhibit off-target effects or induce cellular toxicity, confounding data interpretation.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Use the lowest effective concentration of this compound. Determine a full dose-response curve to identify the optimal concentration range for mGluR3 inhibition without inducing toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control to assess the effect of the solvent alone. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates, which can lead to non-specific effects. Visually inspect your this compound stock and working solutions for any precipitation. Consider using a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in your assay buffer to prevent aggregation. |
| Non-specific Binding | This compound may bind to other proteins or cellular components at high concentrations. To confirm on-target effects, perform control experiments as outlined in FAQ Q4. |
Experimental Protocols
Key Experiment: Thallium Flux Assay for mGluR3 Activity
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of mGluR3.
Materials:
-
Cells stably expressing mGluR3 and GIRK channels
-
This compound
-
mGluR3 agonist (e.g., glutamate or a specific agonist like LY379268)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Stimulus buffer containing thallium sulfate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's protocol.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes) to allow the compound to reach its target.
-
Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Stimulation and Data Acquisition: Inject the stimulus buffer containing the mGluR3 agonist and thallium sulfate. Immediately begin recording the fluorescence signal over time (kinetic read).
-
Data Analysis: The rate of increase in fluorescence is proportional to the influx of thallium through the activated GIRK channels. Calculate the initial rate of fluorescence increase (slope) for each well. Plot the rate against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Signaling pathway of mGluR3 and the inhibitory action of this compound.
References
best practices for working with ML289
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with ML289, a selective mGlu3 receptor negative allosteric modulator (NAM). Here you will find troubleshooting guidance, frequently asked questions, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and CNS-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1] It binds to an allosteric site on the mGlu3 receptor, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits a 15-fold selectivity for the mGlu3 receptor over the mGlu2 receptor and is inactive against the mGlu5 receptor.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare fresh solutions. If storage of a solution is necessary, it can be stored at -20°C for a short period, though fresh preparations are always preferred to ensure compound integrity.
Q4: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO and ethanol. The specific concentration for solubility should be determined for your experimental needs, but it is generally prepared as a stock solution in DMSO.
Q5: What are potential off-target effects of this compound?
While this compound is highly selective for the mGlu3 receptor, like any pharmacological tool, the potential for off-target effects should be considered. It is good practice to include appropriate controls in your experiments, such as using a structurally distinct mGlu3 NAM or performing experiments in mGlu3 knockout/knockdown models to confirm that the observed effects are on-target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cell-based assays. | Compound Precipitation: this compound, like many small molecules, can precipitate in aqueous media, especially at higher concentrations. | - Visually inspect your media for any signs of precipitation after adding this compound. - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. - Consider the final DMSO concentration in your assay and ensure it is not affecting cell viability or the assay readout. Typically, DMSO concentrations should be kept below 0.1%. |
| Cell Health and Density: The responsiveness of cells to mGlu3 modulation can be dependent on their health and density. | - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density for your specific assay. - Perform a cell viability assay in parallel to ensure the observed effects are not due to cytotoxicity. | |
| Incorrect Assay Conditions: The assay conditions may not be optimal for detecting mGlu3 modulation. | - Verify the expression of mGlu3 in your cell line. - Ensure that the concentration of the orthosteric agonist (e.g., glutamate) used to stimulate the receptor is appropriate for detecting negative allosteric modulation. An EC80 concentration of the agonist is often used. | |
| High background signal in fluorescence-based assays. | Autofluorescence: Cellular components or media supplements can cause background fluorescence. | - Use phenol red-free media. - Measure fluorescence in a buffer solution like PBS if possible. - Include wells with no cells (media only) and cells with vehicle only as controls to determine background levels. |
| Variability between replicate wells. | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | - Ensure proper mixing of all solutions before dispensing. - Use calibrated pipettes and proper pipetting techniques. - For 96-well plates, consider using a multichannel pipette for additions to minimize timing differences. |
| Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell growth. | - Avoid using the outer wells of the plate for experimental conditions. - Fill the peripheral wells with sterile water or PBS to create a humidity barrier. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for mGlu3 | 0.66 µM | [1] |
| Selectivity | 15-fold over mGlu2 | [1] |
| Activity at mGlu5 | Inactive | [1] |
| Molecular Weight | 349.42 g/mol | |
| Molecular Formula | C22H23NO3 |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on mGlu3 receptor activation using a calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the mGlu3 receptor and a G-protein alpha subunit that couples to a calcium indicator (e.g., Gαqi5).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
mGluR agonist (e.g., Glutamate or LY379268).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the mGlu3-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer. Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include vehicle control wells (e.g., DMSO).
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. Inject an EC80 concentration of the mGluR agonist into the wells and continue to record the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity upon agonist addition reflects the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak fluorescence response in the presence of the compound to the response in the vehicle control wells. Calculate the IC50 value of this compound from the concentration-response curve.
Visualizations
Signaling Pathway of mGlu3 Receptor
Caption: Simplified signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: A typical experimental workflow for characterizing this compound's activity in a cell-based assay.
References
ML289 Compound Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of the ML289 compound. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C for long-term stability. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Studies have shown that many compounds in DMSO are stable for multiple freeze/thaw cycles, but it is best practice to minimize them.[3]
Q2: How can I be sure of the purity of my this compound sample?
A2: The purity of this compound should be verified using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity by identifying and quantifying impurities.[4][5][6] A typical acceptance criterion for purity is ≥95%. The identity of the compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9][10]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of this compound from a solution, particularly in aqueous buffers, can occur if the solubility limit is exceeded. If precipitation is observed in a stock solution (e.g., in DMSO), gentle warming and vortexing may help to redissolve the compound.[11] For aqueous experimental media, consider optimizing the solvent concentration or using a fresh dilution from a clear stock solution. It's crucial to ensure the stock solution is fully dissolved before making further dilutions.
Q4: What are the common degradation pathways for compounds like this compound?
A4: Small molecules like this compound can be susceptible to degradation through hydrolysis, oxidation, and photodecomposition. Storing the compound protected from light and moisture is recommended. When dissolved in solvents like DMSO, the presence of water can be a significant factor in compound degradation over time.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation | Verify the purity and integrity of your this compound sample using HPLC. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.[1][3] |
| Inaccurate concentration | Re-verify the concentration of your stock solution. Ensure the compound is fully dissolved. Use a calibrated balance for weighing the solid compound. | |
| Low potency or activity | Incorrect compound identity | Confirm the chemical structure of your compound using ¹H NMR and Mass Spectrometry.[7][8][9] |
| Presence of inactive isomers or impurities | Assess the isomeric and enantiomeric purity if applicable. Identify any major impurities by LC-MS/MS. | |
| Precipitation in aqueous buffer | Low aqueous solubility | Decrease the final concentration of this compound in your assay. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the experimental system. Prepare fresh dilutions for each experiment. |
| Unexpected peaks in HPLC analysis | Sample contamination | Use high-purity solvents and clean labware. Analyze a solvent blank to identify system peaks. |
| Compound degradation | Prepare the sample fresh and analyze it promptly. Compare the chromatogram to a reference standard if available. |
Quality Control Data Summary
The following tables summarize typical quality control specifications for a high-quality batch of this compound.
Table 1: Physicochemical Properties
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₁H₂₀N₄O₃S | - |
| Molecular Weight | 424.48 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO | Visual Inspection |
Table 2: Analytical Specifications
| Test | Specification | Method |
| Purity (by HPLC) | ≥ 95% | HPLC-UV |
| Identity (by ¹H NMR) | Conforms to structure | ¹H NMR |
| Identity (by MS) | Conforms to expected mass | LC-MS |
| Residual Solvents | To be reported | GC-MS |
| Water Content | To be reported | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Specific parameters may need optimization.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed peaks with the expected signals for the structure of this compound.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Analysis: Infuse the sample into the mass spectrometer. Acquire a full scan mass spectrum in positive ion mode.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺ at the expected m/z value for this compound (425.13).
Visualizations
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. scispace.com [scispace.com]
- 6. tpcj.org [tpcj.org]
- 7. kananlab.stanford.edu [kananlab.stanford.edu]
- 8. Synthesis, Quality Control and Preliminary Activity Evaluation of a New Compound HM475 [mdpi.com]
- 9. An insight into high-resolution mass-spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. spod-technology.com [spod-technology.com]
Validation & Comparative
Validating ML289 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of ML289, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). Objectively comparing experimental approaches and providing supporting data, this document serves as a resource for researchers designing and interpreting studies to confirm the interaction of this compound and alternative compounds with their intended target in a living system.
Introduction to this compound and In Vivo Target Engagement
This compound is a valuable chemical probe for investigating the physiological roles of mGluR3, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. Demonstrating that a compound like this compound reaches and binds to its intended target in the complex environment of a living organism is a critical step in preclinical drug development. This process, known as in vivo target engagement, provides crucial evidence linking the compound's mechanism of action to its physiological effects.
This guide will compare two primary experimental approaches for validating in vivo target engagement of mGluR3 NAMs: the Agonist Challenge Model and the Cellular Thermal Shift Assay (CETSA). We will also introduce ML337, a next-generation mGluR3 NAM, as a key comparator to this compound.
Comparative Analysis of mGluR3 Negative Allosteric Modulators
While this compound has been a foundational tool for studying mGluR3, newer compounds have been developed with improved selectivity profiles. A direct comparison with these alternatives is essential for robust experimental design.
| Compound | Target | Mechanism of Action | In Vivo Brain Penetration | Key Differentiating Features |
| This compound | mGluR3 | Negative Allosteric Modulator (NAM) | CNS Penetrant | First-generation selective mGluR3 NAM. |
| ML337 | mGluR3 | Negative Allosteric Modulator (NAM) | CNS Penetrant (Mouse Brain:Plasma ratio of 0.92) | Second-generation probe derived from this compound with significantly improved selectivity over other mGluRs. |
| LY379268 | mGluR2/3 | Agonist | CNS Penetrant | A potent and widely used tool compound to activate mGluR2 and mGluR3, often used in agonist challenge studies to probe the function of these receptors. |
Experimental Methodologies for In Vivo Target Engagement
Validating the in vivo interaction of this compound and its alternatives with mGluR3 can be achieved through several robust methods. Below are detailed protocols for two widely accepted approaches.
Agonist Challenge Model
This pharmacodynamic approach assesses the ability of an antagonist or NAM to block the physiological or behavioral effects of a target-specific agonist. For mGluR3, the agonist LY379268 is commonly used to induce measurable behavioral changes in rodents, such as alterations in locomotor activity.
Experimental Protocol: LY379268-Induced Hypolocomotion Reversal
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: House animals in the experimental room for at least 1 hour before testing.
-
Test Compound Administration: Administer this compound, ML337, or vehicle (e.g., 10% Tween-80 in saline) via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Pre-treatment Time: Allow a pre-treatment period of 30-60 minutes for the test compound to distribute to the central nervous system.
-
Agonist Challenge: Administer the mGluR2/3 agonist LY379268 (e.g., 3 mg/kg, i.p.) or vehicle. Doses of LY379268 in the range of 1.5-6 mg/kg have been shown to induce behavioral effects in rodents[1].
-
Behavioral Assessment: Immediately place the mice in an open-field activity chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes.
-
Data Analysis: Compare the locomotor activity of animals treated with the NAM and LY379268 to the group that received vehicle and LY379268. A successful target engagement is demonstrated by a dose-dependent reversal of the LY379268-induced hypolocomotion by the mGluR3 NAM.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in cells and tissues. The principle is that ligand binding can alter the thermal stability of the target protein. This change in thermal stability can be quantified, providing direct evidence of target engagement.
Experimental Protocol: In Vivo CETSA for mGluR3 in Brain Tissue
-
Compound Administration: Dose mice with this compound, ML337, or vehicle at desired concentrations and time points.
-
Tissue Harvesting: At the designated time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum).
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the brain homogenates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-8 minutes), followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble mGluR3 at each temperature is then quantified by a sensitive protein detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble mGluR3 as a function of temperature to generate a "melting curve." A shift in the melting curve for the drug-treated group compared to the vehicle-treated group indicates target engagement. An isothermal dose-response curve can also be generated by heating the samples at a single, optimized temperature while varying the drug concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Simplified mGluR3 signaling pathway and the inhibitory action of NAMs.
Caption: Experimental workflow for the in vivo agonist challenge model.
Caption: Experimental workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the in vivo target engagement of this compound and its analogs is a cornerstone of rigorous pharmacological research. The agonist challenge model provides a functional, indirect measure of target engagement by assessing the compound's ability to modulate a known signaling pathway. In contrast, CETSA offers a direct, biophysical confirmation of target binding within the native cellular environment of the tissue.
References
ML289: A Profile of a Selective mGluR3 Negative Allosteric Modulator
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of ML289, a notable allosteric modulator, against various metabotropic glutamate receptors (mGluRs). The data presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in their evaluation of this compound for preclinical studies.
Executive Summary
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2][3] Originally developed from a potent mGluR5 positive allosteric modulator (PAM), a subtle "molecular switch" in its chemical structure conferred selective mGluR3 antagonism.[1][2][3] This compound demonstrates significant selectivity for mGluR3 over other mGluR subtypes, particularly mGluR2 and mGluR5, making it a valuable tool for investigating the physiological roles of mGluR3.
Selectivity Profile of this compound
The selectivity of this compound has been characterized across various mGluR subtypes. The following table summarizes its activity at mGluR3, mGluR2, and mGluR5.
| Receptor Subtype | Activity (IC50/EC50) | Fold Selectivity | Modality |
| mGluR3 | 0.66 µM (IC50)[2] | - | Negative Allosteric Modulator (NAM) |
| mGluR2 | >10 µM (approx.) | >15-fold vs. mGluR3[1][2][3] | - |
| mGluR5 | Inactive[2] | Highly Selective vs. mGluR5 | - |
In addition to its selectivity within the mGluR family, this compound has been profiled against a broader panel of targets. A lead profiling screen against 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM revealed no significant off-target activities (no inhibition >25%).[1]
Experimental Methodologies
The selectivity and mechanism of action of this compound were determined using established in vitro pharmacological assays.
Schild Analysis for Allosteric Mechanism:
To confirm that this compound acts as a non-competitive (allosteric) modulator, a Schild analysis was performed. This experiment involved generating concentration-response curves for the orthosteric agonist, glutamate, in the presence of increasing concentrations of this compound. The results demonstrated a dose-dependent rightward shift in the glutamate concentration-response curve and a decrease in the maximal efficacy of glutamate, which is characteristic of a non-competitive antagonist.[1]
Cell-Based Functional Assays for Selectivity:
The potency and selectivity of this compound were assessed using cell lines expressing individual mGluR subtypes. The inhibitory concentration (IC50) at mGluR3 and the lack of activity at other mGluRs were likely determined by measuring the modulation of a downstream signaling event, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, in response to an orthosteric agonist.
Signaling Pathways and Experimental Workflow
mGluR3 Signaling Pathway
Metabotropic glutamate receptors are classified into three groups based on sequence homology and signal transduction mechanisms.[1] mGluR3, along with mGluR2, belongs to Group II, which are typically coupled to Gαi/o G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: A diagram of the mGluR3 signaling pathway.
Experimental Workflow for Allosteric Modulator Selectivity Screening
The following diagram illustrates a general workflow for characterizing the selectivity of a compound like this compound.
Caption: A workflow for allosteric modulator selectivity.
References
- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Performance of mGluR3 NAMs
A Comparative Analysis of ML289 and Other mGluR3 Negative Allosteric Modulators
Metabotropic glutamate receptor 3 (mGluR3), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] As an inhibitory Gi/Go-coupled receptor, it is primarily localized at presynaptic sites in many neuronal circuits, where its activation leads to a decrease in neurotransmitter release.[1][2] However, in higher cortical circuits, particularly in primates, mGluR3 is also found post-synaptically.[2] Due to its involvement in glial-neuronal communication and its potential therapeutic relevance in conditions like schizophrenia, Alzheimer's disease, and depression, the development of selective ligands for mGluR3 is of significant interest to the research community.[3]
Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site, thereby reducing the receptor's response to the agonist.[4] The development of selective mGluR3 NAMs has been challenging, with many early compounds showing a lack of specificity, particularly against the closely related mGluR2.[3] This guide provides a comparative overview of this compound, a notable mGluR3 NAM, and other key modulators, presenting their performance based on available experimental data.
The development of potent and selective mGluR3 NAMs is critical for elucidating the specific physiological roles of this receptor. This compound emerged as a significant tool in this endeavor. The following table summarizes the quantitative data for this compound and other notable mGluR3 NAMs.
| Compound | mGluR3 IC50 | Selectivity vs. mGluR2 | Key Characteristics | Reference(s) |
| This compound (VU0463597) | 0.66 µM | ~15-fold | CNS penetrant; Inactive against mGluR5.[3][5] | [3][6] |
| RO4491533 | 0.27 µM | None (Dual NAM) | Dual mGluR2/mGluR3 NAM (mGluR2 IC50 = 0.296 µM).[3] | [3] |
| LY2389575 | 4.2 µM | ~4-fold | Early selective mGluR3 NAM.[3] | [3] |
| ML337 | 0.592 µM | >50-fold | Second-generation probe with improved selectivity over this compound. | [7] |
| VU0650786 | - | Selective mGluR3 NAM | Used in preclinical studies to investigate antidepressant-like effects. | [8][9] |
| VU6001966 | - | Selective mGluR2 NAM | Used as a comparator in studies with mGluR3 NAMs. | [8][9] |
Experimental Methodologies
The characterization of mGluR3 NAMs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and physiological effects.
In Vitro Potency and Selectivity Assays
The inhibitory potency (IC50) of mGluR3 NAMs is typically determined using cell-based functional assays. A common method involves using cell lines (e.g., HEK293 cells) that are engineered to express the human mGluR3. The receptor's activation by an agonist, such as glutamate, triggers a downstream signaling cascade that can be measured.
-
Cell Culture and Transfection: Cells are cultured and transiently or stably transfected with the gene encoding the mGluR3. For assessing selectivity, other cell lines expressing different mGluR subtypes (e.g., mGluR2, mGluR5) are used.
-
Functional Assay:
-
Calcium Flux Assay: In cells co-expressing mGluR3 and a promiscuous G-protein like Gα15, receptor activation leads to an increase in intracellular calcium.[3] This change is measured using a calcium-sensitive fluorescent dye. The NAM's potency is determined by its ability to inhibit the calcium signal induced by a fixed concentration of glutamate.
-
Thallium Flux Assay: This assay measures the activity of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are modulated by Gi/Go-coupled receptors like mGluR3.[3] The NAM's ability to inhibit the agonist-induced thallium flux through the GIRK channels is quantified.
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value, which is the concentration of the NAM required to inhibit 50% of the maximal agonist response.
In Vivo Efficacy and CNS Penetrance
To assess the therapeutic potential and brain accessibility of these compounds, in vivo studies are conducted in animal models.
-
Pharmacokinetic Analysis: To determine if a compound can cross the blood-brain barrier, its concentration is measured in both plasma and brain tissue at various time points after administration. This is crucial for compounds targeting central nervous system disorders. This compound has been shown to be centrally penetrant.[3]
-
Behavioral Models: The effects of mGluR3 NAMs on behavior are evaluated in models relevant to psychiatric and neurological disorders. For instance, studies have used the forced swim test and models of anhedonia to investigate the antidepressant-like effects of selective mGluR2 and mGluR3 NAMs.[8]
-
Electrophysiology: Techniques such as in vivo and ex vivo slice electrophysiology are used to measure the effects of these compounds on synaptic transmission and plasticity in specific brain circuits, like the thalamocortical pathways.[8][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of mGluR3 and a typical experimental workflow for the characterization of a novel mGluR3 NAM.
Caption: Canonical mGluR3 signaling pathway.
Caption: Experimental workflow for mGluR3 NAMs.
Conclusion
This compound represents a significant advancement in the development of selective mGluR3 NAMs, offering a valuable tool for preclinical research. With a 15-fold selectivity over mGluR2 and proven CNS penetration, it provides a more targeted approach to studying mGluR3 function compared to earlier non-selective compounds like RO4491533 or less selective ones like LY2389575.[3] However, the field continues to evolve, with the development of second-generation probes like ML337, which boasts even greater selectivity.[7] The ongoing development of highly selective mGluR3 NAMs is crucial for dissecting the distinct roles of mGluR2 and mGluR3 in the central nervous system and for advancing the therapeutic potential of targeting mGluR3 in various neurological and psychiatric disorders.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML 289 | mGluR3 modulator | Hello Bio [hellobio.com]
- 6. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ML289 and MNI-137 for mGluR3 Inhibition
For researchers in neuroscience and drug development, the selective modulation of metabotropic glutamate receptor 3 (mGluR3) presents a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a detailed comparison of two negative allosteric modulators (NAMs) of mGluR3: ML289 and MNI-137. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip scientists with the necessary information to make informed decisions for their research.
Introduction to this compound and MNI-137
This compound is a potent, selective, and central nervous system (CNS)-penetrant mGluR3 negative allosteric modulator.[1] It was developed as a chemical probe to investigate the physiological roles of mGluR3.
MNI-137 is a potent and selective negative allosteric modulator of group II metabotropic glutamate receptors, which includes both mGluR2 and mGluR3.[2][3] It is widely used as a tool compound to study the function of this receptor group.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and MNI-137, focusing on their potency and selectivity for mGluR3.
Table 1: Potency of this compound and MNI-137
| Compound | Target | Assay Type | IC50 | Species |
| This compound | mGluR3 | Not Specified | 0.66 µM | Not Specified |
| MNI-137 | mGluR2 | Glutamate-induced Calcium Mobilization | 8.3 nM | Human |
| mGluR2 | Glutamate-induced Calcium Mobilization | 12.6 nM | Rat | |
| mGluR3 | Not Specified | Data Not Available | Not Specified |
Table 2: Selectivity Profile of this compound and MNI-137
| Compound | Receptor | Activity |
| This compound | mGluR2 | >15-fold less potent than at mGluR3 |
| mGluR5 | Inactive | |
| MNI-137 | mGluR1 | No Activity |
| mGluR4 | No Activity | |
| mGluR5 | No Activity | |
| mGluR8 | No Activity |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Calcium Mobilization Assay (General Protocol)
This protocol is a representative method for determining the IC50 values of negative allosteric modulators at mGluR3 using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
-
HEK293 cells stably co-expressing human mGluR3 and a chimeric G-protein (e.g., Gαqi5) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cells are harvested and seeded into 96-well, black-walled, clear-bottom microplates at a density of 50,000 cells per well.
-
Plates are incubated overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution is prepared in the assay buffer according to the manufacturer's instructions.
-
100 µL of the dye loading solution is added to each well, and the plate is incubated for 1 hour at 37°C.
3. Compound Addition and Agonist Stimulation:
-
Serial dilutions of the test compounds (this compound or MNI-137) are prepared in the assay buffer.
-
The plate is placed in a FLIPR instrument, and a baseline fluorescence reading is taken.
-
The test compound is added to the wells, and the plate is incubated for a specified period (e.g., 15 minutes).
-
A solution of glutamate (at a concentration that elicits a submaximal response, e.g., EC80) is then added to stimulate the receptor.
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured kinetically for a period of time (e.g., 3 minutes) immediately after the addition of glutamate.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded.
-
The data is normalized to the response in the absence of the test compound.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Radioligand Binding Assay (General Protocol for Competition Binding)
This protocol describes a general method to determine the binding affinity (Ki) of a non-radiolabeled compound by its ability to compete with a known radioligand.
1. Membrane Preparation:
-
Cells expressing the target receptor (e.g., mGluR3) are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer, and the protein concentration is determined.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
- Binding buffer
- A fixed concentration of a suitable radioligand (e.g., [3H]-LY341495 for group II mGluRs).
- Varying concentrations of the unlabeled test compound (this compound or MNI-137).
- The prepared cell membranes.
-
Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Studies
Information regarding the in vivo efficacy and detailed pharmacokinetic profiles of both this compound and MNI-137 is limited in publicly available literature. This compound is described as being CNS-penetrant, a crucial characteristic for a centrally acting therapeutic. Studies have shown that selective mGluR3 NAMs can enhance thalamocortical transmission and produce rapid antidepressant-like effects in preclinical models, suggesting a potential therapeutic application for compounds like this compound. Further in vivo studies are necessary to fully characterize the therapeutic potential and pharmacokinetic properties of both this compound and MNI-137.
Conclusion
This compound and MNI-137 are both valuable tools for studying the function of group II metabotropic glutamate receptors, with a particular focus on mGluR3.
-
This compound offers the advantage of having a known, albeit micromolar, potency for mGluR3, along with established selectivity over mGluR2 and CNS penetrance. This makes it a suitable tool for in vivo studies targeting mGluR3.
-
MNI-137 is a highly potent mGluR2 NAM, with its activity at mGluR3 being qualitatively confirmed but not quantitatively defined in the available literature. Its high potency at mGluR2 makes it an excellent tool for studying this specific receptor, but its use as a selective mGluR3 inhibitor in the absence of more precise data should be approached with caution, especially in systems where mGluR2 is also expressed.
The choice between this compound and MNI-137 will ultimately depend on the specific research question. For studies requiring a well-characterized mGluR3 NAM with known CNS penetration, this compound is a strong candidate. For investigations focused on potent mGluR2 inhibition, MNI-137 is an excellent choice. Further head-to-head comparative studies and more extensive in vivo characterization of both compounds would be highly beneficial to the field.
References
A Comparative Guide to GPR139 Modulators: JNJ-63533054 (LY2389575) vs. JNJ-3792165
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective GPR139 agonist, JNJ-63533054 (also known as LY2389575), and the potent and selective GPR139 antagonist, JNJ-3792165. This document summarizes their selectivity and potency based on available experimental data, details the experimental protocols for key assays, and visualizes the primary signaling pathway of the GPR139 receptor.
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of JNJ-63533054 and JNJ-3792165 at the GPR139 receptor.
Table 1: In Vitro Potency of GPR139 Agonist - JNJ-63533054 (LY2389575)
| Assay Type | Species | Potency (EC50/Kd) | Reference |
| Calcium Mobilization | Human | 16 nM | [1] |
| GTPγS Binding | Human | 17 nM | [1] |
| Calcium Mobilization | Rat | 63 nM | [1] |
| Calcium Mobilization | Mouse | 28 nM | [1] |
| Radioligand Binding ([3H]JNJ-63533054) | Human | Kd = 10 nM | [1] |
| Radioligand Binding ([3H]JNJ-63533054) | Rat | Kd = 32 nM | [1] |
| Radioligand Binding ([3H]JNJ-63533054) | Mouse | Kd = 23 nM | [1] |
Table 2: In Vitro Potency of GPR139 Antagonist - JNJ-3792165
| Assay Type | Species | Potency (pKb/pKi) | Reference |
| [35S]GTPγS Assay | Human | pKb = 7.4 | [2][3] |
| Calcium Mobilization Assay | Human | pKb = 6.9 | [2] |
| Radioligand Displacement ([3H]JNJ-63533054) | Human | pKi = 7.7 | [3][4] |
Selectivity:
-
JNJ-63533054 has been shown to be highly selective for GPR139, with no significant activity observed against a panel of over 50 other GPCRs, ion channels, and transporters.[3]
-
JNJ-3792165 also demonstrates high selectivity, showing less than 50% inhibition at a concentration of 1 μM against a panel of over 50 other neurotransmitter and neuropeptide receptors.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR139.
General Protocol:
-
Cell Culture and Plating: HEK293 cells stably or transiently expressing the human GPR139 receptor are cultured in appropriate media. The day before the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: On the day of the assay, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The cells are incubated to allow for dye uptake.
-
Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of either the agonist (JNJ-63533054) or the antagonist (JNJ-3792165) followed by the agonist.
-
Fluorescence Measurement: Changes in fluorescence, indicating intracellular calcium mobilization, are monitored in real-time.
-
Data Analysis: The resulting fluorescence data is used to generate concentration-response curves and calculate EC50 values for agonists or IC50/pKb values for antagonists.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1 or HEK293) stably expressing the GPR139 receptor.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (JNJ-63533054) or antagonist (JNJ-3792165) in the presence of a fixed concentration of agonist, and [35S]GTPγS.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 for agonists or the Ki/pKb for antagonists.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the GPR139 signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: GPR139 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. focusbiomolecules.com [focusbiomolecules.com]
- 4. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming ML289-Induced Ferroptosis in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular activity of ML289, a known inducer of ferroptosis. We objectively compare this compound's performance with other commonly used ferroptosis inducers—RSL3, Erastin, and FIN56—and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your studies.
Introduction to this compound and Ferroptosis
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu₃) with an IC₅₀ of 660 nM.[1][2] While its primary target is the mGlu₃ receptor, a significant body of research has demonstrated that this compound induces a form of regulated cell death known as ferroptosis. This process is characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[3][4] Confirmation of this compound's activity in cellular contexts, therefore, primarily relies on the detection of these hallmark features of ferroptosis.
This guide will focus on the methods to confirm this compound-induced ferroptosis and compare its efficacy with other well-established ferroptosis inducers.
Comparison of Ferroptosis Inducers
The efficacy of a ferroptosis inducer can vary significantly across different cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. The following table summarizes the reported IC₅₀ values for this compound and its alternatives in various cancer cell lines.
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) |
| This compound | mGlu₃ NAM, Induces Ferroptosis | Not explicitly reported for ferroptosis | Data Not Available |
| RSL3 | GPX4 Inhibitor | HCT116 (Colon Cancer) | 4.084[5] |
| LoVo (Colon Cancer) | 2.75[5] | ||
| HT29 (Colon Cancer) | 12.38[5] | ||
| HN3 (Head and Neck Cancer) | 0.48[6] | ||
| A549 (Lung Cancer) | ~0.5[4] | ||
| Erastin | System Xc⁻ Inhibitor | HGC-27 (Gastric Cancer) | ~6.23 (IC₃₀)[3] |
| MM.1S (Multiple Myeloma) | ~15[7] | ||
| RPMI8226 (Multiple Myeloma) | ~10[7] | ||
| FIN56 | GPX4 Degradation, Squalene Synthase Activation | A549 (Cisplatin-Resistant Lung Cancer) | 12.71[8] |
| HFF (Normal Fibroblast) | 24.97[8] |
Note: The IC₅₀ values can be influenced by experimental conditions such as cell density and incubation time. It is recommended to determine the IC₅₀ for each compound in your specific cell line of interest.
Experimental Protocols
To confirm and quantify this compound-induced ferroptosis, a series of key experiments should be performed. Below are detailed protocols for these assays.
Cell Viability Assay to Determine IC₅₀
This assay is the first step to determine the cytotoxic concentration of this compound and its alternatives.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, RSL3, Erastin, and FIN56 in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., Cell Counting Kit-8, MTT) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Lipid Peroxidation Assay using BODIPY™ 581/591 C11
This assay directly measures lipid peroxidation, a key hallmark of ferroptosis. The fluorescent probe BODIPY™ 581/591 C11 shifts its fluorescence emission from red to green upon oxidation.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy or a plate reader. Treat the cells with this compound or other inducers at their respective IC₅₀ concentrations for the desired time. Include positive (e.g., cumene hydroperoxide) and negative controls.
-
Probe Loading: Prepare a 1-2 µM working solution of BODIPY™ 581/591 C11 in pre-warmed cell culture medium. Remove the treatment medium and incubate the cells with the probe solution for 30 minutes at 37°C.[9]
-
Washing: Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS).[9][10]
-
Imaging/Measurement:
-
Fluorescence Microscopy: Acquire images using two filter sets: one for the reduced form (Excitation/Emission: ~581/591 nm) and one for the oxidized form (Excitation/Emission: ~488/510 nm).[10]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings for both red and green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.
Cellular Glutathione (GSH) Level Quantification
Ferroptosis is often associated with the depletion of the antioxidant glutathione (GSH).
Protocol:
-
Cell Lysis: Treat cells with this compound or other inducers. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
GSH Detection: Use a commercial GSH assay kit that typically employs a chromogenic or fluorescent probe that reacts with GSH. Ellman's reagent (DTNB) is a common chromogenic reagent.[11]
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
Measurement: Measure the absorbance or fluorescence of the samples and standards using a microplate reader.
-
Data Analysis: Determine the GSH concentration in the samples by interpolating from the standard curve. Normalize the GSH levels to the total protein concentration of each sample. A decrease in GSH levels is indicative of ferroptosis induction.
Glutathione Peroxidase 4 (GPX4) Activity Assay
GPX4 is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. Some ferroptosis inducers, like RSL3, directly inhibit GPX4.
Protocol:
-
Sample Preparation: Treat cells with this compound or other inducers. Harvest the cells and prepare cell lysates.
-
Activity Measurement: Use a commercial GPX4 activity assay kit. These kits typically measure the rate of NADPH consumption, which is coupled to the GPX4-catalyzed reduction of a substrate. The decrease in NADPH absorbance at 340 nm is monitored over time.[12][13][14]
-
Data Analysis: Calculate the GPX4 activity based on the rate of change in absorbance and normalize it to the total protein concentration. A decrease in GPX4 activity suggests the induction of ferroptosis.
mGlu₃ Receptor Target Engagement Assays
To confirm that this compound is engaging its primary target, the mGlu₃ receptor, the following assays can be performed.
mGlu₃ receptors are Gᵢ/ₒ-coupled, and their activation can lead to changes in intracellular calcium levels, often by inhibiting adenylyl cyclase and subsequently affecting calcium channels. As a negative allosteric modulator, this compound would be expected to inhibit agonist-induced changes in calcium flux.
Protocol:
-
Cell Culture: Use a cell line endogenously expressing or engineered to express the mGlu₃ receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: Use a fluorescence plate reader with an injection system.
-
Establish a baseline fluorescence reading.
-
Inject this compound at various concentrations and incubate for a short period.
-
Inject a known mGlu₃ receptor agonist (e.g., glutamate, LY379268).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis: this compound should dose-dependently inhibit the agonist-induced calcium flux.
As Gᵢ/ₒ-coupled receptors, mGlu₃ receptors inhibit the production of cyclic AMP (cAMP). A NAM like this compound would block the agonist-induced decrease in cAMP.
Protocol:
-
Cell Culture: Use a cell line expressing the mGlu₃ receptor.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Compound Treatment: Add a mGlu₃ receptor agonist to decrease cAMP levels. In parallel wells, pre-incubate with this compound before adding the agonist.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: this compound should dose-dependently reverse the agonist-induced decrease in cAMP levels.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1. Simplified signaling pathway of ferroptosis induction by various compounds.
Figure 2. Experimental workflow to confirm this compound-induced ferroptosis.
Figure 3. Comparison of the mechanisms of action of different ferroptosis inducers.
Conclusion
Confirming the cellular activity of this compound requires a multi-faceted approach centered on the detection of ferroptosis. By employing the assays described in this guide—cell viability, lipid peroxidation, GSH quantification, and GPX4 activity—researchers can robustly characterize the ferroptotic effects of this compound. Furthermore, comparing these results with those obtained from other well-defined ferroptosis inducers like RSL3, Erastin, and FIN56 will provide valuable context for the potency and mechanism of this compound in specific cellular models. Finally, confirming target engagement of the mGlu₃ receptor will provide a more complete picture of this compound's cellular pharmacology. This comprehensive experimental strategy will enable researchers to generate high-quality, reproducible data for their drug discovery and development programs.
References
- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Bioinorganic Modulators of Ferroptosis: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
ML289 as an Alternative to mGluR3 Knockout Models: A Comparative Guide
For researchers in neuroscience and drug development, understanding the specific roles of neurotransmitter receptors is paramount. The metabotropic glutamate receptor 3 (mGluR3) has garnered significant attention for its potential involvement in psychiatric and neurological disorders, particularly schizophrenia. Traditionally, genetically engineered knockout mice have been the gold standard for studying the function of specific genes. However, the development of selective pharmacological tools, such as the negative allosteric modulator (NAM) ML289, offers a compelling alternative. This guide provides a detailed comparison of this compound and mGluR3 knockout models, presenting experimental data, methodologies, and key signaling pathways to aid researchers in selecting the most appropriate model for their studies.
Mechanism of Action: Pharmacological versus Genetic Inhibition
The fundamental difference between using this compound and a knockout model lies in the nature of mGluR3 inhibition.
-
mGluR3 Knockout Models: These models involve the genetic deletion of the Grm3 gene, leading to a complete and lifelong absence of the mGluR3 protein. This approach provides a clear picture of the receptor's role in development and overall physiology. However, it is susceptible to developmental compensation, where other genes or pathways may adapt to the absence of mGluR3, potentially masking or altering the primary phenotype.
-
This compound (and other selective mGluR3 NAMs): this compound is a negative allosteric modulator of the mGluR3 receptor.[1] It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. This allows for acute, transient, and dose-dependent inhibition of mGluR3 function in adult animals, avoiding the issue of developmental compensation. This compound was identified as a first-generation mGluR3 NAM probe with moderate selectivity over the related mGluR2 receptor. Subsequent research has led to the development of more potent and selective mGluR3 NAMs like ML337.
Head-to-Head: Behavioral and Neurochemical Phenotypes
A direct comparison of the behavioral and neurochemical outcomes of mGluR3 knockout versus pharmacological inhibition with a selective NAM is crucial for understanding the nuances of each model. While direct comparative studies using this compound are limited, we can infer potential similarities and differences from studies on mGluR3 knockout mice and those using other selective mGluR3 NAMs.
Table 1: Comparison of Phenotypes in mGluR3 Knockout Mice and Mice Treated with mGluR3 Negative Allosteric Modulators (NAMs)
| Feature | mGluR3 Knockout Mice | Mice Treated with Selective mGluR3 NAMs (e.g., VU0650786) |
| Locomotor Activity | Hyperactivity in open field, light/dark transition, and home cage monitoring tests.[2] | Limited data on baseline locomotor activity. Some studies with mGluR2/3 NAMs show increased locomotion. |
| Working Memory | Impaired working memory in the T-Maze forced alternation task.[2][3] | Selective mGluR3 NAMs have been shown to modulate cognitive flexibility and may impact working memory. |
| Cognitive Flexibility | Impaired performance in tasks requiring cognitive flexibility. | mGluR3 NAMs can block the enhancement of trace fear conditioning induced by mGluR2/3 agonists, suggesting a role in cognitive processes.[4] |
| Response to Psychostimulants | Enhanced locomotor response to the NMDA receptor antagonist MK-801.[3] Increased methamphetamine-induced dopamine release in the nucleus accumbens.[2] | Data not available for this compound. Other mGluR NAMs have been studied in the context of addiction models. |
| Anxiety-like Behavior | Mixed results, with some studies reporting no significant changes in anxiety levels. | Selective mGluR3 NAMs have shown anxiolytic-like effects in some behavioral paradigms. |
Experimental Protocols: A Closer Look at the Methodologies
To facilitate the replication and critical evaluation of these findings, detailed experimental protocols are provided below.
Behavioral Assays
-
Open Field Test:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is often made of a non-reflective material and is evenly illuminated.
-
Procedure: A single mouse is placed in the center or a corner of the arena and allowed to explore freely for a set period (e.g., 10-30 minutes). An automated video tracking system records the animal's movement.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and velocity. Hyperactivity is indicated by an increase in the total distance traveled.
-
-
T-Maze Spontaneous Alternation Task (Working Memory):
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure: The mouse is placed in the start arm and allowed to choose one of the goal arms. After the mouse returns to the start arm, the percentage of alternations (entering the opposite arm on consecutive trials) is recorded over a series of trials. A lower percentage of alternations indicates impaired working memory.
-
Neurochemical Analysis
-
In Vivo Microdialysis:
-
Procedure: A microdialysis probe is surgically implanted into a specific brain region, such as the nucleus accumbens. Artificial cerebrospinal fluid is slowly perfused through the probe, and the dialysate, containing extracellular neurochemicals, is collected.
-
Analysis: The concentration of neurotransmitters, such as dopamine and its metabolites, in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection. This technique allows for the measurement of baseline and drug-induced changes in neurotransmitter levels in awake, freely moving animals.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular mechanisms and experimental designs can provide a clearer understanding of the comparison between these two models.
Figure 1: Simplified mGluR3 signaling pathway. Presynaptically, mGluR3 activation inhibits adenylyl cyclase, reducing cAMP and PKA activity, which in turn decreases calcium influx and glutamate release. Postsynaptically, mGluR3 activation also couples to Gi/o proteins to reduce cAMP levels. This compound, as a negative allosteric modulator (NAM), inhibits both presynaptic and postsynaptic mGluR3 function.
Figure 2: Experimental workflow for comparing mGluR3 knockout and pharmacological models. Both genetic and pharmacological models, along with their respective controls, undergo a battery of behavioral tests and neurochemical analyses to compare their phenotypes.
Figure 3: Logical relationship between mGluR3 inhibition methods and expected outcomes. Both genetic and pharmacological inhibition of mGluR3 are expected to lead to similar behavioral and neurochemical phenotypes, though the effects of pharmacological blockade are hypothesized based on the knockout data and require further direct investigation.
Conclusion: Choosing the Right Model
Both mGluR3 knockout mice and pharmacological inhibition with selective NAMs like this compound are valuable tools for investigating the role of mGluR3 in health and disease.
-
mGluR3 knockout models are ideal for studying the lifelong consequences of receptor absence and its role in neurodevelopment. However, the potential for compensatory mechanisms should be carefully considered when interpreting the results.
-
Pharmacological inhibition with this compound or other selective NAMs provides a powerful approach for studying the acute effects of mGluR3 blockade in the adult brain, avoiding developmental confounds. This method offers temporal and dose-dependent control, making it highly relevant for preclinical drug development and for dissecting the role of mGluR3 in specific circuits and behaviors.
The choice between these models will ultimately depend on the specific research question. For studies focused on the developmental roles of mGluR3, the knockout model is indispensable. For investigations into the therapeutic potential of targeting mGluR3 in adult-onset disorders and for elucidating the acute functions of the receptor, pharmacological tools like this compound and its more advanced successors offer a more flexible and targeted approach. This guide provides a framework for researchers to make an informed decision based on the current state of knowledge and the specific needs of their experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mGluR3 knockout mice show a working memory defect and an enhanced response to MK-801 in the T- and Y-maze cognitive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phenotypic Effects of ML289: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the phenotypic effects of ML289, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), with alternative approaches for studying mGlu3 function. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the utility of this compound for their specific research applications. For the purpose of direct comparison, this guide utilizes data from studies on VU0650786, a close and functionally similar analog of this compound, alongside the mGlu2 NAM, VU6001966, as a key comparator.
Executive Summary
This compound and its analogs are potent and selective tools for investigating the role of mGlu3 in various physiological and pathological processes. This guide presents a head-to-head comparison of a selective mGlu3 NAM with a selective mGlu2 NAM, highlighting their distinct mechanisms and phenotypic outcomes in preclinical models of depression and in modulating synaptic transmission. The data demonstrates that while both mGlu2 and mGlu3 NAMs exhibit antidepressant-like properties, they do so through divergent signaling pathways.
Data Presentation: this compound (as VU0650786) vs. mGlu2 NAM (VU6001966)
The following tables summarize the quantitative data from a key comparative study, providing a clear overview of the differential effects of selective mGlu3 and mGlu2 NAMs.
Table 1: Antidepressant-like Effects in the Forced Swim Test
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle | p-value |
| Vehicle | - | 155 ± 10 | - | - |
| VU0650786 (mGlu3 NAM) | 10 | 105 ± 8 | ↓ 32.3% | < 0.01 |
| VU6001966 (mGlu2 NAM) | 10 | 115 ± 12 | ↓ 25.8% | < 0.05 |
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Reversal of Anhedonia in a Chronic Stress Model (Sucrose Preference Test)
| Treatment Group | Sucrose Preference (%) | % Reversal of Deficit | p-value (vs. Stress + Vehicle) |
| No Stress + Vehicle | 85 ± 3 | - | - |
| Stress + Vehicle | 65 ± 4 | - | - |
| Stress + VU0650786 | 82 ± 3 | 85% | < 0.01 |
| Stress + VU6001966 | 79 ± 4 | 70% | < 0.05 |
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test.
Table 3: Modulation of Thalamocortical Synaptic Transmission
| Compound | Concentration (µM) | Effect on Evoked EPSC Amplitude | Paired-Pulse Ratio (PPR) | Mechanism |
| VU0650786 (mGlu3 NAM) | 10 | No significant change | No significant change | Postsynaptic |
| VU6001966 (mGlu2 NAM) | 3 | Increased | Decreased | Presynaptic |
EPSC: Excitatory Postsynaptic Current. A decrease in PPR is indicative of an increase in presynaptic release probability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Forced Swim Test (FST)
-
Apparatus: A transparent plastic cylinder (46 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: Compounds (e.g., VU0650786, VU6001966) or vehicle are administered intraperitoneally (i.p.) 30-60 minutes prior to the test.
Sucrose Preference Test (SPT)
-
Acclimation: Mice are single-housed and habituated to the presence of two drinking bottles for 48 hours. One bottle contains water, and the other contains a 1% sucrose solution.
-
Baseline: For 24 hours, the consumption of water and sucrose solution is measured by weighing the bottles. The position of the bottles is swapped after 12 hours to prevent place preference.
-
Chronic Stress Induction: Mice are subjected to a chronic stress paradigm (e.g., chronic unpredictable stress or chronic corticosterone administration) for a period of 2-4 weeks to induce anhedonia.
-
Testing: Following chronic stress, sucrose preference is reassessed. Drug treatment is administered daily during the final week of the stress paradigm.
-
Calculation: Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.
Thalamocortical Slice Electrophysiology
-
Slice Preparation: Coronal brain slices (300 µm thick) containing the prefrontal cortex (PFC) are prepared from mice.
-
Recording: Whole-cell patch-clamp recordings are obtained from layer V pyramidal neurons in the PFC.
-
Stimulation: Thalamocortical afferents are stimulated using a bipolar electrode placed in the mediodorsal thalamus.
-
Data Acquisition: Evoked excitatory postsynaptic currents (EPSCs) are recorded. Paired-pulse ratio (PPR) is assessed by delivering two closely spaced stimuli (e.g., 50 ms inter-stimulus interval).
-
Pharmacology: NAMs are bath-applied to the slices at the indicated concentrations.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
A Comprehensive Guide to ML289 (VU0463597): A Selective mGlu3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of ML289, also known as VU0463597, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document synthesizes key experimental data, outlines detailed methodologies for its characterization, and visualizes its mechanism of action and experimental workflows. It has been established that this compound and VU0463597 are synonymous designations for the same chemical entity.
Quantitative Data Summary
This compound (VU0463597) has been characterized as a highly selective inhibitor of the mGlu3 receptor. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Notes |
| Target | Metabotropic glutamate receptor 3 (mGlu3) | A class C G-protein coupled receptor. |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Binds to a site distinct from the glutamate binding site to inhibit receptor activation. |
| Potency (IC₅₀) | 0.66 µM | Determined by a G-protein-coupled inwardly-rectifying potassium (GIRK) channel assay.[1] |
| Selectivity | >15-fold selective over mGlu2 | Demonstrates significant selectivity against the closely related mGlu2 receptor.[1] |
| Inactive against mGlu5 | Shows no activity at the mGlu5 receptor, highlighting its specificity.[1] | |
| CNS Penetrance | Yes | The compound is capable of crossing the blood-brain barrier. |
Signaling Pathway of mGlu3 and the Action of this compound
The mGlu3 receptor is a Gi/o-coupled GPCR. Its activation by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound (VU0463597) binds to a topographically distinct site on the mGlu3 receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.
References
Control Experiments for ML289 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for designing robust control experiments in studies involving ML289, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).
This compound is a valuable chemical probe for investigating the physiological and pathological roles of mGluR3.[1][2] As a negative allosteric modulator, it decreases the receptor's response to its endogenous ligand, glutamate. To ensure the specificity of experimental findings and to correctly attribute observed effects to the modulation of mGluR3, a comprehensive set of control experiments is paramount. This guide outlines key control strategies, proposes suitable alternative compounds, and provides standardized protocols for relevant assays.
Understanding the Target: mGluR3 and Downstream Signaling
Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and plasticity. Like other members of the Ras superfamily of small GTP-binding proteins, Rho GTPases act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state.[3][4][5][6] This process is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[6] Upon activation by glutamate, mGluR3 typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, mGluR3 signaling can influence various cellular pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.[7][8]
Key Control Strategies for this compound Studies
To validate that the observed biological effects of this compound are due to its specific action on mGluR3, a multi-faceted approach to control experiments is necessary. This involves the use of negative and positive controls, as well as cellular and biochemical assays to confirm target engagement and downstream pathway modulation.
1. Negative Control Compounds: The ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific, commercially available inactive analog for this compound is not widely documented, researchers can employ several alternative strategies:
-
Structurally Related but Inactive Compounds: If available from chemical synthesis, a close structural analog of this compound that has been shown to lack activity at mGluR3 in initial screening assays would be the best choice.
-
Compounds with Different Target Selectivity: Given this compound's 15-fold selectivity over the mGluR2 receptor and its inactivity at mGluR5, using a selective mGluR2 or mGluR5 modulator as a control can help to distinguish mGluR3-specific effects.[1][2]
-
Vehicle Control: This is the most fundamental control and should be included in all experiments. The vehicle is the solvent used to dissolve this compound (e.g., DMSO) and is administered to a parallel set of cells or animals at the same concentration as that used for this compound.
2. Positive Controls: A well-characterized, structurally distinct mGluR3 antagonist can be used as a positive control to confirm that the assay system is responsive to mGluR3 inhibition.
3. Target Engagement and Pathway Modulation Assays: These experiments are crucial to demonstrate that this compound is interacting with its intended target and modulating the expected downstream signaling pathways.
Comparative Data Presentation
The following tables summarize the expected outcomes of key biochemical and cell-based assays when using this compound and appropriate controls.
Table 1: Biochemical Assay Comparisons
| Assay Type | This compound | Inactive Analog (Control) | Vehicle Control | Expected Outcome for this compound |
| mGluR3 Radioligand Binding Assay | Competitive Binding | No Binding | No Binding | Displacement of a radiolabeled mGluR3 ligand. |
| [³⁵S]GTPγS Binding Assay | Inhibition | No Effect | No Effect | Decrease in agonist-stimulated [³⁵S]GTPγS binding to membranes expressing mGluR3. |
| cAMP Accumulation Assay | Reversal of Inhibition | No Effect | No Effect | Blocks the agonist-induced decrease in forskolin-stimulated cAMP levels. |
Table 2: Cell-Based Assay Comparisons
| Assay Type | This compound | Inactive Analog (Control) | Vehicle Control | Expected Outcome for this compound |
| ERK1/2 Phosphorylation Assay (Western Blot or ELISA) | Inhibition | No Effect | No Effect | Reduction in agonist-induced phosphorylation of ERK1/2 in cells expressing mGluR3. |
| Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) | Varies by cell type | No Effect | No Effect | Modulation of cell growth in mGluR3-dependent cell lines. |
| Gene Expression Analysis (qPCR or RNA-seq) | Altered Expression | No Effect | No Effect | Changes in the expression of genes known to be regulated by the mGluR3 pathway. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are generalized protocols for key assays.
Biochemical Assays
1. [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins upon receptor stimulation.
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human mGluR3. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Protocol:
-
Incubate membrane preparations with varying concentrations of this compound or control compounds in the presence of a sub-maximal concentration of an mGluR3 agonist (e.g., glutamate or LY379268).
-
Add [³⁵S]GTPγS and incubate to allow for binding to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀ value.
2. cAMP Accumulation Assay
This assay measures the functional consequence of mGluR3 activation (inhibition of adenylyl cyclase).
-
Cell Culture: Use cells endogenously or recombinantly expressing mGluR3.
-
Assay Protocol:
-
Pre-treat cells with this compound or control compounds.
-
Stimulate the cells with an mGluR3 agonist in the presence of forskolin (an adenylyl cyclase activator).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis: Calculate the extent to which this compound reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Cell-Based Assays
1. Western Blot for ERK1/2 Phosphorylation
This assay assesses the modulation of the MAPK/ERK signaling pathway.
-
Cell Culture and Treatment: Plate cells expressing mGluR3 and serum-starve them overnight. Treat with this compound or control compounds for a specified time, followed by stimulation with an mGluR3 agonist.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
2. Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or control compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Assay Protocol:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing Signaling Pathways and Workflows
To further clarify the experimental logic and the biological context of this compound studies, the following diagrams illustrate the mGluR3 signaling pathway and a typical experimental workflow.
Caption: mGluR3 signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for conducting studies with this compound.
References
- 1. ML 289 | mGluR3 modulator | Hello Bio [hellobio.com]
- 2. tebubio.com [tebubio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. genscript.com [genscript.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the Specificity of ML289 in Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of ML289, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). Its performance is compared with other alternatives, supported by available experimental data and detailed methodologies for key experiments. This document aims to assist researchers in making informed decisions when selecting a pharmacological tool for studying mGluR3 function in various tissues.
Introduction to this compound and the Importance of Tissue Specificity
This compound is a potent and selective mGluR3 NAM with an IC₅₀ of 0.66 µM. It exhibits 15-fold selectivity over the closely related mGluR2 and is inactive against mGluR5, making it a valuable tool for investigating the physiological and pathological roles of mGluR3. Furthermore, its ability to cross the blood-brain barrier allows for in vivo studies of the central nervous system (CNS).
However, understanding the specificity of a compound extends beyond its primary target and closely related receptors. Off-target interactions in various tissues can lead to confounding results and potential toxicity. Therefore, a thorough assessment of a compound's tissue-specific effects is crucial for the accurate interpretation of experimental data and for the development of safe and effective therapeutics.
Comparative Analysis of mGluR3 Modulators
While this compound is a widely used tool, other compounds with activity at mGluR3 are available. This section compares this compound with two such alternatives: ML337 and LY-395,756.
| Compound | Target Activity | Selectivity Profile | Tissue Distribution |
| This compound | mGluR3 Negative Allosteric Modulator (NAM), IC₅₀ = 0.66 µM | 15-fold selective over mGluR2; Inactive at mGluR5. Comprehensive off-target data in various tissues is not readily available in the public domain. | Blood-brain barrier penetrant. Detailed quantitative tissue distribution data is limited. |
| ML337 | mGluR3 Negative Allosteric Modulator (NAM), IC₅₀ = 0.593 µM | >50-fold selective over mGluR2; Inactive at other mGluRs up to 30 µM[1][2]. | Brain penetrant with brain-to-plasma ratios of 0.92 in mice and 0.3 in rats[1]. |
| LY-395,756 | Mixed mGluR2 agonist and mGluR3 antagonist | Acts on both mGluR2 and mGluR3. | Information on broad tissue distribution and off-target effects is limited. |
Note: The lack of publicly available, comprehensive off-target screening data for this compound across various tissues is a significant data gap. Researchers should consider this when interpreting results obtained using this compound.
Experimental Protocols for Assessing Specificity
Several experimental techniques are critical for evaluating the tissue specificity of a compound like this compound. Below are detailed protocols for three key assays.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for its target receptor in tissue preparations.
Objective: To determine the binding affinity (Kᵢ) of this compound and its alternatives for mGluR3 in membranes isolated from different tissues.
Methodology:
-
Tissue Homogenization: Tissues of interest (e.g., brain, liver, kidney) are homogenized in a cold buffer containing protease inhibitors.
-
Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to mGluR3 (e.g., [³H]-LY341495) is incubated with the tissue membranes in the presence of varying concentrations of the unlabeled test compound (this compound, ML337, or LY-395,756).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the Kᵢ value can be calculated.
Tissue Thermal Proteome Profiling (TPP)
TPP is a powerful method for identifying direct and indirect targets of a compound in a native tissue environment.
Objective: To assess the on-target and off-target engagement of this compound in intact tissues.
Methodology:
-
Animal Dosing: Animals are treated with either the vehicle or this compound.
-
Tissue Collection and Lysis: At a specified time point, tissues are collected and lysed to extract the proteome.
-
Thermal Challenge: Aliquots of the tissue lysate are heated to a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Digestion and Labeling: The soluble proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative mass spectrometry.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: The thermal stability of each protein is determined by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve of a protein in the presence of the drug indicates a direct or indirect interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context, which can be adapted for tissue samples.
Objective: To confirm the binding of this compound to mGluR3 in tissue slices or primary cells isolated from tissues.
Methodology:
-
Tissue Preparation: Thin tissue slices or primary cells are prepared from the tissue of interest.
-
Compound Incubation: The tissue preparations are incubated with either vehicle or this compound.
-
Heat Treatment: The samples are heated to a specific temperature that is known to be on the slope of the mGluR3 melting curve.
-
Lysis and Separation: The cells or tissue slices are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble mGluR3 is quantified by Western blotting or other protein detection methods.
-
Data Analysis: An increase in the amount of soluble mGluR3 in the presence of this compound at the challenge temperature indicates target engagement and stabilization.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Tissue Thermal Proteome Profiling.
Caption: Simplified mGluR3 Signaling Pathway.
Conclusion and Future Directions
References
A Researcher's Guide to Positive and Negative Controls for the mGlu3 NAM ML289
For researchers, scientists, and drug development professionals investigating the role of the metabotropic glutamate receptor 3 (mGlu3), the selective negative allosteric modulator (NAM) ML289 serves as a critical tool. To ensure the rigor and validity of experimental findings, the use of appropriate positive and negative controls is paramount. This guide provides a comprehensive comparison of this compound with recommended control compounds, complete with experimental protocols and pathway diagrams to facilitate robust study design.
This compound is a potent, selective, and CNS-penetrant negative allosteric modulator of the mGlu3 receptor with an IC50 of 0.66 μM.[1] It exhibits over 15-fold selectivity for mGlu3 over the closely related mGlu2 receptor and is inactive against the mGlu5 receptor.[1] The selection of appropriate controls is crucial for interpreting the effects of this compound and distinguishing its specific on-target activity from other potential influences.
Comparative Analysis of this compound and Control Compounds
To contextualize the activity of this compound, a comparison with established mGlu3 receptor modulators is essential. The following table summarizes the key characteristics of this compound alongside recommended positive and negative controls.
| Compound | Target | Mechanism of Action | Reported Potency (IC50/EC50) | Recommended Use |
| This compound (VU0463597) | mGlu3 | Negative Allosteric Modulator (NAM) | IC50 = 0.66 µM[1] | Primary experimental compound |
| DCG-IV | Group II mGluRs (mGlu2/3) | Agonist | EC50 (mGlu3) = 0.09 µM | Positive Control (To induce mGlu3 activation) |
| LY341495 | Group II mGluRs (mGlu2/3) | Competitive Antagonist | IC50 (mGlu3) = 14 nM[2] | Comparator Compound (To compare with this compound's inhibitory effect) |
| VU0092273 | mGlu5 (primary), mGlu3 (secondary) | mGlu5 Positive Allosteric Modulator (PAM), weak mGlu3 NAM | IC50 (mGlu3) > 10 µM[3] | Negative/Baseline Control (Structurally related compound with weak mGlu3 activity) |
| Vehicle (e.g., DMSO) | N/A | N/A | N/A | Negative Control (To control for solvent effects) |
Experimental Protocols
To assess the activity of this compound and its controls, several in vitro functional assays can be employed. Below are detailed protocols for three common cell-based assays.
Calcium Mobilization Assay
This assay measures the intracellular calcium concentration changes following receptor activation. mGlu3 is a Gi/o-coupled receptor, which typically leads to a decrease in cAMP. To utilize a calcium-based readout, cells are often co-transfected with a promiscuous G-protein, such as Gα15, which links the receptor to the phospholipase C pathway and subsequent calcium release.
Materials:
-
HEK293 cells stably co-expressing human mGlu3 and a promiscuous G-protein (e.g., Gα15).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound, DCG-IV, LY341495, VU0092273, and vehicle (DMSO).
-
Glutamate (orthosteric agonist).
-
384-well black-walled, clear-bottom plates.
Procedure:
-
Seed the HEK293-mGlu3/Gα15 cells into 384-well plates at a suitable density and incubate overnight.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127 and diluting in Assay Buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution. Incubate for 45 minutes at 37°C.
-
Wash the cells with Assay Buffer, leaving a final volume of 20 µL/well.
-
Add 20 µL of the test compounds (this compound, LY341495, VU0092273, or vehicle) at various concentrations to the appropriate wells and incubate for a designated pre-incubation time (e.g., 15-30 minutes). For the positive control, add DCG-IV.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR) and measure the baseline fluorescence.
-
Add an EC20 concentration of glutamate to all wells (except the positive control wells with DCG-IV) and continue to measure fluorescence.
-
Subsequently, add an EC80 concentration of glutamate to assess the inhibitory effect of the NAMs.
-
Analyze the data by calculating the change in fluorescence intensity over time. For NAMs, the data is typically normalized to the response of the vehicle control.
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay measures the activity of Gi/o-coupled receptors by detecting the influx of thallium through GIRK channels, which are activated upon receptor stimulation.
Materials:
-
HEK293 cells stably co-expressing human mGlu3 and GIRK channels.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.3.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Pluronic F-127.
-
This compound, DCG-IV, LY341495, VU0092273, and vehicle (DMSO).
-
Glutamate.
-
Thallium-containing buffer.
-
384-well black-walled, clear-bottom plates.
Procedure:
-
Plate the HEK293-mGlu3/GIRK cells in 384-well plates and incubate overnight.
-
Prepare the FluoZin-2 AM loading solution with Pluronic F-127 in Assay Buffer.
-
Replace the culture medium with the dye solution and incubate for 1 hour at room temperature.
-
Wash the cells with Assay Buffer.
-
Add the test compounds (this compound, LY341495, VU0092273, or vehicle) or the positive control (DCG-IV) to the wells.
-
In a fluorescence plate reader, measure the baseline fluorescence.
-
Add a glutamate solution (at an EC80 concentration for NAM testing) prepared in a thallium-containing buffer to stimulate the channels.
-
Immediately measure the change in fluorescence as thallium enters the cells.
-
Analyze the data by quantifying the rate of fluorescence change, which corresponds to the channel activity.
cAMP Accumulation Assay
This assay directly measures the downstream effect of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells expressing human mGlu3.
-
Assay medium (e.g., DMEM with 0.5 mM IBMX to inhibit phosphodiesterase).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound, DCG-IV, LY341495, VU0092273, and vehicle (DMSO).
-
Glutamate.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Culture the mGlu3-expressing cells to confluency.
-
Pre-incubate the cells with the test compounds (this compound, LY341495, VU0092273, or vehicle) or the positive control (DCG-IV) for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.
-
Stimulate the cells with forskolin (e.g., 10 µM) and an EC50 concentration of glutamate for a defined period (e.g., 30 minutes). For the positive control, DCG-IV will inhibit the forskolin-stimulated cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data analysis involves comparing the cAMP levels in the presence of the test compounds to the forskolin-stimulated levels (vehicle control).
Visualizing the Experimental Logic and Pathways
To further clarify the roles of this compound and its controls, the following diagrams illustrate the mGlu3 signaling pathway and the experimental workflow.
Figure 1. Simplified mGlu3 signaling pathway showing the points of intervention for this compound (NAM) and DCG-IV (agonist).
Figure 2. Logical workflow for testing this compound with appropriate positive and negative controls.
By employing the recommended controls and following robust experimental protocols, researchers can confidently elucidate the specific effects of this compound on mGlu3 receptor function, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
literature review of ML289 comparative studies
A Comparative Review of ML289 and Other mGlu₃ Receptor Negative Allosteric Modulators
For researchers and professionals in drug development, the landscape of selective antagonists for the metabotropic glutamate receptor 3 (mGlu₃) is of significant interest due to the receptor's role in various neurological and psychiatric disorders. This guide provides a comparative analysis of this compound, a first-generation mGlu₃ negative allosteric modulator (NAM), and its key alternatives, including the second-generation compound ML337, and other widely studied mGlu₂/₃ NAMs such as VU0650786 and VU6001966.
Performance and Selectivity Profile
This compound emerged as an early tool compound for studying the effects of mGlu₃ receptor inhibition. However, subsequent research led to the development of more potent and selective molecules. ML337, a direct successor to this compound, exhibits a significantly improved selectivity profile, particularly against the closely related mGlu₂ receptor.[1] VU0650786 is another highly selective mGlu₃ NAM, while VU6001966 is a selective mGlu₂ NAM often used in comparative studies to delineate the specific roles of these two receptors. The following table summarizes the in vitro potency and selectivity of these compounds.
| Compound | Primary Target | IC₅₀/EC₅₀ (nM) at Primary Target | Selectivity vs. mGlu₂ | Other Notable Selectivity |
| This compound | mGlu₃ | ~660 | ~15-fold | Inactive against mGlu₅ |
| ML337 | mGlu₃ | 592 | >50-fold | Inactive against mGlu₁,₄,₅,₆,₇,₈ (>30 µM) |
| VU0650786 | mGlu₃ | Not specified | Selective over mGlu₂ | Originally from an mGlu₅ PAM chemotype |
| VU6001966 | mGlu₂ | Not specified | Selective for mGlu₂ | Used to contrast mGlu₃ NAM effects |
Pharmacokinetic Properties
The suitability of a compound for in vivo studies is heavily dependent on its pharmacokinetic profile. ML337 was developed to improve upon the metabolic liabilities of this compound. Both ML337 and VU0650786 have been shown to be CNS penetrant, a critical feature for targeting neurological disorders.
| Compound | Brain Penetration | In Vivo Activity |
| This compound | CNS penetrant | Demonstrated in vivo utility |
| ML337 | CNS penetrant | Suitable for in vivo studies |
| VU0650786 | CNS penetrant | Efficacy in rodent behavioral models |
| VU6001966 | CNS penetrant | Used in in vivo neurochemical and behavioral studies |
Signaling and Mechanism of Action
Metabotropic glutamate receptors, including mGlu₂ and mGlu₃, are G-protein coupled receptors that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] Negative allosteric modulators of these receptors do not compete with the endogenous ligand, glutamate, at its binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This modulation can affect downstream signaling pathways that regulate synaptic transmission and neuronal excitability. Both mGlu₂ and mGlu₃ NAMs have been shown to enhance thalamocortical transmission and have demonstrated rapid antidepressant-like effects in preclinical models through distinct presynaptic and postsynaptic mechanisms.[3]
Caption: Signaling pathway of mGlu₃ receptor and its inhibition by NAMs like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of mGlu₃ NAMs.
Calcium Flux Assay for aequorin-based assays
This assay is used to determine the potency of mGlu₃ NAMs by measuring changes in intracellular calcium levels following receptor activation.
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the mGlu₃ receptor and a promiscuous G-protein (Gα16) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., 400 µg/mL G418).
-
The day before the assay, plate the cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4).
-
Incubate the plates overnight at 37°C in 5% CO₂.
Assay Procedure:
-
Prepare a 4 µM solution of coelenterazine-h in assay buffer.
-
Add 20 µL of the coelenterazine-h solution to each well and incubate for 1.5 hours at room temperature in the dark.
-
Prepare serial dilutions of the test compounds (e.g., this compound, ML337) in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Prepare a solution of an mGlu₃ receptor agonist (e.g., glutamate or DCG-IV) at a concentration that elicits a submaximal response (EC₂₀).
-
Using a fluorescent plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence for 10-20 seconds.
-
Add 5 µL of the EC₂₀ agonist solution to all wells.
-
Immediately begin measuring the luminescent signal for 60-90 seconds.
-
Data is typically analyzed by calculating the area under the curve or the maximum peak response. IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
Caption: Workflow for a calcium flux assay to determine mGlu₃ NAM potency.
In Vivo Forced Swim Test
This behavioral assay is used to assess the antidepressant-like effects of the compounds.
Animals:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow the mice to acclimate to the facility for at least one week before the experiment.
Procedure:
-
On the test day, administer the test compound (e.g., this compound, VU0650786) or vehicle via intraperitoneal (i.p.) injection at a specific time before the test (e.g., 30-60 minutes).
-
Prepare a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into the cylinder.
-
Record the behavior of the mouse for a period of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
An increase in the latency to immobility and a decrease in the total duration of immobility are indicative of an antidepressant-like effect.
Caption: Logical flow of the forced swim test for antidepressant screening.
References
- 1. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safety Operating Guide
Proper Disposal and Handling of ML289: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ML289, a selective mGlu3 negative allosteric modulator, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans, based on available data.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₃ |
| Molecular Weight | 349.42 g/mol |
| CAS Number | 1382481-79-9 |
| Appearance | Crystalline solid |
| Purity | >98% |
| Solubility | Soluble in DMSO (100mM) and ethanol (50mM)[1] |
| Storage | Store at +4°C. Solutions can be stored at -20°C for up to one month.[1] |
Operational Safety and Handling
As a novel research chemical, this compound should be handled with caution. While a specific Safety Data Sheet (SDS) with detailed hazard classifications is not publicly available, general principles for handling potent, biologically active small molecules should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves frequently and after handling the compound.
-
Body Protection: A laboratory coat must be worn. For procedures with a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working with the solid form and there is a risk of aerosolization, a properly fitted respirator is recommended. All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood.
Handling Procedures:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Prepare and use solutions on the same day if possible.[1] When storing solutions, ensure they are equilibrated to room temperature and that no precipitate is present before use.[1]
Spill and Exposure Procedures
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before cleaning up the spill.
-
For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For spills of the solid compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent harm to the environment and public health. All waste containing this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Disposal Method:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol provides a general framework for assessing the activity of this compound as a negative allosteric modulator of the mGlu3 receptor using a calcium flux assay in a cell-based model.
Materials:
-
HEK293 cells stably expressing the human mGlu3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (in DMSO).
-
mGluR3 agonist (e.g., Glutamate or a specific agonist like LY379268).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling capabilities.
Methodology:
-
Cell Culture: Culture HEK293-mGlu3 cells according to standard protocols.
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading buffer.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the diluted this compound solutions to the appropriate wells of the assay plate.
-
Incubate for a predetermined time to allow the compound to interact with the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the mGluR3 agonist at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Add the agonist solution to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the change in intracellular calcium concentration in response to the agonist.
-
Plot the agonist response as a function of this compound concentration to determine the IC₅₀ value for this compound's negative allosteric modulation.
-
Signaling Pathway
This compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). This means it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate.
Caption: Signaling pathway of this compound as a negative allosteric modulator of mGluR3.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Researchers should always consult their institution's safety office for specific guidelines and regulations. As new information about this compound becomes available, these procedures should be reviewed and updated accordingly.
References
Essential Safety and Handling Guidelines for ML289
Researchers and drug development professionals must exercise caution when handling ML289, a selective mGlu3 negative allosteric modulator, as specific safety and toxicological data are not publicly available. While a comprehensive Safety Data Sheet (SDS) for this compound is not readily found in public databases, this guide provides essential, immediate safety and logistical information based on general best practices for handling research chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for this compound, a conservative approach to personal protection is paramount. The following PPE is recommended to minimize exposure during handling:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is advised, especially when handling the solid form or creating solutions, to prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is crucial to ensure a safe laboratory environment.
Handling and Storage
-
Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the individual to fresh air and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Signaling Pathway
This compound is a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3).[2] Allosteric modulation of mGluRs can influence various downstream signaling cascades. The following diagram illustrates a generalized signaling pathway associated with mGluR3.
Caption: Generalized signaling pathway for this compound as a negative allosteric modulator of mGluR3.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
